molecular formula C9H20O2 B040050 (R)-(-)-1,3-Nonanediol CAS No. 121541-65-9

(R)-(-)-1,3-Nonanediol

Cat. No.: B040050
CAS No.: 121541-65-9
M. Wt: 160.25 g/mol
InChI Key: CGNJFUJNEYIYRZ-SECBINFHSA-N
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Description

(R)-(-)-1,3-Nonanediol (CAS 67955-80-4) is a high-value chiral building block of significant interest in organic synthesis and chemical ecology. Its defined (R) configuration at the stereocenter makes it an essential precursor for the asymmetric synthesis of complex natural products and biologically active molecules. A prominent application is in the research and development of lepidopteran pheromones, where it serves as a key intermediate for constructing the chiral backbone of species-specific sex attractants. The 1,3-diol functionality allows for further chemical modifications, enabling the creation of lactones, acetals, and other derivatives critical for structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-nonane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNJFUJNEYIYRZ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370371
Record name (R)-(-)-1,3-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121541-65-9
Record name (R)-(-)-1,3-Nonanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-(-)-1,3-Nonanediol chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-1,3-Nonanediol: Properties, Synthesis, and Applications

Introduction

This compound is a chiral diol that serves as a valuable and versatile building block in stereoselective organic synthesis.[1][2] Its defined stereochemistry and bifunctional nature make it a crucial intermediate in the preparation of complex chiral molecules, particularly within the pharmaceutical and fine chemical industries.[1][3] As a member of the chiral 1,3-diol family, it is a structural motif present in numerous natural products and is instrumental in creating enantiomerically pure compounds.[1][4] This guide provides a comprehensive overview of its chemical and physical properties, synthetic methodologies, analytical characterization, and key applications for researchers and drug development professionals.

Chemical Identity and Structure

This compound is an aliphatic diol with a nine-carbon chain. The chirality arises from the stereocenter at the C-3 position, which bears a hydroxyl group in the (R) configuration.

  • Chemical Structure:

  • IUPAC Name: (3R)-nonane-1,3-diol[5][6]

  • Molecular Formula: C₉H₂₀O₂[7][8]

  • Canonical SMILES: CCCCCCC(CCO)O[5]

  • Isomeric SMILES: CCCCCCO[5]

  • InChI: InChI=1S/C9H20O2/c1-2-3-4-5-6-9(11)7-8-10/h9-11H,2-8H2,1H3/t9-/m1/s1[5]

  • InChIKey: CGNJFUJNEYIYRZ-SECBINFHSA-N[5]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Registry Number 121541-65-9[5][7]
Molecular Weight 160.25 g/mol [7][8]
Appearance Colorless to pale yellow clear liquid[9]
Boiling Point 268.9 °C at 760 mmHg[5]
Density 0.929 g/mL[5]
Refractive Index (n20/D) >1.4510[5]
Flash Point 122.3 °C[5]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 2[8]
Rotatable Bond Count 7[8]
XLogP3-AA 2.2[8]
Topological Polar Surface Area 40.46 Ų[5]

Synthesis and Manufacturing

The enantioselective synthesis of chiral 1,3-diols is a significant area of research.[4] For this compound, several routes have been developed, often leveraging naturally occurring chiral starting materials.

Synthetic Strategy: Ozonolysis of Methyl Ricinoleate

A particularly efficient method involves the ozonolysis of methyl ricinoleate, a derivative of castor oil, followed by an electrochemical reduction.[10][11] This "one-pot" process provides a convenient route to the target diol with good yield.[12]

The causality behind this choice is twofold:

  • Chiral Pool Starting Material: Methyl ricinoleate already possesses the required (R) stereocenter, providing a cost-effective and naturally sourced starting point that circumvents the need for a complex asymmetric induction step.

  • Process Efficiency: Combining ozonolysis with an in-situ electrochemical reduction of the intermediate methoxy hydroperoxides simplifies the workflow, reduces the need for isolating potentially unstable intermediates, and avoids harsh reducing agents like sodium borohydride.[12]

Experimental Protocol: Synthesis via Ozonolysis

The following protocol is adapted from a reported convenient synthesis of (R)-1,3-Nonanediol.[12]

Step 1: Ozonolysis

  • Dissolve methyl ricinoleate (0.059 mol) in methanol (100 mL).

  • Cool the solution to -10°C in a suitable reaction vessel.

  • Bubble oxygen containing ~4.5 vol% of ozone through the solution.

  • Monitor the reaction until a positive test with potassium iodide (KI) paper indicates the consumption of the starting material.

Step 2: Quenching and Preparation for Reduction

  • Add a solution of sodium bicarbonate (0.071 mol) in 100 mL of water to the reaction mixture.

  • Purge the mixture with nitrogen gas to remove excess ozone.

Step 3: Electrochemical Reduction

  • Transfer the mixture to an electrochemical cell equipped with a lead (Pb) cathode and a steel anode.

  • Perform the electrochemical reduction to convert the intermediate hydroperoxides to the corresponding diol.

  • Monitor the reaction for completion.

Step 4: Workup and Purification

  • Upon completion, extract the aqueous methanol solution with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield pure this compound. The reported yield for this method is approximately 65%.[10][11]

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl Ricinoleate (in Methanol) Ozonolysis Ozonolysis (-10°C) Start->Ozonolysis O₃/O₂ Intermediate Methoxy Hydroperoxide Intermediate Ozonolysis->Intermediate Reduction Electrochemical Reduction (Pb-cathode) Intermediate->Reduction e⁻ Workup Extraction & Purification Reduction->Workup Product This compound Workup->Product Silica Gel

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of this compound, a suite of analytical techniques is employed. Each method provides a piece of a self-validating system to confirm the final product's quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework.[2] Key expected signals would confirm the presence of the aliphatic chain, the two hydroxyl groups, and the specific protons and carbons at the C1 and C3 positions.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight (160.25 g/mol ) and can provide fragmentation patterns to further support the structure.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A broad absorption in the range of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching of the alcohol groups.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for determining the enantiomeric excess (ee) of the product, confirming that the desired (R)-enantiomer has been synthesized with high purity.[1][2]

Analytical Workflow Diagram

Analytical_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR HPLC Chiral HPLC Sample->HPLC Confirm_Structure Structure Confirmed NMR->Confirm_Structure Confirm_MW MW Confirmed MS->Confirm_MW Confirm_FG Functional Groups Confirmed IR->Confirm_FG Confirm_EE Enantiomeric Excess (>99% ee) Determined HPLC->Confirm_EE

Caption: Standard analytical workflow for quality control.

Applications in Research and Drug Development

Chiral diols are indispensable tools in modern organic synthesis, and this compound is no exception.[2][13] Its applications are primarily centered on its ability to introduce or control stereochemistry in a target molecule.

  • Chiral Building Block: The diol serves as a key starting material for synthesizing more complex, enantiomerically pure molecules.[1][2] For instance, it is a documented precursor for the synthesis of (R)-γ-decalactone, a valuable flavor and fragrance compound.[12]

  • Asymmetric Synthesis: Chiral diols are widely used as catalysts or ligands in asymmetric reactions.[13] They can coordinate with reagents to create a chiral environment, directing a reaction to favor the formation of one enantiomer over the other.[13] This is foundational in drug development, where often only one enantiomer of a drug is biologically active and the other may be inactive or even harmful.[14]

  • Resolving Agent: this compound has been successfully used to resolve racemic mixtures. For example, it can react with racemic menthone to form diastereomeric spiroketals, which can then be separated chromatographically.[10][12]

Role in Asymmetric Synthesis Diagram

Asymmetric_Synthesis cluster_0 Asymmetric Reaction Environment Reagent Achiral Reagent (e.g., Borane) Complex Chiral Reagent-Diol Complex Reagent->Complex Diol (R)-1,3-Nonanediol (Chiral Auxiliary) Diol->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Substrate Prochiral Substrate (e.g., Ketone) Substrate->TransitionState Product Enantiomerically Enriched Product (e.g., Chiral Alcohol) TransitionState->Product Stereoselective Attack

Caption: Guiding stereochemistry in asymmetric synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[15]

  • Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Use in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15]

  • Hazards: While specific toxicity data is limited, similar chemicals may cause skin and eye irritation upon contact.[16]

Conclusion

This compound is a high-value chiral intermediate with well-defined chemical and physical properties. Its accessibility from natural sources via efficient synthetic methods, combined with its utility as a building block and stereochemical control element, solidifies its importance for professionals in pharmaceutical development and advanced organic synthesis. Proper analytical characterization is paramount to ensuring its quality and efficacy in these demanding applications.

References

  • CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. MDPI. [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • This compound | C9H20O2 | CID 2734577. PubChem. [Link]

  • Chiral Diol Catalyzed Asymmetric Synthesis of Allylic Hydrazides. Synfacts. [Link]

  • Full article: CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. [Link]

  • Convenient Synthesis of (R)-1,3-Nonanediol | Request PDF. ResearchGate. [Link]

  • 1,3-Nonanediol | C9H20O2 | CID 90928. PubChem. [Link]

  • 1,3-Nonanediol - Substance Details - SRS. US EPA. [Link]

  • 1,3-nonanediol (C9H20O2). PubChemLite. [Link]

  • 1,9-Nonanediol: Properties and Applications for Chemical Synthesis. Sinfoo. [Link]

  • 1,9-Nonanediol. Wikipedia. [Link]

  • Natural Product-Derived Drugs: Structural Insights into Their Biological Mechanisms. MDPI. [Link]

Sources

An In-Depth Technical Guide to (R)-(-)-1,3-Nonanediol: A Chiral Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-(-)-1,3-Nonanediol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the demand for enantiomerically pure building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, making stereochemical control a cornerstone of rational drug design. This compound, a chiral diol, has emerged as a valuable synthon due to its versatile functionality and defined stereochemistry. Its 1,3-diol motif, combined with a lipophilic alkyl chain, offers a unique scaffold for the synthesis of complex natural products, active pharmaceutical ingredients (APIs), and specialty chemicals. This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles to empower researchers in leveraging this key intermediate.

Part 1: Core Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are the foundation of its effective use in a laboratory setting. This compound is a distinct chemical entity with the following key identifiers.

Key Identifiers
IdentifierValueSource
CAS Number 121541-65-9[1]
IUPAC Name (3R)-nonane-1,3-diol[2][3]
Molecular Formula C₉H₂₀O₂[1]
Molecular Weight 160.25 g/mol [1]
Canonical SMILES CCCCCCCO[2]
InChI Key CGNJFUJNEYIYRZ-SECBINFHSA-N[2][3]
Physicochemical Data

The physical properties of this compound are critical for planning reactions, purifications, and formulations. The data presented below are compiled from chemical supplier databases and should be considered typical values.

PropertyValueNotes
Appearance Colorless to pale yellow liquid or solidDependent on purity and ambient temperature.
Boiling Point 268.9 °C at 760 mmHg[3]
Density 0.929 g/cm³[3]
Flash Point 122.3 °C[3]
Refractive Index (n20/D) >1.4510[3]
Optical Rotation, [α] Negative (-)The levorotatory nature is indicated by the "(-)" in the common name. The exact value depends on concentration and solvent.

Part 2: Synthesis and Manufacturing

The practical availability of this compound in high enantiomeric purity is largely due to synthetic routes that leverage naturally occurring chiral starting materials. The most prominent and economically viable method begins with a derivative of castor oil.

Primary Synthetic Route: Ozonolysis of Methyl Ricinoleate

Castor oil is a rich source of ricinoleic acid, a chiral fatty acid.[4] The synthesis of this compound capitalizes on this natural chirality. The overall transformation involves the oxidative cleavage of the double bond in methyl ricinoleate, the methyl ester of ricinoleic acid.[5]

The workflow can be visualized as follows:

G cluster_0 Preparation of Starting Material cluster_1 Core Synthesis castor_oil Castor Oil transesterification Transesterification (Methanol, KOH) castor_oil->transesterification methyl_ricinoleate (R)-Methyl Ricinoleate transesterification->methyl_ricinoleate ozonolysis Step 1: Ozonolysis (O₃, Methanol, -10 °C) methyl_ricinoleate->ozonolysis reduction Step 2: Reduction (e.g., Electrochemical) ozonolysis->reduction product This compound reduction->product G cluster_0 Direct Methods cluster_1 Indirect Methods (Derivatization) gc Chiral GC hplc Chiral HPLC cda Chiral Derivatizing Agent (e.g., Mosher's acid chloride) diastereomers Diastereomer Formation cda->diastereomers nmr NMR Analysis diastereomers->nmr achiral_hplc Achiral HPLC/GC diastereomers->achiral_hplc sample (R/S)-1,3-Nonanediol Mixture sample->gc sample->hplc sample->cda

Sources

The Enigmatic Presence of 1,3-Nonanediol: A Natural Product at the Crossroads of Insect and Plant Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1,3-Nonanediol, a nine-carbon diol with the chemical formula C₉H₂₀O₂, is an intriguing natural product found at the intersection of insect chemical communication and potentially plant biochemistry. While its presence is confirmed as a semiochemical in certain insect species, its natural occurrence in the plant kingdom remains a subject of investigation, with tantalizing clues suggesting its existence. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of 1,3-Nonanediol in insects and plants, its potential biosynthetic pathways, and the analytical methodologies required for its study. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of insect-plant interactions and the potential applications of novel natural products.

Part 1: 1,3-Nonanediol in the Insect World: A Tale of Two Fruit Flies

The most definitive evidence for the natural occurrence of 1,3-Nonanediol comes from the insect order Diptera, specifically within the Tephritidae family of fruit flies. This compound plays a role in the chemical communication systems of at least two economically significant pest species: the cucumber fruit fly (Bactrocera cucumis) and the melon fly (Bactrocera cucurbitae).

Identification in Bactrocera cucumis (Cucumber Fruit Fly)

Recent research has unequivocally identified 1,3-Nonanediol as a volatile compound present in the rectal glands of male cucumber fruit flies.[1] These glands are known sources of pheromones and other semiochemicals in many Bactrocera species.[2][3][4] The presence of 1,3-Nonanediol in these glands strongly suggests a role in the insect's chemical communication, although its precise function in B. cucumis is yet to be fully elucidated.

Allomonal Function in Bactrocera cucurbitae (Melon Fly)

In the case of the melon fly, Bactrocera cucurbitae, 1,3-Nonanediol is classified as an allomone.[5] Allomones are semiochemicals that benefit the emitter by modifying the behavior of the receiver of a different species. The specific allomonal function of 1,3-Nonanediol in the melon fly is not extensively detailed in the currently available literature, presenting an area ripe for further investigation. It is possible that it acts as a repellent to predators or competitors, or influences the behavior of host plants.

Proposed Biosynthesis of 1,3-Nonanediol in Insects

While the exact biosynthetic pathway of 1,3-Nonanediol in insects has not been explicitly detailed, it is highly probable that it originates from fatty acid metabolism. Insects possess the enzymatic machinery to synthesize a wide array of fatty acids, which serve as precursors for many semiochemicals, including pheromones.[6][7][8]

A plausible biosynthetic route for 1,3-Nonanediol could involve the following steps:

  • Fatty Acid Synthesis: The pathway would likely begin with the de novo synthesis of a C9 fatty acid, or the modification of a longer-chain fatty acid. Fatty Acid Synthase (FAS) enzymes are central to this process.[8][9]

  • Hydroxylation: The fatty acid would then undergo hydroxylation at the C3 position.

  • Reduction: Subsequent reduction of the carboxylic acid group would yield the 1,3-diol.

The diagram below illustrates a proposed general pathway for the biosynthesis of 1,3-Nonanediol from a fatty acid precursor in insects.

Caption: Proposed biosynthetic pathway of 1,3-Nonanediol in plants.

Part 3: Analytical Methodologies for the Study of 1,3-Nonanediol

The successful extraction, identification, and quantification of 1,3-Nonanediol from complex biological matrices require a combination of modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone of this analytical workflow.

Extraction of 1,3-Nonanediol

From Insect Tissues (e.g., Rectal Glands):

  • Solvent Extraction: This is a traditional and effective method.

    • Dissect the rectal glands from the insect under a microscope.

    • Place the glands in a small vial containing a suitable organic solvent (e.g., hexane, dichloromethane).

    • Gently crush the glands to facilitate extraction.

    • Agitate the vial for a period of time.

    • Carefully transfer the solvent to a clean vial for analysis.

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for analyzing volatile and semi-volatile compounds from small samples. [4][5][10][11][12][13][14] 1. Place the dissected glands or the whole insect in a sealed headspace vial. 2. Expose a SPME fiber with a suitable coating (e.g., PDMS, Carboxen/PDMS) to the headspace above the sample for a defined period. 3. The analytes will adsorb to the fiber. 4. Desorb the analytes from the fiber directly into the GC injector.

From Plant Tissues:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is the preferred method for analyzing volatile compounds from plant material. [3][15][16][13] 1. Place a known weight of the plant material (e.g., leaves, fruit peel) into a sealed headspace vial. 2. Incubate the vial at a controlled temperature to allow volatiles to accumulate in the headspace. 3. Expose a SPME fiber to the headspace for a specific time. 4. Inject the fiber into the GC-MS for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the ideal technique for separating and identifying 1,3-Nonanediol in complex extracts. [17][18][14][19]

  • Column Selection: A mid-polar or polar capillary column (e.g., DB-WAX, HP-INNOWax) is recommended for the separation of diols.

  • Temperature Program: A typical temperature program would start at a low temperature (e.g., 40-60 °C) and ramp up to a higher temperature (e.g., 220-250 °C) to elute the compounds of interest.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra. The resulting fragmentation pattern can be compared to a library (e.g., NIST, Wiley) for compound identification. The mass spectrum of 1,3-Nonanediol will show characteristic fragments that can be used for its confirmation.

Chiral Analysis

Since 1,3-Nonanediol contains a chiral center, it can exist as two enantiomers ((R)- and (S)-1,3-Nonanediol). The biological activity of these enantiomers can differ significantly. Therefore, chiral gas chromatography is necessary to separate and quantify the individual enantiomers. [16][20][21][22][23][24][25][26]

  • Chiral GC Columns: Specialized chiral stationary phases, such as those based on cyclodextrins (e.g., beta-DEX, gamma-DEX), are required for the separation of enantiomers.

  • Method Development: Optimization of the temperature program and carrier gas flow rate is crucial to achieve baseline separation of the enantiomers.

The following diagram illustrates a typical analytical workflow for the study of 1,3-Nonanediol.

Sources

Spectroscopic Data of (R)-(-)-1,3-Nonanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-(-)-1,3-Nonanediol is a chiral diol of interest in various fields, including the synthesis of pharmaceuticals and other fine chemicals. Its specific stereochemistry necessitates unambiguous structural confirmation, for which a combination of spectroscopic methods is indispensable. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles and experimental considerations that enable confident characterization of this molecule. While actual spectra for this compound are available in databases such as SpectraBase, this guide will interpret the expected data based on established principles and data from analogous structures.[1]

The unique 1,3-diol arrangement in an acyclic, chiral framework presents specific spectroscopic features. Understanding these is crucial for researchers in process development and quality control to ensure the chemical and stereochemical integrity of their material.

Molecular Structure and Spectroscopic Correlation

To logically assign spectroscopic signals, a clear understanding of the molecule's structure is essential. The diagram below illustrates the IUPAC numbering for the carbon backbone of this compound, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy

Scientific Principles & Experimental Causality

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of two hydroxyl (-OH) groups is the most defining feature of 1,3-nonanediol. The exact position and shape of the O-H stretching band are highly sensitive to hydrogen bonding.[2][3] In a condensed phase (liquid film or KBr pellet), the hydroxyl groups will engage in intermolecular hydrogen bonding, leading to a characteristic broad absorption band. The C-O stretching vibrations provide further confirmation of the alcohol functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a single drop of neat this compound liquid directly onto the crystal surface of the ATR accessory.

  • Instrument Setup: Configure a Fourier Transform Infrared (FTIR) spectrometer to scan the mid-IR range (4000-400 cm⁻¹).

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O vapor) and the instrument itself.

  • Sample Analysis: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Expected IR Data Summary
Wavenumber (cm⁻¹)Vibration TypeDescription of Band
3500–3200O–H stretch (H-bonded)Strong, very broad
3000–2850C–H stretch (sp³)Strong, sharp
1470–1450C–H bend (alkane)Medium
~1320-1000C–O stretchStrong
~950O–H bendMedium, broad

Note: The C-O stretching region may contain multiple peaks due to the primary (at C1) and secondary (at C3) alcohol environments.

Data Interpretation: The most prominent feature will be the broad O-H stretch centered around 3350 cm⁻¹, which is unambiguous evidence for the presence of hydrogen-bonded alcohol groups.[2][3] The strong C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the carbon backbone. Finally, the strong absorptions in the 1320-1000 cm⁻¹ region are characteristic of C-O stretching vibrations, confirming the alcohol functionality.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For a chiral molecule like this compound, NMR is critical for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Scientific Principles & Experimental Causality: ¹H NMR spectroscopy detects the chemical environment of protons. The chemical shift (δ) is influenced by the electron density around the nucleus. Electronegative atoms, like oxygen, "deshield" nearby protons, shifting their resonance to a higher frequency (downfield). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing information about atomic connectivity.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • D₂O Shake (Optional but Recommended): To confirm the -OH proton signals, a "D₂O shake" can be performed. After acquiring an initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. Protons on the hydroxyl groups will exchange with deuterium, causing their signals to disappear from the spectrum.

  • Data Acquisition: The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.

Expected ¹H NMR Data (Predicted for CDCl₃)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H9 (CH₃)~0.9Triplet (t)3H
H4-H8 (-(CH₂)₅-)~1.3-1.5Multiplet (m)10H
H2 (-CH₂-)~1.6-1.8Multiplet (m)2H
-OHVariable (~2-4)Broad Singlet (br s)2H
H1 (-CH₂-OH)~3.7-3.9Multiplet (m)2H
H3 (-CH-OH)~3.9-4.1Multiplet (m)1H

Data Interpretation:

  • The terminal methyl group (H9) is expected to be the most upfield signal, appearing as a triplet due to coupling with the adjacent CH₂ group (H8).

  • The long alkyl chain protons (H4-H8) will form a complex, overlapping multiplet in the typical alkane region (~1.3-1.5 ppm).

  • The protons on carbons bearing the hydroxyl groups (H1 and H3) are significantly deshielded by the electronegative oxygen atoms and will appear downfield.

  • The diastereotopic protons on C1 and C2 add complexity to the splitting patterns for H1, H2, and H3. H3 will be a multiplet due to coupling with protons on C2 and C4. H1 will also be a multiplet due to coupling with protons on C2.

  • The hydroxyl proton signals are often broad and their chemical shift is highly dependent on concentration and temperature. A D₂O shake experiment would confirm their assignment by causing them to disappear.

¹³C NMR Spectroscopy

Scientific Principles & Experimental Causality: ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift is indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms like oxygen are deshielded and appear downfield. Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon appears as a single line.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample is typically used for ¹³C NMR (~20-50 mg in ~0.7 mL of deuterated solvent).

  • Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT experiments (DEPT-90 and DEPT-135) is highly recommended. This technique helps distinguish between CH, CH₂, and CH₃ groups, which greatly aids in peak assignment. A DEPT-90 spectrum shows only CH signals, while a DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

Expected ¹³C NMR Data (Predicted for CDCl₃)
Carbon AssignmentChemical Shift (δ, ppm)DEPT-135
C9~14Positive
C7, C8~22-23Negative
C5, C6~25-26Negative
C4~32Negative
C2~36Negative
C1~63Negative
C3~72Positive

Note: Specific assignments for C5, C6, C7, and C8 can be ambiguous without 2D NMR data.

Data Interpretation:

  • The carbons bonded to oxygen (C1 and C3) are the most downfield, with the secondary carbon (C3) typically appearing further downfield than the primary carbon (C1).

  • The terminal methyl carbon (C9) will be the most upfield signal.

  • The remaining methylene carbons of the alkyl chain will appear in the typical aliphatic region (22-36 ppm). The DEPT-135 experiment would be crucial in confirming the assignments of the CH (C3) and the numerous CH₂ groups.

Mass Spectrometry (MS)

Scientific Principles & Experimental Causality

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation. The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues for its identification. For alcohols, common fragmentation pathways include alpha-cleavage and dehydration.[4]

G cluster_workflow Mass Spectrometry Workflow Analyte This compound (M=160.25) IonSource Electron Ionization (EI) - e⁻ Analyte->IonSource MolecularIon Molecular Ion (M⁺•) m/z = 160 IonSource->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation AlphaCleavage α-Cleavage Fragmentation->AlphaCleavage Dehydration Dehydration (-H₂O) Fragmentation->Dehydration Fragment1 Fragment Ions (e.g., m/z = 142, 115, 45) AlphaCleavage->Fragment1 Dehydration->Fragment1 Analyzer Mass Analyzer (e.g., Quadrupole) Fragment1->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: Experimental workflow for Electron Ionization Mass Spectrometry.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column, separating it from any impurities. The retention time is a characteristic property of the compound under the specific GC conditions.

  • Ionization and Fragmentation: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Expected Mass Spectrum Data (EI)

The molecular weight of C₉H₂₀O₂ is 160.25 g/mol .[4]

m/zProposed FragmentPathway
160[C₉H₂₀O₂]⁺•Molecular Ion (M⁺•)
142[M - H₂O]⁺•Dehydration
115[M - CH₂CH₂OH]⁺α-Cleavage at C1-C2
85[M - C₅H₁₁]⁺• - H₂OCleavage at C4-C5 and dehydration
45[CH₂CH₂OH]⁺α-Cleavage at C2-C3

Data Interpretation:

  • The molecular ion (M⁺•) at m/z = 160 may be weak or absent, which is common for aliphatic alcohols.

  • A peak at m/z = 142 would correspond to the loss of a water molecule (18 Da), a very common fragmentation pathway for alcohols.[4]

  • Alpha-cleavage is the breaking of a C-C bond adjacent to the C-O bond. Cleavage between C2 and C3 would result in a fragment of m/z = 45 ([CH₂OH=CH₂]⁺). Cleavage between C1 and C2 is less likely but could lead to a fragment at m/z = 115.

  • The fragmentation pattern provides a fingerprint that can be compared against spectral libraries for confirmation. A GC-MS spectrum for 1,3-Nonanediol is available in the PubChem database (CID 90928).[4]

Conclusion

The combination of IR, NMR (¹H, ¹³C, and DEPT), and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy confirms the presence of hydroxyl groups. High-resolution NMR spectroscopy elucidates the precise atomic connectivity and chemical environment of every carbon and proton, confirming the 1,3-diol structure. Finally, Mass Spectrometry confirms the molecular weight and provides structural information through predictable fragmentation patterns. By employing these techniques in concert and understanding the principles behind the data, researchers can ensure the identity, purity, and structural integrity of this valuable chiral building block.

References

  • PubChem. (n.d.). 1,3-Nonanediol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Study.com. (n.d.). What are the characteristic absorption regions for alcohols (RO-H)?. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

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IUPAC name and molecular structure of (R)-(-)-1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-(-)-1,3-Nonanediol: Structure, Synthesis, and Applications

Introduction

This compound is a chiral diol that serves as a valuable stereospecific building block in asymmetric synthesis. Its utility spans from the synthesis of natural products, such as pheromones and lactones, to its application as a chiral resolving agent.[1][2] For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this molecule's properties, stereocontrolled synthesis, and reactive potential is crucial. This guide provides a detailed examination of this compound, grounded in established chemical principles and synthetic methodologies.

Nomenclature and Molecular Structure

Correctly identifying a chiral molecule is foundational to its study and application. The nomenclature and structural representation provide the unambiguous chemical identity required for sourcing, reaction planning, and regulatory documentation.

IUPAC Name and Identifiers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (3R)-nonane-1,3-diol .[3][4] The "(3R)" prefix designates the absolute configuration at the chiral center, carbon-3, according to the Cahn-Ingold-Prelog priority rules. The designations "(-)" and "R" refer to the levorotatory optical activity and the absolute stereochemistry, respectively.

Key identifiers for this compound are summarized in the table below for quick reference and material sourcing.

IdentifierValueSource
CAS Number 121541-65-9[5]
Molecular Formula C₉H₂₀O₂[5]
Molecular Weight 160.25 g/mol [5][6]
InChIKey CGNJFUJNEYIYRZ-SECBINFHSA-N[3]
Canonical SMILES CCCCCCC(CCO)O[3]
Isomeric SMILES CCCCCCO[3]
Molecular Structure and Stereochemistry

This compound possesses a nine-carbon aliphatic backbone. The defining features are two hydroxyl (-OH) groups located at positions C1 (a primary alcohol) and C3 (a secondary alcohol). The carbon at position 3 is a stereocenter, giving rise to two possible enantiomers. This guide focuses on the (R)-enantiomer. The six-carbon alkyl chain (hexyl group) attached to the chiral center significantly influences the molecule's lipophilicity and steric profile.

R_1_3_Nonanediol_Structure C1 HO-CH₂ C2 ─CH₂─ C1->C2 C3 CH C2->C3 C4_C9 ─(CH₂)₅CH₃ C3->C4_C9 inv1 C3->inv1 inv2 C3->inv2 OH_C3 OH H_C3 H inv1->OH_C3 inv2->H_C3

Caption: 2D structure of this compound showing stereochemistry.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in solution, its reactivity, and the conditions required for its handling and purification.

PropertyValueUnit
Density 0.929g/cm³
Boiling Point 268.9°C at 760 mmHg
Flash Point 122.3°C
Refractive Index >1.4510 (n20/D)-
logP 1.70010-

Data sourced from Guidechem.[3]

The presence of two hydroxyl groups allows for hydrogen bonding, contributing to its relatively high boiling point and its solubility in polar solvents. The nonpolar nine-carbon chain imparts significant lipophilic character.

Enantioselective Synthesis Protocols

The synthesis of enantiomerically pure 1,3-diols is a significant area of research, as this structural motif is a key component of many natural products.[7] Several strategies have been developed, ranging from the modification of natural chiral precursors to fully synthetic asymmetric methods.

Synthesis from a Natural Chiral Precursor: Ozonolysis of Methyl Ricinoleate

A convenient and efficient method for preparing this compound utilizes methyl ricinoleate, a derivative of ricinoleic acid obtained from castor oil.[1][2] This approach leverages the inherent chirality of the starting material to establish the desired stereocenter.

The causality behind this choice is twofold: methyl ricinoleate is an inexpensive, renewable feedstock, and its existing (R)-hydroxyl group at C12 directs the stereochemistry of the final product after cleavage of the double bond.

Experimental Workflow:

  • Ozonolysis: Methyl ricinoleate is dissolved in methanol and cooled. A stream of ozone in oxygen is bubbled through the solution until the starting material is consumed. This cleaves the C9-C10 double bond, forming unstable ozonide intermediates which are subsequently converted to methoxy hydroperoxides.[1]

  • Reductive Workup: The intermediate hydroperoxides are reduced to the corresponding alcohols. A particularly effective method is electrochemical reduction using a lead cathode, which provides the target diol in good yield (approx. 65%).[1][8] This avoids the use of strong, often pyrophoric, reducing agents like borohydrides in a separate step.

Synthesis_Workflow Start Methyl Ricinoleate (from Castor Oil) Step1 Step 1: Ozonolysis (O₃ in CH₃OH, -10°C) Start->Step1 Intermediate Intermediate Methoxy Hydroperoxides Step1->Intermediate Step2 Step 2: Reduction (Electrochemical, Pb-cathode) Intermediate->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of (R)-1,3-Nonanediol from methyl ricinoleate.

Asymmetric Aldol and Reduction Strategy

For broader substrate scope and de novo synthesis, organocatalytic asymmetric reactions are a powerful tool. A common strategy involves an asymmetric aldol reaction to create a chiral β-hydroxy ketone, followed by a diastereoselective reduction to form the 1,3-diol.[9]

  • Expertise & Causality: The choice of an organocatalyst, such as a proline derivative, is critical for establishing high enantiomeric excess (>99% ee) in the initial aldol addition.[9] The subsequent reduction of the ketone must be carefully controlled. Different reducing agents can favor either the syn or anti 1,3-diol product.[7] For instance, chelation-controlled reduction (e.g., with zinc borohydride) often favors the syn diol, while non-chelating conditions (e.g., using sodium borohydride with steric hindrance) can favor the anti product. This diastereoselectivity allows for precise control over the relative stereochemistry of the two hydroxyl groups.

Applications in Research and Development

The value of this compound lies in its utility as a chiral building block for synthesizing more complex molecules with defined stereochemistry.

Pheromone Synthesis

This compound is a major component of the glandular secretion of the male cucumber fly, Dacus tau.[1][2] The synthesis of this and other insect pheromones is crucial for developing environmentally benign pest management strategies, such as mating disruption or mass trapping.[10] The enantiomeric purity of the synthetic pheromone is often critical for biological activity.

Chiral Synthon for Natural Products

This diol serves as a key intermediate in the synthesis of other valuable chiral molecules. A notable example is its use to produce enantiomerically pure (R)-γ-decalactone, a compound used in the flavor and fragrance industry.[1][2] The synthesis involves selectively functionalizing one of the two hydroxyl groups (typically the primary one), converting it to a leaving group, and then performing a nucleophilic substitution followed by cyclization.

Chiral Auxiliary and Resolving Agent

Chiral diols can be used to resolve racemic mixtures of other compounds. For example, this compound has been successfully used for the optical resolution of racemic menthone.[1] It reacts with the ketone to form diastereomeric spiroketals, which can then be separated by chromatography due to their different physical properties. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure ketones.

Relevance in Drug Development

While this compound itself is not a therapeutic agent, the 1,3-diol motif is a common substructure in many biologically active natural products and pharmaceuticals.[11] Access to enantiopure 1,3-diols is therefore essential for the total synthesis of these complex molecules and for creating libraries of stereoisomers to study structure-activity relationships (SAR). The principles used to synthesize this diol, such as asymmetric catalysis, are central to modern pharmaceutical synthesis.[9][12] Derivatives of 1,3-diols can also be explored for their own biological activities, as seen with derivatives of similar scaffolds like isoindoline-1,3-dione and 1,3-benzodioxole, which have shown analgesic and antiproliferative activities, respectively.[13][14]

Conclusion

This compound is more than a simple aliphatic diol; it is a high-value chiral intermediate whose precise three-dimensional structure is a key asset in asymmetric synthesis. Its efficient preparation from renewable resources like castor oil underscores the principles of green chemistry, while its application in synthesizing pheromones and natural product fragments highlights its importance in both agriculture and medicine. For scientists in drug discovery and process development, mastering the synthesis and manipulation of such chiral building blocks is fundamental to the creation of novel, effective, and stereochemically pure molecules.

References

  • Gülcemal, D., et al. (2018). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health (NIH). Available at: [Link]

  • Ruan, Y., et al. (2018). Enantioselective Synthesis of syn- and anti-1,3-Diols via Allyltitanation of Unprotected β-Hydroxyaldehydes. Organic Letters, ACS Publications. Available at: [Link]

  • Bäckvall, J. E., et al. (2005). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. National Institutes of Health (NIH). Available at: [Link]

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  • Wang, Z., et al. (2018). Chromium-catalyzed asymmetric synthesis of 1,3-diols. ResearchGate. Available at: [Link]

  • Hayashi, Y., et al. (2011). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters, ACS Publications. Available at: [Link]

  • Dushenko, G. A., et al. (2006). CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Taylor & Francis Online. Available at: [Link]

  • Dushenko, G. A., et al. (2001). Convenient Synthesis of (R)-1,3-Nonanediol. ResearchGate. Available at: [Link]

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  • Zhang, Y., et al. (2020). Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips, Frankliniella occidentalis. PMC, National Institutes of Health (NIH). Available at: [Link]

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  • González, A., et al. (2017). Synthesis and Field Evaluation of the Sex Pheromone of Plutella xylostella (L.) (Lepidoptera: Plutellidae) in Canola (Brassica napus L.). SciELO Uruguay. Available at: [Link]

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An In-Depth Technical Guide to the Chirality and Stereochemistry of 1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and physiological properties. Biological systems, such as enzymes and receptors, are inherently chiral and thus interact differently with each enantiomer of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive, less active, or even responsible for adverse effects.

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the stereochemistry of chiral drugs to be well-defined. This necessitates the development of robust methodologies for the synthesis, separation, and analysis of single enantiomers. This guide provides a comprehensive technical overview of the stereochemistry of 1,3-nonanediol, a chiral diol, outlining field-proven strategies for its stereoselective synthesis, resolution, and characterization.

Stereoisomerism in 1,3-Nonanediol

1,3-Nonanediol (CAS: 23433-07-0) is an aliphatic diol with the molecular formula C₉H₂₀O₂.[1] Its structure features a single stereogenic center at the carbon atom in position 3 (C3). This carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a hexyl group (-CH₂(CH₂)₄CH₃), and an ethanol group (-CH₂CH₂OH).

The presence of this single chiral center means that 1,3-nonanediol exists as a pair of enantiomers:

  • (R)-(-)-1,3-Nonanediol

  • (S)-(+)-1,3-Nonanediol

These two molecules are mirror images of each other and are not superimposable, as illustrated below.

Figure 1. Enantiomers of 1,3-Nonanediol.

Enantiomers share identical physical properties (e.g., boiling point, solubility) in an achiral environment but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Strategies for Obtaining Enantiomerically Pure 1,3-Nonanediol

Producing a single enantiomer of 1,3-nonanediol is a critical task for its application in stereoselective synthesis. The two primary strategies employed are asymmetric synthesis, which aims to create the desired enantiomer selectively, and chiral resolution, which separates a pre-existing racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis provides an elegant route to chiral 1,3-diols, often involving a two-step process that establishes the stereocenter with high fidelity.[2][3]

  • Organocatalytic Asymmetric Aldol Reaction: An aldehyde is reacted with a ketone in the presence of a chiral organocatalyst (commonly a proline derivative). This step forms a chiral β-hydroxy ketone, establishing the C3 stereocenter with a specific configuration.[4]

  • Stereoselective Reduction: The resulting β-hydroxy ketone is then reduced to the corresponding 1,3-diol. The choice of reducing agent, such as an oxazaborolidine reagent (Corey-Bakshi-Shibata reduction), is crucial for controlling the stereochemistry of the newly formed hydroxyl group.[3][5]

This approach is highly valued for its ability to generate the desired stereoisomer directly, minimizing waste.[2][4]

Chiral Resolution of Racemic 1,3-Nonanediol

When a racemic mixture is the starting point, chiral resolution is employed to separate the enantiomers. Enzymatic kinetic resolution is a particularly powerful and widely used technique for secondary alcohols like 1,3-nonanediol.

Principle of Enzymatic Kinetic Resolution (EKR): Kinetic resolution exploits the difference in reaction rates of two enantiomers with a chiral catalyst or reagent. In EKR of alcohols, an enzyme, typically a lipase, selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard methods like column chromatography.

Candida antarctica lipase B (CALB) is a highly effective and robust biocatalyst for the resolution of secondary alcohols.[6][7] It typically acylates the (R)-enantiomer preferentially, leaving the (S)-enantiomer unreacted.

G racemate (R/S)-1,3-Nonanediol (Racemic Mixture) reaction Enzymatic Acylation racemate->reaction reagents Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) + Organic Solvent (e.g., Toluene) reagents->reaction separation Separation (e.g., Chromatography) reaction->separation Mixture of: (S)-Diol (unreacted) (R)-Ester (product) product_S Enantiopure (S)-1,3-Nonanediol separation->product_S Faster Eluting product_R_ester (R)-1,3-Nonanediol Monoacetate separation->product_R_ester Slower Eluting hydrolysis Hydrolysis (e.g., K₂CO₃, MeOH) product_R_ester->hydrolysis product_R Enantiopure (R)-1,3-Nonanediol hydrolysis->product_R

Figure 2. General workflow for the Enzymatic Kinetic Resolution of 1,3-Nonanediol.

Analytical Methods for Stereochemical Characterization

Once an enantiomerically enriched or pure sample of 1,3-nonanediol is obtained, its stereochemical integrity must be rigorously verified. The two primary analytical goals are to determine the enantiomeric excess (e.e.) and the absolute configuration (R or S).

Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of a sample.[8]

Principle: A CSP is itself chiral and interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different binding energies, causing one enantiomer to be retained on the column longer than the other, resulting in their separation into two distinct peaks. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the sample, allowing for precise calculation of the e.e.

ParameterTypical ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H)Broad applicability for resolving alcohol enantiomers.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Normal phase conditions are common for diol separations.[9]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate for good resolution and peak shape.
Detection UV (if derivatized) or Refractive Index (RI)RI detection is suitable for analytes like diols that lack a strong chromophore.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Determination of Absolute Configuration by NMR Spectroscopy

While NMR spectroscopy cannot distinguish between enantiomers directly, it is an invaluable tool for determining the absolute configuration of a chiral alcohol after converting it into a pair of diastereomers. The Mosher's ester analysis is the most common and reliable method for this purpose.[10][11]

Principle of Mosher's Ester Analysis: The chiral alcohol of unknown configuration is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride) to form a pair of diastereomeric esters.[12] In the preferred conformation of these esters, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding cone in the ¹H NMR spectrum. Protons on one side of the molecule will be shielded (shifted upfield) while protons on the other side will be deshielded (shifted downfield).

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters and calculating the difference in chemical shifts for each proton (Δδ = δₛ - δᵣ), the absolute configuration of the original alcohol can be assigned.[13]

G start Chiral 1,3-Nonanediol (Unknown Configuration) react_S React with (S)-MTPA-Cl start->react_S react_R React with (R)-MTPA-Cl start->react_R diastereomer_S Diastereomer 1 ((S)-MTPA ester) react_S->diastereomer_S diastereomer_R Diastereomer 2 ((R)-MTPA ester) react_R->diastereomer_R nmr Acquire ¹H NMR Spectra for both diastereomers diastereomer_S->nmr diastereomer_R->nmr calculate Calculate Δδ = δ(S) - δ(R) for all protons nmr->calculate assign Apply Δδ values to Mosher's conformational model calculate->assign result Assign Absolute Configuration assign->result

Figure 3. Workflow for determining absolute configuration using Mosher's ester analysis.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-1,3-Nonanediol

This protocol is a representative procedure based on established methods for secondary alcohol resolution.[6]

  • Preparation: To a 100 mL round-bottom flask, add racemic 1,3-nonanediol (1.60 g, 10 mmol) and 50 mL of toluene.

  • Reagent Addition: Add vinyl acetate (1.03 g, 12 mmol, 1.2 equivalents) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435, 100 mg).

  • Reaction: Seal the flask and stir the suspension at 40 °C. Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both the remaining alcohol and the formed ester (approx. 24-48 hours).

  • Work-up: Once the desired conversion is reached, filter the enzyme from the reaction mixture and wash it with toluene. The enzyme can often be reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing (S)-1,3-nonanediol and (R)-1,3-nonanediol acetate, can be separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the two enantiomerically enriched compounds.

Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a solution of the 1,3-nonanediol sample (approx. 1 mg/mL) in the mobile phase (e.g., Hexane/Isopropanol 90:10).

  • Instrumentation:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detector: Refractive Index (RI).

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and the racemic standard. Identify the peaks corresponding to the (R) and (S) enantiomers based on the racemate chromatogram.

  • Calculation: Calculate the enantiomeric excess (% e.e.) using the areas of the two peaks:

    • % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Conclusion

The stereochemistry of 1,3-nonanediol, defined by its single chiral center at C3, gives rise to (R) and (S) enantiomers. The ability to synthesize, separate, and analyze these stereoisomers is fundamental to their potential application in fields where molecular recognition is key, such as pharmaceutical and materials science. This guide has detailed robust and field-proven methodologies, including enzymatic kinetic resolution for enantioseparation and chiral HPLC and Mosher's ester analysis for stereochemical characterization. The application of these techniques provides the rigorous control over stereochemistry demanded by modern chemical research and development.

References

  • Dale, J. A., & Mosher, H. S. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8. Available from: [Link]

  • NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. Available from: [Link]

  • Yilmaz, I., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available from: [Link]

  • Akunuri, R., et al. (2000). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 77, 1015-1019. Available from: [Link]

  • Seco, J. M., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Available from: [Link]

  • Simpson, G. L., et al. (2016). Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR. Molecules, 21(11), 1549. Available from: [Link]

  • RSC Publishing. (n.d.). Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B. RSC Advances. Available from: [Link]

  • Gök, Y., et al. (2008). Asymmetric synthesis of new chiral 1,2- and 1,3-diols. Semantic Scholar. Available from: [Link]

  • Zhang, W., et al. (2013). Chromium-catalyzed asymmetric synthesis of 1, 3-diols. ResearchGate. Available from: [Link]

  • Li, N., et al. (2021). Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation. PMC. Available from: [Link]

  • Vértessy, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5431. Available from: [Link]

  • Wang, Y. (n.d.). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL) ALANINE. Available from: [Link]

  • US EPA. (n.d.). 1,3-Nonanediol - Substance Details. Available from: [Link]

  • Yilmaz, I., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. Available from: [Link]

  • PubChemLite. (n.d.). 1,3-nonanediol (C9H20O2). Available from: [Link]

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  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

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  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. Available from: [Link]

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  • González, D., et al. (2021). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules, 26(17), 5345. Available from: [Link]

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Sourcing Enantiomerically Pure (R)-(-)-1,3-Nonanediol: A Technical Guide for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences and organic synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and metabolic properties. The seemingly subtle difference in the three-dimensional arrangement of atoms can be the deciding factor between a potent therapeutic agent and an inactive or even harmful substance. This guide focuses on (R)-(-)-1,3-Nonanediol, a chiral diol that serves as a valuable building block in the synthesis of complex, biologically active molecules. Its specific stereoconfiguration makes it a sought-after intermediate in the development of novel therapeutics.

This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on securing high-purity this compound. We will delve into its synthesis, analytical methodologies for purity verification, and a survey of commercial suppliers, providing the necessary information to make informed procurement decisions.

The Synthetic Landscape: Pathways to Enantiopure this compound

The preparation of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several synthetic strategies have been developed to achieve high enantiomeric excess (ee).

One notable method involves the ozonolysis of methyl ricinoleate, derived from castor oil, followed by an electrochemical reduction of the resulting hydroperoxides.[1] Another approach utilizes Sharpless asymmetric epoxidation of (E)-2-nonen-1-ol, followed by reduction of the chiral epoxy alcohol.[1] More recently, strategies have been developed for the synthesis of chiral 1,3-diols with high enantiomeric purity through asymmetric aldol reactions followed by asymmetric reduction.[2] These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction.

The choice of synthetic route often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. For researchers, understanding these synthetic origins can provide insights into potential impurities and byproducts that may be present in commercially available materials.

Commercial Availability: A Survey of Key Suppliers

A reliable supply of high-quality starting materials is crucial for any research or development program. The following section provides a list of commercial suppliers of this compound. It is important to note that availability and product specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
Santa Cruz BiotechnologyThis compound121541-65-9C₉H₂₀O₂160.25For Research Use Only.[3]

This table is intended as a starting point and is not exhaustive. Researchers should conduct their own due diligence when selecting a supplier.

Quality Control and Analytical Validation: Ensuring Enantiomeric Purity

The confirmation of enantiomeric purity is a critical step in the quality control of chiral molecules like this compound. Several robust analytical techniques are employed to determine the enantiomeric excess (ee) of chiral diols.

Methodologies for Determining Enantiomeric Excess

The primary techniques for assessing chiral purity include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers.[4] It relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] Polysaccharide-based columns are often effective for diol separations.[4]

  • Chiral Gas Chromatography (GC): GC offers high resolution and sensitivity for volatile compounds. Direct separation of diol enantiomers can be achieved on a chiral capillary GC column without derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique involves reacting the chiral diol with a CDA to form diastereomers, which exhibit distinct signals in the NMR spectrum.[5] The integration of these signals allows for the direct calculation of the enantiomeric excess.[5] A common three-component derivatization protocol for diols involves using 2-formylphenylboronic acid and an enantiopure α-methylbenzylamine.[6][7]

Experimental Protocol: A General Approach to Chiral HPLC Analysis

The following is a generalized protocol for the analysis of 1,3-diol enantiomeric purity by chiral HPLC.[4]

Objective: To separate and quantify the (R) and (S) enantiomers of 1,3-Nonanediol to determine the enantiomeric excess (ee).

Materials:

  • This compound sample

  • HPLC-grade hexane or heptane

  • HPLC-grade isopropanol or ethanol

  • Chiral HPLC column (e.g., Chiralpak AD-H, Chiralcel OD-H)

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The exact ratio must be optimized experimentally to achieve baseline separation of the enantiomers.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.[4]

  • Sample Preparation: Dissolve approximately 1 mg of the 1,3-diol sample in 1 mL of the mobile phase or a compatible solvent.[4] Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • Injection and Analysis: Inject the prepared sample onto the chiral column and record the chromatogram.[4]

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Chiral HPLC Analysis

G cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Inject Inject Sample Equilibrate->Inject SamplePrep Prepare Sample Solution SamplePrep->Inject Chromatogram Record Chromatogram Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for chiral HPLC analysis of 1,3-diols.

Conclusion: A Path Forward for Researchers

The procurement of enantiomerically pure this compound is a critical first step for many research and drug development projects. A thorough understanding of its synthesis, the landscape of commercial suppliers, and the analytical methods for verifying its purity are essential for ensuring the integrity and reproducibility of experimental results. By leveraging the information presented in this guide, scientists can confidently source this valuable chiral building block and advance their scientific endeavors.

References

  • BenchChem. A Comparative Guide to the Validation of Chiral Purity in 1,3-Pentanediol.
  • BenchChem. Application Note: Methods for Determining the Enantiomeric Excess of 1,3-Diols.
  • Kelly AM, Pérez-Fuertes Y, Fossey JS, Lozano Yeste S, Bull SD, James TD. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nat Protoc. 2008;3(2):215-9. doi: 10.1038/nprot.2007.523.
  • ResearchGate. Convenient Synthesis of (R)-1,3-Nonanediol | Request PDF.
  • Santa Cruz Biotechnology. This compound.
  • ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols.
  • ACS Omega. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.

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Safety and handling guidelines for 1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 1,3-Nonanediol

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for 1,3-Nonanediol (CAS: 23433-07-0), designed for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data sheets (SDS), toxicological assessments of analogous compounds, and established laboratory best practices to ensure a self-validating system of safety and scientific integrity.

Core Profile and Physicochemical Properties

1,3-Nonanediol is a diol with the molecular formula C₉H₂₀O₂.[1][2][3] Understanding its physical and chemical properties is the foundation for safe handling, as these characteristics dictate appropriate storage, personal protective equipment (PPE) selection, and emergency response measures. For instance, its relatively high flash point suggests a lower flammability hazard at ambient temperatures compared to more volatile solvents, but it is still considered a combustible material that requires prudent handling away from ignition sources.[4]

Table 1: Physicochemical Data of 1,3-Nonanediol and Related Compounds

PropertyValue (1,3-Nonanediol)Value (1,9-Nonanediol)Source
CAS Number 23433-07-03937-56-2[1][2]
Molecular Formula C₉H₂₀O₂C₉H₂₀O₂[1][2]
Molecular Weight 160.26 g/mol 160.26 g/mol [1][2][4]
Appearance Data not availableWhite solid/crystals[4][5]
Melting Point Data not available44 - 48 °C[4]
Boiling Point Data not available177 °C @ 15 mmHg[4]
Flash Point Data not available> 162 °C[4]
Autoignition Temp. Data not available280 °C[4]
Vapor Pressure Data not available<0.01 hPa @ 20 °C[4]

Toxicological Profile and Hazard Identification

  • Skin and Eye Irritation: Analogous compounds like 1,9-nonanediol dimethacrylate are known to cause skin and serious eye irritation.[6] Therefore, it is prudent to handle 1,3-Nonanediol as a potential skin and eye irritant. Prolonged or repeated contact should be avoided.

  • Sensitization: A human maximization test on the related compound 1,3-nonanediol acetate showed no skin sensitization reactions.[7] However, given the lack of direct data, minimizing skin contact is a crucial preventative measure.

  • Genotoxicity and Carcinogenicity: The acetate ester of 1,3-nonanediol was found to be non-genotoxic in a BlueScreen assay.[7] There is no data to suggest carcinogenicity for 1,3-Nonanediol or its close analogues.[8]

  • Aquatic Toxicity: 1,9-Nonanediol is classified as harmful to aquatic life with long-lasting effects, necessitating precautions to prevent its release into the environment.[9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Engineering Controls

The primary engineering control is to handle 1,3-Nonanediol in a well-ventilated area.[6][10][11] For procedures that may generate mists or aerosols, a local exhaust ventilation system or a chemical fume hood should be utilized to maintain airborne concentrations below any established exposure limits.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific laboratory procedure and the associated risk of exposure. The following workflow provides a logical framework for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE Start Assess Task-Specific Risk CheckSplash Potential for Splash or Eye Contact? Start->CheckSplash CheckInhalation Aerosol/Mist/Dust Generation Potential? CheckSplash->CheckInhalation No EyePro Add: - Safety Goggles or - Face Shield CheckSplash->EyePro Yes CheckSkin Risk of Significant Skin Contact? CheckInhalation->CheckSkin No RespPro Add: - NIOSH-approved Respirator (Use in Fume Hood) CheckInhalation->RespPro Yes BasePPE Minimum PPE: - Nitrile/Butyl Gloves - Lab Coat CheckSkin->BasePPE No BodyPro Add: - Chemical-Resistant Apron - Impervious Clothing CheckSkin->BodyPro Yes EyePro->CheckInhalation RespPro->CheckSkin BodyPro->BasePPE

Caption: PPE selection workflow for handling 1,3-Nonanediol.

  • Eye and Face Protection: Always wear safety glasses with side shields.[13] When there is a risk of splashing, tightly fitting chemical safety goggles or a full-face shield is required.[4][6][14]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile or butyl rubber) inspected for integrity before use.[4][9][15] A standard lab coat is mandatory. For tasks with a high risk of skin contact, consider a chemical-resistant apron or impervious clothing.[6][14] Contaminated clothing must be removed immediately and washed before reuse.[6]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required. If mists or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.[11]

  • Hygiene Measures: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5] An eye wash station and safety shower should be readily accessible.[13]

Safe Handling and Storage

Handling
  • Avoid all personal contact, including inhalation of vapors or mists.[6][13]

  • Use non-sparking tools and take precautionary measures against static discharges, especially when handling larger quantities.[6][15]

  • Work in a well-ventilated area or under a chemical fume hood.[6][10]

  • Do not eat, drink, or smoke in the work area.[16]

Storage
  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4][11][15]

  • Keep containers tightly closed to prevent moisture contamination and potential degradation.[4][5]

  • Store away from incompatible materials.[4][10]

  • Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates, and reducing agents.[4][8] Contact with these can lead to vigorous or hazardous reactions.

Emergency Procedures

A clear, pre-defined emergency plan is critical. All personnel must be familiar with these procedures before handling the chemical.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][6]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][6] Remove contact lenses if present and easy to do. Continue rinsing.[6] Get immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4][10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[4][9][17]

  • Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.[17]

  • Specific Hazards: The product is combustible.[11] Hazardous decomposition products formed under fire conditions include carbon monoxide (CO) and carbon dioxide (CO₂).[4]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[4][17]

Accidental Release Measures (Spills)

The immediate response to a spill should be guided by a clear decision-making process to ensure safety.

Spill_Response_Plan Spill Spill Detected IsMajor Is the spill large, uncontrolled, or unknown? Spill->IsMajor IsTrained Are you trained and equipped to handle the spill? IsMajor->IsTrained No Evacuate Alert others. Evacuate the area. Call emergency response. IsMajor->Evacuate Yes IsTrained->Evacuate No Ventilate Ensure adequate ventilation. Remove ignition sources. IsTrained->Ventilate Yes Contain Contain spill with inert absorbent (sand, vermiculite). Ventilate->Contain Collect Use non-sparking tools to collect absorbed material into a labeled, closed container for disposal. Contain->Collect Decontaminate Decontaminate spill area and clean up residue. Collect->Decontaminate

Caption: Decision tree for responding to a 1,3-Nonanediol spill.

  • Personal Precautions: Ensure adequate ventilation.[6] Wear appropriate PPE as outlined in Section 3.2. Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[6][12]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite, or earth).[12] Collect the material using non-sparking tools and place it into a suitable, closed, and properly labeled container for disposal.[6][12] For large spills, dike the area to prevent spreading and contact emergency services.[16]

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, governed by strict regulations.

  • Chemical Waste: Dispose of surplus and non-recyclable 1,3-Nonanediol through a licensed disposal company.[9][12] Do not mix with other waste streams.[12]

  • Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[10] They should be disposed of in the same manner as the unused product.[9]

  • Regulatory Compliance: All disposal practices must be in accordance with applicable local, regional, and national environmental regulations.[9][12]

References

  • RIFM fragrance ingredient safety assessment, 1,3-nonanediol acetate (mixed esters), CAS Registry Number 1322-17-4. (2024). Food and Chemical Toxicology, 189.
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  • 1,9-Nonanediol - Safety D
  • Safety Data Sheet - 1,9-Nonanediol. (2021). Fisher Scientific.
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  • Safety D
  • DuPont Tate & Lyle BioProducts™ 1,3-Propanediol - Product Safety Summary Sheet. (n.d.). DuPont.
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  • Safety D
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The Genesis of a Chiral Synthon: An In-Depth Guide to the Historical Discovery and Initial Synthesis of (R)-(-)-1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(-)-1,3-Nonanediol, a molecule of significant interest in the synthesis of complex natural products and pheromones, possesses a rich history rooted in the exploration of insect chemical communication. This technical guide provides a comprehensive overview of the seminal moments in the discovery and first synthetic endeavors of this versatile chiral building block. We will delve into its initial identification as a natural product, the elegant synthetic strategies devised to elucidate its absolute stereochemistry, and a subsequent, convenient method for its preparation. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the origins and foundational chemistry of this compound.

A Pheromonal Origin: The Natural Discovery of this compound

The story of this compound begins not in a flask, but in the intricate world of insect chemical ecology. In a landmark 1989 study published in the Journal of Organic Chemistry, a team of researchers led by William Kitching investigated the composition of the rectal gland secretion of the male cucumber fly, Dacus cucumis (now classified as Bactrocera cucumis).[1] This investigation was part of a broader effort to understand the chemical signals, or pheromones, that mediate communication and mating behaviors in tephritid fruit flies.[2][3]

Using a combination of gas chromatography-mass spectrometry (GC-MS), the researchers identified a number of volatile compounds from the gland secretion. Among these, 1,3-Nonanediol was found to be present in significant quantities. The crucial next step was to determine the absolute stereochemistry of the naturally occurring diol.

To achieve this, Kitching and his colleagues undertook a stereoselective synthesis of both the (R)- and (S)-enantiomers of 1,3-nonanediol. By comparing the chromatographic behavior of the synthetic enantiomers with the natural product, they were able to unequivocally establish that the cucumber fly produces the (R)-(-) enantiomer.[1] This discovery highlighted 1,3-nonanediol as a key component of the insect's pheromonal bouquet and set the stage for the development of synthetic routes to access this valuable chiral molecule.

The First Enantioselective Synthesis: A Sharpless Approach to Stereochemical Confirmation

The initial synthesis of this compound, as described by Kitching et al. in their 1989 paper, was not aimed at large-scale production but rather at the critical task of assigning the absolute configuration of the natural product.[1] The chosen strategy was the now-classic Sharpless asymmetric epoxidation, a powerful method for the enantioselective oxidation of allylic alcohols.[4][5][6]

The synthesis commenced with the commercially available (E)-2-nonen-1-ol. This prochiral allylic alcohol was subjected to the Sharpless epoxidation conditions, which utilize a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand.[7][8] The choice of the (+)- or (-)-DET enantiomer directs the epoxidation to a specific face of the double bond, allowing for the selective formation of either the (2R,3R) or (2S,3S) epoxy alcohol.

The resulting chiral epoxy alcohol was then reduced using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride). This hydride reagent opens the epoxide ring to yield the corresponding 1,3-diol. By employing both (+)-DET and (-)-DET, the researchers were able to synthesize both this compound and (S)-(+)-1,3-Nonanediol.

A chiral gas chromatography analysis of the cyclic carbonates derived from the synthetic diols and the natural material confirmed that the (R)-(-) enantiomer was identical to the compound found in the cucumber fly.[1]

Experimental Protocol: Sharpless Asymmetric Epoxidation Route

The following is a representative, step-by-step methodology for the synthesis of this compound based on the Sharpless asymmetric epoxidation approach.

Step 1: Asymmetric Epoxidation of (E)-2-Nonen-1-ol

  • To a stirred solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dry dichloromethane at -20 °C, add a solution of (E)-2-nonen-1-ol in dichloromethane.

  • After stirring for 30 minutes, add a solution of tert-butyl hydroperoxide in toluene dropwise, maintaining the temperature at -20 °C.

  • The reaction mixture is stirred at this temperature for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of water, and the mixture is allowed to warm to room temperature.

  • The resulting gel is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (2R,3R)-2,3-epoxy-1-nonanol.

Step 2: Reductive Opening of the Epoxide

  • To a stirred solution of the crude (2R,3R)-2,3-epoxy-1-nonanol in dry tetrahydrofuran at 0 °C, add a solution of Red-Al in toluene dropwise.

  • The reaction mixture is stirred at room temperature for several hours until the epoxide is fully consumed.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • The mixture is stirred vigorously until two clear layers form.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualization of the Sharpless Synthesis

Sharpless_Synthesis cluster_start Starting Material cluster_epoxidation Sharpless Asymmetric Epoxidation cluster_reduction Reductive Ring Opening start (E)-2-Nonen-1-ol epoxidation (2R,3R)-2,3-Epoxy-1-nonanol start->epoxidation Ti(OiPr)4, (+)-DET t-BuOOH, CH2Cl2, -20 °C reduction This compound epoxidation->reduction Red-Al THF

Caption: Synthetic pathway to this compound via Sharpless asymmetric epoxidation.

A Convenient Alternative: Synthesis via Ozonolysis of Methyl Ricinoleate

Subsequent to the initial discovery and synthesis, a more "convenient" method for the preparation of this compound was developed, utilizing a readily available and inexpensive starting material: methyl ricinoleate, the main component of castor oil.[2] This approach leverages the inherent chirality of ricinoleic acid to produce the desired enantiomer of 1,3-nonanediol.

The key step in this synthesis is the ozonolysis of the double bond in methyl ricinoleate.[9] Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds, and in this case, it breaks the 18-carbon chain of methyl ricinoleate into two smaller fragments. The ozonolysis is typically carried out in methanol, which traps the reactive intermediates.

Following the ozonolysis, the resulting hydroperoxides or ozonides are reduced to the corresponding alcohols. The original protocol described an electrochemical reduction on a lead cathode to afford this compound in good yield.[2] This method provides a practical and scalable route to this valuable chiral synthon from a renewable feedstock.

Experimental Protocol: Ozonolysis of Methyl Ricinoleate

The following is a generalized, step-by-step methodology for the synthesis of this compound from methyl ricinoleate.

Step 1: Ozonolysis of Methyl Ricinoleate

  • A solution of methyl ricinoleate in methanol is cooled to a low temperature (e.g., -78 °C).

  • A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution.

Step 2: Reduction of the Ozonolysis Products

  • The crude mixture from the ozonolysis step is subjected to a reductive workup.

  • In the originally described method, this was achieved through electrochemical reduction at a lead cathode in a methanol solution containing a supporting electrolyte.

  • Alternatively, chemical reducing agents such as dimethyl sulfide or sodium borohydride can be employed.

  • After the reduction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is separated, dried, and concentrated.

  • Purification by column chromatography on silica gel yields this compound.

Visualization of the Ozonolysis Pathway

Ozonolysis_Synthesis cluster_start Starting Material cluster_ozonolysis Ozonolysis cluster_reduction Reduction start Methyl Ricinoleate (from Castor Oil) ozonolysis Intermediate Hydroperoxides/ Ozonides start->ozonolysis 1. O3, MeOH, -78 °C reduction This compound ozonolysis->reduction 2. Reductive Workup (e.g., Electrochemical Reduction)

Caption: Synthesis of this compound from methyl ricinoleate via ozonolysis.

Quantitative Data Summary

Synthesis RouteStarting MaterialKey ReagentsReported YieldEnantiomeric PurityReference
Sharpless Asymmetric Epoxidation(E)-2-Nonen-1-olTi(OiPr)₄, (+)-DET, t-BuOOH, Red-AlNot explicitly stated for isolationHigh (sufficient for stereochemical assignment)[1][3]
OzonolysisMethyl RicinoleateO₃, MeOH, Electrochemical Reduction (Pb cathode)~65%High (from chiral pool)[2]

Conclusion

The journey of this compound from its discovery as a minor component in an insect secretion to its synthesis via elegant and practical chemical transformations is a testament to the interplay between natural product chemistry and synthetic organic chemistry. The initial identification in the cucumber fly provided the impetus for the development of enantioselective synthetic methods, with the Sharpless asymmetric epoxidation playing a pivotal role in the confirmation of its absolute stereochemistry. The subsequent development of a convenient synthesis from a renewable resource like castor oil has further solidified the importance of this compound as a valuable chiral building block for the scientific community. This guide provides a foundational understanding of the historical and synthetic origins of this important molecule, offering valuable insights for researchers engaged in its application.

References

  • Convenient Synthesis of (R)-1,3-Nonanediol. (URL: [Link])

  • Kitching, W., Lewis, J. A., Perkins, M. V., Drew, R., Moore, C. J., Schurig, V., & Koenig, W. A. (1989). Chemistry of Fruit Flies. Composition of the Rectal Gland Secretion of (Male) Dacus cucumis (Cucumber Fly) and Dacus halfordiae: Characterization of (Z,Z)-2,8-Dimethyl-l,7-dioxaspiro[5.5]undecane. Journal of Organic Chemistry, 54(16), 3893–3902. (URL: [Link])

  • Chemistry of fruit flies. Composition of the rectal gland secretion of (male) Dacus cucumis (cucumber fly) and Dacus halfordiae. Characterization of (Z,Z)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. (URL: [Link])

  • Sharpless Epoxidation. Organic Chemistry Portal. (URL: [Link])

  • Sharpless Asymmetric Epoxidation. Dalal Institute. (URL: [Link])

  • Sharpless epoxidation. Wikipedia. (URL: [Link])

  • Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). Chem-Station Int. Ed. (URL: [Link])

  • Sharpless Asymmetric Epoxidation Reaction. Chem 115 Myers. (URL: [Link])

  • Ozonolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products.
  • Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). (URL: [Link])

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Navigating the Thermochemical Landscape of 1,3-Nonanediol Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Significance of Thermochemical Data in Research and Development

Thermochemical data, such as the enthalpy of formation, enthalpy of combustion, enthalpy of fusion, and enthalpy of vaporization, are fundamental to understanding the stability and reactivity of chemical compounds. In the context of drug development and chemical synthesis, this information is indispensable for:

  • Reaction Engineering and Safety: Predicting the heat release of a chemical reaction is crucial for safe process design and scale-up.

  • Phase-Change Behavior: Understanding the energetics of melting and boiling is essential for purification processes like distillation and crystallization.

  • Computational Modeling: Accurate thermochemical data is vital for validating and parameterizing computational models that predict molecular interactions and reaction pathways.

  • Structure-Property Relationships: By correlating thermochemical data with molecular structure, scientists can predict the properties of novel compounds.

The Data Gap: 1,3-Nonanediol Isomers

A thorough review of scientific literature and databases, including PubChem and the NIST Chemistry WebBook, reveals a notable absence of experimentally determined thermochemical data for 1,3-nonanediol and its various isomers.[1] While basic physical properties are listed, crucial energetic information remains uncharacterized. This data gap necessitates a combined approach of applying established experimental methods and leveraging the predictive power of computational chemistry.

Experimental Determination of Thermochemical Properties

For novel compounds like the 1,3-nonanediol isomers, a suite of well-established experimental techniques can be employed to determine their thermochemical properties.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. The most common method for determining the enthalpy of formation of organic compounds is combustion calorimetry .[2][3][4][5]

  • Sample Preparation: A precisely weighed sample of the 1,3-nonanediol isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law, along with the known enthalpies of formation of the combustion products (CO₂ and H₂O).

G cluster_prep Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis weigh Weigh Sample place Place in Bomb weigh->place pressurize Pressurize with O₂ place->pressurize immerse Immerse Bomb in Water pressurize->immerse ignite Ignite Sample immerse->ignite measure Measure ΔT ignite->measure calc_q Calculate Heat of Combustion (q) measure->calc_q calc_delta_h Calculate ΔH°c calc_q->calc_delta_h hess Apply Hess's Law calc_delta_h->hess calc_delta_f Determine ΔfH° hess->calc_delta_f

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Enthalpy of Fusion (ΔfusH)

The enthalpy of fusion is the heat absorbed by a substance when it melts at a constant temperature. Differential Scanning Calorimetry (DSC) is the primary technique for this measurement.[6][7][8][9]

  • Sample Encapsulation: A small, accurately weighed sample of the 1,3-nonanediol isomer is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate.

  • Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The enthalpy of fusion is determined by integrating the area of the endothermic peak corresponding to the melting transition.

G cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis weigh Weigh Sample encapsulate Seal in Pan weigh->encapsulate load Load Sample & Reference encapsulate->load heat Heat at Constant Rate load->heat measure Measure Differential Heat Flow heat->measure integrate Integrate Melting Peak measure->integrate calculate Calculate ΔfusH integrate->calculate

Caption: Workflow for determining the enthalpy of fusion using DSC.

Enthalpy of Vaporization (ΔvapH)

The enthalpy of vaporization is the heat required to transform a given quantity of a substance from a liquid into a gas at a given pressure. For low-volatility compounds like diols, specialized techniques are necessary. One such method is thermogravimetric analysis (TGA) to measure the rate of evaporation.[10][11] Another is the Dynamic Vapor Microextraction (DVME) method.[12]

By measuring the vapor pressure of the 1,3-nonanediol isomer at different temperatures, the enthalpy of vaporization can be determined using the Clausius-Clapeyron equation.

Computational Prediction of Thermochemical Data

In the absence of experimental data, and as a complementary approach, quantum chemical calculations are a powerful tool for predicting thermochemical properties.[13][14] Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for molecules of this size.[15][16][17][18]

Computational Protocol
  • Structure Optimization: The 3D structure of each 1,3-nonanediol isomer is optimized to find its lowest energy conformation. A common and reliable functional for this is B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).[17]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: A single-point energy calculation is performed at a higher level of theory or with a larger basis set for improved accuracy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes.[16][19]

  • Condensed-Phase Correction: To obtain the enthalpy of formation in the liquid or solid state, the calculated gas-phase enthalpy of formation must be corrected for the enthalpy of vaporization or sublimation, which can also be estimated computationally.[16]

For higher accuracy, composite methods like the Gaussian-n (G3, G4) theories can be employed, though they are more computationally demanding.[20]

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Thermochemical Data structure Initial Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) structure->opt freq Frequency Calculation opt->freq spe Single-Point Energy (Higher Level) freq->spe zpve ZPVE & Thermal Corrections spe->zpve gas_phase Gas-Phase ΔfH° zpve->gas_phase condensed_phase Condensed-Phase ΔfH° gas_phase->condensed_phase

Caption: General workflow for computational thermochemistry.

The Influence of Isomerism on Thermochemical Properties

The term "1,3-nonanediol" can refer to several isomers, and their structural differences will lead to distinct thermochemical properties.[21][22][23]

Positional Isomers

The position of the hydroxyl groups along the nonane chain will significantly impact the thermochemical data. For example, comparing 1,3-nonanediol with a hypothetical 1,9-nonanediol, the latter may exhibit stronger intermolecular hydrogen bonding due to less steric hindrance at the chain ends, potentially leading to a higher enthalpy of vaporization.

Stereoisomers

1,3-Nonanediol has a chiral center at the C3 position, leading to (R)- and (S)-enantiomers. While enantiomers have identical thermochemical properties in a non-chiral environment, diastereomers (if other chiral centers were present) would have different properties.

Intramolecular Hydrogen Bonding

The proximity of the hydroxyl groups in 1,3-nonanediol allows for the possibility of intramolecular hydrogen bonding, where a hydrogen bond forms within the same molecule.[24][25] This can affect the conformational preferences of the molecule and influence its thermochemical properties. For instance, the formation of an intramolecular hydrogen bond can lower the molecule's overall energy, thus affecting its enthalpy of formation. It can also impact the enthalpy of vaporization, as some energy that would be used to overcome intermolecular forces is already accounted for in the intramolecular interaction.[25][26][27][28]

Summary of Expected Thermochemical Data and Trends

While exact values for 1,3-nonanediol isomers require experimental determination or high-level computation, we can summarize the key properties and expected trends based on data for similar compounds.

Thermochemical PropertyExperimental MethodComputational MethodExpected Trend for Diols
Enthalpy of Formation (ΔfH°) Bomb CalorimetryDFT, G* TheoriesBecomes more negative with increasing chain length.
Enthalpy of Fusion (ΔfusH) DSC-Generally increases with chain length and molecular symmetry.
Enthalpy of Vaporization (ΔvapH) Vapor Pressure Measurements-Increases with chain length due to stronger van der Waals forces.

Note: The presence of intramolecular hydrogen bonding can introduce deviations from these general trends.

Conclusion

The determination of thermochemical data for 1,3-nonanediol isomers is a critical step in their characterization for research and development applications. Although direct experimental data is currently lacking, a robust framework exists for its acquisition through a combination of established experimental techniques like bomb calorimetry and DSC, and the powerful predictive capabilities of computational chemistry. Understanding the influence of isomerism, particularly the potential for intramolecular hydrogen bonding, is key to interpreting and predicting the thermochemical behavior of these compounds. This guide provides the necessary theoretical and practical foundation for researchers to confidently navigate the thermochemical landscape of 1,3-nonanediol isomers.

References

  • PubChem. (n.d.). 1,3-Nonanediol. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Mole, S. J., Zhou, X., & Liu, R. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Consistency of DFT Energies and Atom Equivalents for Converting DFT Energies Into Enthalpies of Formation. The Journal of Physical Chemistry, 100(36), 14665–14671.
  • Grimme, S. (2020). A computational chemist's guide to accurate thermochemistry for organic molecules.
  • Calnesis. (n.d.). Measurement of enthalpy of fusion. Retrieved January 12, 2026, from [Link]

  • Heitmar, S., & Kessler, E. (2021). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory)
  • National Institute of Standards and Technology. (n.d.). 1,3-Nonanediol. NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]

  • Widegren, J. A., Lovestead, T. M., Harries, M. E., Beuning, C. N., & Johnston, B. L. (2020). Rapid Vapor-Collection Method for Vapor Pressure Measurements of Low-Volatility Compounds. Analytical Chemistry, 92(24), 15839–15846.
  • Zaitsau, D. H., Yermalayeu, A. V., & Verevkin, S. P. (2016). Determination of saturation vapor pressure of low volatile substances through the study of evaporation rate by thermogravimetric analysis. Thermochimica Acta, 632, 8-16.
  • Kharasch, M. S. (1929). Heats of combustion of organic compounds. Bureau of Standards Journal of Research, 2, 359-430.
  • National Institute of Standards and Technology. (n.d.). Heats of combustion of organic compounds. NIST Technical Series Publications. Retrieved January 12, 2026, from [Link]

  • Simões, J. A. M., & Diogo, H. P. (2011). Quantum-Mechanical Prediction of Thermochemical Data. In Comprehensive Handbook of Calorimetry and Thermal Analysis. John Wiley & Sons, Ltd.
  • Digital Commons@ETSU. (1996). Density Functional Theory (DFT) Study of Enthalpy of Formation. 1. Con. Retrieved January 12, 2026, from [Link]

  • Smith, L., & Hubbard, W. N. (1955). Combustion Calorimetry of Organic Chlorine Compounds. The Heat of Combustion of 2,3,5,6-Tetrachloro-p-xylene. The Journal of Physical Chemistry, 59(9), 835–837.
  • Li, Y. J., et al. (2023). Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber. Atmospheric Chemistry and Physics, 23(12), 6949-6964.
  • Johnson, R. D. III. (n.d.). How to get an enthalpy of formation from ab initio calculations. NIST Computational Chemistry Comparison and Benchmark Database. Retrieved January 12, 2026, from [Link]

  • DergiPark. (2020). Enthalpy of Formation Modeling Using Third Order Group Contribution Technics and Calculation by DFT Method. Retrieved January 12, 2026, from [Link]

  • Esin, V. D., et al. (2017). Experimental formation enthalpies for intermetallic phases and other inorganic compounds.
  • Jankowski, M. D., et al. (2018). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. ACS Omega, 3(11), 15345-15354.
  • The Royal Society of Chemistry. (2021). Experimental Determination of Vapor Pressures. Retrieved January 12, 2026, from [Link]

  • MDPI. (2019). Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis. Retrieved January 12, 2026, from [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2007). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. The Journal of Organic Chemistry, 72(6), 2219–2226.
  • Archer, D. G. (2001). Enthalpy of Fusion of Indium: A Certified Reference Material for Differential Scanning Calorimetry.
  • ResearchGate. (n.d.). Hydrogen bonding in strained cyclic vicinal diols: The birth of the hydrogen bond. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular Hydrogen Bond Interaction in Selected Diols. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in diols and binary diol-water systems investigated using DFT methods. II.. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved January 12, 2026, from [Link]

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  • NETZSCH Analyzing & Testing. (n.d.). Melting Temperatures and Enthalpies. Retrieved January 12, 2026, from [Link]

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Methodological & Application

Application Note: Asymmetric Synthesis of (R)-(-)-1,3-Nonanediol from Achiral Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1,3-Diols

Chiral 1,3-diols are pivotal structural motifs in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1] The specific stereochemistry of these diols is often critical to their biological function, making their enantioselective synthesis a paramount objective in modern organic chemistry. (R)-(-)-1,3-Nonanediol, a valuable chiral building block, serves as a key intermediate in the synthesis of various complex molecules. This application note provides a comprehensive guide to two robust and highly enantioselective methods for the synthesis of this compound from readily available achiral precursors.

The methodologies detailed herein are designed to provide not just a set of instructions, but a deeper understanding of the underlying principles, enabling researchers to adapt and troubleshoot these procedures effectively. We will explore two distinct and powerful strategies:

  • Asymmetric Transfer Hydrogenation (ATH): A direct, atom-economical approach to reduce the prochiral diketone, 1,3-nonanedione.

  • Organocatalytic Aldol Reaction followed by Asymmetric Reduction: A versatile two-step sequence that constructs the chiral centers sequentially with high fidelity.

Method 1: Asymmetric Transfer Hydrogenation of 1,3-Nonanedione

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones. This approach utilizes a stable, air-tolerant catalyst and a readily available hydrogen donor, making it highly suitable for both laboratory-scale and industrial applications. The Noyori-type ruthenium catalysts, particularly those bearing the N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, are exceptionally effective for the reduction of a wide range of ketones, including β-diketones, with excellent enantioselectivity.[2]

The causality behind this method's success lies in the formation of a chiral ruthenium hydride species in situ. The substrate coordinates to the metal center in a highly organized transition state, where the chiral ligand directs the hydride transfer to one of the prochiral faces of the carbonyl group, leading to the formation of one enantiomer in excess.[2]

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Precursor Synthesis cluster_ath Asymmetric Transfer Hydrogenation cluster_workup Purification & Analysis precursor Synthesis of 1,3-Nonanedione ath_reaction ATH of 1,3-Nonanedione with (R,R)-TsDPEN-Ru precursor->ath_reaction Achiral Precursor workup Aqueous Work-up & Extraction ath_reaction->workup Crude Product purification Silica Gel Chromatography workup->purification analysis Characterization: NMR, Chiral GC/HPLC purification->analysis Purified this compound

Caption: Workflow for the synthesis of this compound via ATH.

Protocol 1A: Synthesis of 1,3-Nonanedione

The achiral precursor, 1,3-nonanedione, can be synthesized via a Claisen condensation reaction between ethyl acetate and 2-octanone.

Materials:

  • 2-Octanone

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 2-octanone (1.0 eq) dropwise.

  • After the addition is complete, add ethyl acetate (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude 1,3-nonanedione, which can be purified by vacuum distillation.

Protocol 1B: Asymmetric Transfer Hydrogenation

Materials:

  • 1,3-Nonanedione

  • [RuCl₂(p-cymene)]₂

  • (R,R)-TsDPEN

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.01 eq) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Prepare a 5:2 mixture of formic acid and triethylamine.

  • In a separate flask, dissolve 1,3-nonanedione (1.0 eq) in the formic acid/triethylamine mixture.

  • Add the substrate solution to the catalyst solution.

  • Stir the reaction mixture at 25-30 °C for 24-48 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Method 2: Organocatalytic Aldol Reaction and Asymmetric Reduction

This two-step pathway offers a highly modular and enantioselective route to this compound. The first step involves a proline-catalyzed asymmetric aldol reaction between heptanal and acetone to generate the chiral β-hydroxy ketone, (R)-4-hydroxy-2-nonanone.[3] Proline, a simple amino acid, acts as a "biomimetic" catalyst, forming an enamine intermediate with acetone, which then attacks the aldehyde with high facial selectivity.[4]

The second step is the highly selective reduction of the ketone functionality in the β-hydroxy ketone intermediate. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source, is exceptionally well-suited for this transformation, affording the anti-1,3-diol with excellent diastereoselectivity and enantioselectivity.[5][6] The chiral catalyst pre-organizes the ketone and the borane reagent in a rigid transition state, ensuring hydride delivery to a specific face of the carbonyl.[5]

Workflow for Aldol Reaction and CBS Reduction

Aldol_CBS_Workflow cluster_aldol Organocatalytic Aldol Reaction cluster_reduction Asymmetric Reduction cluster_workup Purification & Analysis aldol_reaction Proline-catalyzed Aldol Reaction of Heptanal and Acetone cbs_reduction CBS Reduction of (R)-4-hydroxy-2-nonanone aldol_reaction->cbs_reduction Chiral β-Hydroxy Ketone workup Quench & Extraction cbs_reduction->workup Crude Product purification Silica Gel Chromatography workup->purification analysis Characterization: NMR, Chiral GC/HPLC purification->analysis Purified this compound

Caption: Workflow for the synthesis of this compound via Aldol/CBS Reduction.

Protocol 2A: (S)-Proline-Catalyzed Aldol Reaction

Materials:

  • Heptanal

  • Acetone

  • (S)-Proline

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve (S)-proline (0.2 eq) in anhydrous DMSO (2 mL).

  • Add acetone (10 eq) to the solution.

  • Cool the mixture to 0-5 °C and add heptanal (1.0 eq) dropwise with vigorous stirring.

  • Stir the reaction at this temperature for 24-72 hours, monitoring its progress by TLC.

  • Once the reaction is complete, quench by adding saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain (R)-4-hydroxy-2-nonanone.

Protocol 2B: Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • (R)-4-hydroxy-2-nonanone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous potassium sodium tartrate (Rochelle's salt)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere, add a solution of (R)-4-hydroxy-2-nonanone (1.0 eq) in anhydrous THF.

  • Cool the solution to -20 °C.

  • Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

  • After stirring for 10 minutes, add the BH₃·THF solution (1.2 eq) dropwise, maintaining the temperature below -15 °C. The addition should be slow to control gas evolution.

  • Stir the reaction mixture at -20 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow, dropwise addition of methanol at -20 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add saturated aqueous Rochelle's salt solution and stir vigorously for 1 hour.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Data Presentation and Characterization

Expected Yields and Enantioselectivity
MethodAchiral Precursor(s)Key Reagent(s)Expected YieldExpected Enantiomeric Excess (e.e.)
Asymmetric Transfer Hydrogenation 1,3-Nonanedione[RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN85-95%>98%
Organocatalytic Aldol / CBS Reduction Heptanal, Acetone(S)-Proline, (R)-CBS catalyst, BH₃·THF70-85% (over 2 steps)>99%
Characterization of this compound
  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 3.70 (br s, 2H, -OH), 1.60-1.20 (m, 12H), 0.88 (t, J = 6.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 72.5, 65.0, 42.8, 36.5, 31.8, 29.5, 25.6, 22.6, 14.1.

  • Chiral GC/HPLC Analysis: The enantiomeric excess should be determined by chiral gas chromatography or high-performance liquid chromatography. For GC, a chiral column such as a derivatized cyclodextrin phase is suitable.[7][8] For HPLC, a chiral stationary phase, for instance, a polysaccharide-based column (e.g., Chiralpak series), can be employed.[9] The retention times of the two enantiomers will differ, allowing for the calculation of the enantiomeric excess from the peak areas.

Safety and Handling Precautions

  • Ruthenium Catalysts: Ruthenium compounds can be toxic and should be handled in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Borane Reagents (BH₃·THF): Borane-THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas. It is also corrosive and toxic. All manipulations should be carried out under an inert atmosphere in a fume hood. Use appropriate PPE and have a suitable quenching agent readily available.

  • Formic Acid: Formic acid is corrosive and can cause severe burns. Handle with care in a fume hood and wear appropriate gloves and eye protection.

  • Triethylamine: Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated area.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note has detailed two highly effective and reliable methods for the asymmetric synthesis of this compound from achiral precursors. The Asymmetric Transfer Hydrogenation route offers a concise and efficient one-step transformation, while the two-step Organocatalytic Aldol Reaction followed by CBS Reduction provides a modular approach with exceptional levels of stereocontrol. The choice of method will depend on factors such as the availability of starting materials, desired scale, and specific laboratory capabilities. Both protocols, when executed with care, provide access to this valuable chiral building block in high yield and excellent enantiopurity, empowering further research and development in the fields of pharmaceuticals and fine chemicals.

References

  • Armstrong, D. W.; Li, W.; Pitha, J. Reversing Enantioselectivity in Capillary Gas Chromatography with Polar and Nonpolar Cyclodextrin Derivative Phases. Anal. Chem.1990 , 62 (2), 214–217. [Link]

  • Barbas, C. F., III; List, B. Proline-Catalyzed Asymmetric Reactions. Tetrahedron2004 , 60 (43), 9471-9488. [Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Applications. J. Am. Chem. Soc.1987 , 109 (18), 5551–5553. [Link]

  • Corey, E. J.; Helal, C. J. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angew. Chem. Int. Ed.1998 , 37 (15), 1986-2012. [Link]

  • Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. J. Chem. Soc., Chem. Commun.1983 , (8), 469-470. [Link]

  • König, W. A.; Fricke, C.; Saritas, Y. Adulteration or Natural Variability? Enantiomeric GC in Purity Control of Essential Oils. Flavour Fragr. J.1997 , 12 (5), 315-321. [Link]

  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000 , 122 (10), 2395–2396. [Link]

  • Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angew. Chem. Int. Ed.2001 , 40 (1), 40-73. [Link]

  • Özer, G.; Kandemir, H.; Aydin, M.; Çelik, T. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega2023 , 8 (10), 9647–9663. [Link]

  • Palomo, C.; Oiarbide, M.; García, J. M. The Proline-Catalyzed Asymmetric Mannich, Michael, and Aldol Reactions. Angew. Chem. Int. Ed.2002 , 41 (22), 4278-4281. [Link]

  • Tang, W.; Zhang, X. New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chem. Rev.2003 , 103 (8), 3029–3070. [Link]

  • Yashima, E.; Yamamoto, C.; Okamoto, Y. Polysaccharide-Based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation. Chirality1997 , 9 (5-6), 446-451. [Link]

Sources

Application Notes & Protocols: (R)-(-)-1,3-Nonanediol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the C9 Chiral Diol

In the landscape of modern asymmetric synthesis, the demand for enantiomerically pure starting materials is driven by the stringent stereochemical requirements of bioactive molecules.[1][] (R)-(-)-1,3-Nonanediol has emerged as a highly valuable and versatile chiral building block, providing a scaffold with a predefined stereocenter that is foundational for constructing complex molecular targets.[3] Its utility stems from the 1,3-diol motif, a common feature in numerous natural products, particularly polyketides and pheromones.

Naturally occurring as a major component of the glandular secretion of the male cucumber fly, Dacus tau, this C9 diol offers a readily available chiral precursor derived from the chiral pool.[4] A particularly efficient synthesis route begins with methyl ricinoleate, obtained from castor oil, which capitalizes on a naturally occurring stereocenter to produce this compound in high yield and enantiopurity.[4][5][6] This accessibility, combined with its versatile reactivity, makes it a strategic choice for synthetic chemists in academic and industrial research.

This guide provides an in-depth exploration of this compound, detailing its properties, a key synthetic pathway, and validated protocols for its application in the stereocontrolled synthesis of high-value molecules and as a chiral resolving agent.

Physicochemical & Spectroscopic Data

A comprehensive understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 121541-65-9[7]
Molecular Formula C₉H₂₀O₂[7][8]
Molecular Weight 160.25 g/mol [7][8]
Appearance Colorless to light yellow oil or solidVendor Data
Optical Rotation [α] -13.0° to -11.0° (c=1, CHCl₃)Vendor Data
Boiling Point ~110-112 °C at 0.5 mmHgVendor Data
Solubility Soluble in ether, methanol, dichloromethane[4]

Recommended Synthesis: From Chiral Pool to Building Block

A robust and scalable synthesis of this compound utilizes methyl ricinoleate, a derivative of castor oil, in a one-pot ozonolysis and reduction sequence. This approach is advantageous as it leverages a readily available, inexpensive chiral starting material.[4][5][6]

The reaction proceeds via the ozonolysis of the alkene in methyl ricinoleate within a methanol solvent, leading to the formation of intermediate methoxy hydroperoxides. Subsequent electrochemical reduction on a lead cathode efficiently converts these intermediates into the desired this compound.[4][5]

G start_material Methyl Ricinoleate (from Castor Oil) intermediate Methoxy Hydroperoxide Intermediates reagent1 1. O₃, Methanol, -10°C product This compound reagent2 2. Electrochemical Reduction (Pb-cathode), NaHCO₃ reagent1->intermediate reagent2->product

Caption: Synthesis of this compound from Methyl Ricinoleate.

Application 1: Stereoselective Synthesis of (R)-γ-Decalactone

(R)-γ-Decalactone is a valuable fragrance and flavor compound and serves as a pheromone for several insect species. The synthesis of its enantiomerically pure form is of significant commercial interest. This compound is an ideal precursor, as its stereocenter directly defines the stereochemistry of the final lactone product.[4]

Causality of the Synthesis: The strategy involves a three-step sequence that transforms the 1,3-diol into the target lactone.

  • Selective Monotosylation: The primary hydroxyl group is more sterically accessible and therefore reacts preferentially with tosyl chloride, leaving the secondary hydroxyl group at the chiral center untouched.

  • SN2 Displacement: The tosylate is an excellent leaving group, which is displaced by a cyanide nucleophile. This reaction extends the carbon chain by one, forming the required C10 backbone.

  • Hydrolysis & Lactonization: Acid-catalyzed hydrolysis of the nitrile group yields a carboxylic acid, which spontaneously undergoes intramolecular esterification (lactonization) with the secondary alcohol to form the stable five-membered γ-lactone ring.

G diol (R)-1,3-Nonanediol reagent1 TsCl, Pyridine monotosylate Monotosylate Intermediate reagent2 NaCN, DMSO nitrile (R)-4-Hydroxydecanenitrile reagent3 Dilute HCl, Heat lactone (R)-γ-Decalactone reagent1->monotosylate Monotosylation reagent2->nitrile SN2 Cyanation reagent3->lactone Hydrolysis & Lactonization

Caption: Synthetic pathway to (R)-γ-Decalactone.

Protocol: Synthesis of (R)-γ-Decalactone

Step 1: Monotosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl (aq) and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude monotosylate, which can be used in the next step without further purification.

Step 2: Synthesis of (R)-(-)-4-Hydroxydecanenitrile

  • Dissolve the crude monotosylate (1.0 eq) from the previous step in dimethyl sulfoxide (DMSO) (approx. 0.4 M solution).

  • Add sodium cyanide (NaCN) (1.5 eq) to the solution. Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (4 x volumes).

  • Wash the combined organic layers thoroughly with brine to remove residual DMSO.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure hydroxydecanenitrile.[6]

Step 3: Hydrolysis and Lactonization to (R)-γ-Decalactone

  • Combine the purified (R)-(-)-4-hydroxydecanenitrile (1.0 eq) with a 1:1 mixture of concentrated HCl and water.

  • Heat the mixture at reflux (approx. 100-110 °C) for 8-12 hours. The reaction progression can be monitored by the disappearance of the nitrile peak in IR spectroscopy.

  • Cool the reaction to room temperature and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • The resulting crude (R)-γ-decalactone can be purified by vacuum distillation to yield the final product with high enantiomeric purity.[6]

Application 2: Chiral Resolving Agent for Racemic Ketones

Chiral resolution remains a vital technique for obtaining enantiopure compounds. This compound can be employed as a chiral resolving agent for racemic ketones, such as menthone, through the formation of diastereomeric spiroketals.[4]

Causality of the Resolution: The fundamental principle is the conversion of a mixture of enantiomers into a mixture of diastereomers.

  • Diastereomer Formation: The chiral diol reacts with the racemic ketone under acidic catalysis (e.g., TsOH) to form two diastereomeric spiroketals. Because these diastereomers possess different physical and chemical properties, they are separable.

  • Chromatographic Separation: The differing polarities and spatial arrangements of the diastereomers allow for their separation using standard techniques like silica gel column chromatography.

  • Hydrolysis and Recovery: Once separated, the individual diastereomers are hydrolyzed under acidic conditions. This process cleaves the ketal, liberating the resolved enantiomers of the original ketone and regenerating the this compound, which can be recovered and reused.

G racemate dl-Menthone (Racemic Ketone) diastereomers Diastereomeric Spiroketals (Separable Mixture) racemate->diastereomers TsOH, Toluene diol (R)-1,3-Nonanediol diol->diastereomers TsOH, Toluene separation Silica Gel Chromatography diastereomers->separation diastereomer_A Diastereomer A separation->diastereomer_A diastereomer_B Diastereomer B separation->diastereomer_B enantiomer_A l-Menthone diastereomer_A->enantiomer_A Acid Hydrolysis enantiomer_B d-Menthone diastereomer_B->enantiomer_B Acid Hydrolysis enantiomer_A->diol + Recovered Diol

Caption: Workflow for the resolution of racemic menthone.

Protocol: Resolution of dl-Menthone

Step 1: Formation of Diastereomeric Spiroketals

  • In a round-bottom flask fitted with a Dean-Stark apparatus, combine dl-menthone (1.0 eq), this compound (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 eq) in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. Wash with saturated NaHCO₃ (aq) to neutralize the acid, followed by a brine wash.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude mixture of diastereomeric spiroketals.[4]

Step 2: Chromatographic Separation

  • Prepare a silica gel column packed using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate; the optimal ratio must be determined by TLC analysis).

  • Load the crude diastereomer mixture onto the column.

  • Elute the column carefully, collecting fractions and analyzing them by TLC to identify and combine the pure fractions for each of the two separated diastereomers.

  • Concentrate the combined fractions for each pure diastereomer to yield two distinct products.

Step 3: Hydrolysis and Recovery

  • Process each separated diastereomer in a separate flask.

  • Dissolve the diastereomer in a mixture of acetone and water (e.g., 4:1 ratio).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or a small amount of TsOH).

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours, monitoring the hydrolysis by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., solid NaHCO₃).

  • Remove the acetone under reduced pressure.

  • Extract the remaining aqueous solution with diethyl ether. The ether layer will contain the resolved menthone enantiomer.

  • The aqueous layer will contain the recovered this compound, which can be extracted with a more polar solvent like ethyl acetate, dried, and reused.

Safety and Handling

This compound, like all laboratory chemicals, should be handled with appropriate care. Always work in a well-ventilated fume hood, wearing standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for this compound prior to use for detailed information on hazards, handling, and disposal.

Conclusion

This compound stands out as a powerful and efficient chiral building block in organic synthesis. Its derivation from the chiral pool makes it an accessible and cost-effective option for introducing a key stereocenter. The protocols detailed herein for the synthesis of a high-value pheromone and for the resolution of a racemic ketone demonstrate its practical utility and versatility. By leveraging the fixed stereochemistry and the reactive 1,3-diol functionality, researchers can significantly streamline the construction of complex, enantiomerically pure molecules for applications in drug discovery, materials science, and agrochemicals.

References

  • Štětinová, H., Cvengroš, J., & Kováč, M. (2001). CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Synthetic Communications, 31(3), 467-472. [Link]

  • Request PDF | Convenient Synthesis of (R)-1,3-Nonanediol. (2001). ResearchGate. [Link]

  • Štětinová, H., Cvengroš, J., & Kováč, M. (2001). Full article: CONVENIENT SYNTHESIS OF (R)-1,3-NONANEDIOL. Synthetic Communications, 31(3). [Link]

  • Mori, K. (2007). Organic Synthesis in Pheromone Science. The Japan Academy. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Nonanediol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kirsch, S. F. (2006). A Chiral Building Block for the Stereocontrolled Installation of the 1,3-Diol Motif. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved from [Link]

  • Gais, H.-J., & Harschneck, T. (2015). Versatile process for the stereodiverse construction of 1,3-polyols: iterative chain elongation with chiral building blocks. Semantic Scholar. [Link]

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Application Notes & Protocols: (R)-(-)-1,3-Nonanediol as a Versatile Chiral Synthon for Insect Pheromone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical integrity of a molecule is paramount in the field of chemical ecology, where the biological activity of an insect pheromone is often dictated by a single, specific stereoisomer. The presence of other isomers can be inactive or, in many cases, inhibitory to the desired behavioral response.[1] Consequently, the enantioselective synthesis of these chemical messengers is a critical endeavor for developing effective and environmentally benign pest management strategies.[2][3] This document provides a detailed guide on the application of (R)-(-)-1,3-Nonanediol, a valuable C9 chiral building block, in the synthesis of key intermediates for insect pheromones. We will explore its strategic conversion into chiral hydroxy acids, lactones, and functionalized aldehydes, which serve as versatile precursors for constructing complex pheromone structures. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles that ensure high stereochemical fidelity and reaction efficiency.

Part 1: The Strategic Importance of this compound

This compound is a highly useful chiral starting material due to its predefined stereocenter at the C3 position and the differential reactivity of its two hydroxyl groups. The presence of a primary (C1) and a secondary (C3) alcohol allows for selective chemical transformations, which is the cornerstone of its utility. By targeting one hydroxyl group while protecting or leaving the other unmodified, chemists can craft a variety of chiral intermediates. This guide will focus on two primary synthetic pathways originating from this diol:

  • Selective Oxidation: Transformation of the primary alcohol to an aldehyde or carboxylic acid, preserving the chiral secondary alcohol.

  • Lactonization: Subsequent intramolecular cyclization of the derived hydroxy acid to form a chiral γ-lactone, a common structural motif in many insect pheromones.[4]

These pathways unlock access to building blocks that can be further elaborated using powerful carbon-carbon bond-forming reactions, such as the Wittig olefination or Grignard additions, to achieve the final target pheromone structure.[5][6]

Part 2: Key Synthetic Transformations & Protocols

Protocol 1: Selective Oxidation of this compound to (R)-3-Hydroxynonanoic Acid

Causality and Rationale: The first critical step is to differentiate the two hydroxyl groups. We can exploit the higher reactivity of the primary alcohol towards oxidation compared to the secondary alcohol. A two-step, one-pot oxidation provides a robust method to convert the primary alcohol first to an aldehyde and then to a carboxylic acid, leaving the chiral secondary alcohol untouched. The TEMPO-catalyzed oxidation system is ideal for this purpose as it is highly selective for primary alcohols under mild conditions.[7]

Experimental Workflow Diagram:

G A This compound B Intermediate Aldehyde ((R)-3-Hydroxynonanal) A->B TEMPO, NaOCl (Catalytic Oxidation) C Final Product ((R)-3-Hydroxynonanoic Acid) B->C NaClO2, NaH2PO4 (Oxidation)

Caption: Workflow for the two-step oxidation of the primary alcohol.

Detailed Step-by-Step Protocol:

  • Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, add this compound (1.0 eq), TEMPO (0.01 eq), and acetonitrile (5 mL per mmol of diol). Cool the mixture to 0-5°C in an ice bath.

  • First Oxidation (to Aldehyde): Prepare a solution of sodium hypochlorite (NaOCl, ~12% aqueous solution, 1.1 eq) and sodium bicarbonate (0.1 eq) in water. Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 10°C.

  • Monitoring: Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 1-2 hours).

  • Second Oxidation (to Acid): In a separate beaker, dissolve sodium chlorite (NaClO2, 1.5 eq) and sodium phosphate monobasic (NaH2PO4, 1.5 eq) in water. Add this solution to the reaction mixture at 0-5°C.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until the intermediate aldehyde is fully converted to the carboxylic acid (as monitored by TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude (R)-3-Hydroxynonanoic acid can be purified by silica gel column chromatography.

Quantitative Data Summary Table:

ReagentMolar Eq.PurposeTypical YieldPurity (Post-Chromatography)
This compound1.0Starting Material->98%
TEMPO0.01Catalyst--
NaOCl1.1Primary Oxidant--
NaClO21.5Secondary Oxidant80-90%>97%
Protocol 2: Acid-Catalyzed Lactonization to (R)-γ-Nonalactone

Causality and Rationale: The synthesized (R)-3-Hydroxynonanoic acid is an ideal precursor for intramolecular cyclization to form a stable five-membered ring (a γ-lactone). This transformation is typically achieved under acidic conditions, where the carboxylic acid is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the distal secondary hydroxyl group. This method is highly efficient for producing chiral lactones, which are themselves pheromones or key intermediates.

Reaction Diagram:

G A (R)-3-Hydroxynonanoic Acid B Protonated Intermediate A->B p-TsOH (cat.), Toluene (Protonation) C (R)-γ-Nonalactone B->C Intramolecular Attack -H2O (Dehydration)

Caption: Mechanism of acid-catalyzed lactonization.

Detailed Step-by-Step Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • Reagents: Add (R)-3-Hydroxynonanoic acid (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) to the flask. Add toluene as the solvent (sufficient to fill the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 3-5 hours). Monitor the reaction progress by TLC, observing the disappearance of the starting hydroxy acid.

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and remove the toluene under reduced pressure. The resulting crude (R)-γ-Nonalactone can be purified by vacuum distillation to yield a colorless, fragrant oil.

Quantitative Data Summary Table:

ReagentMolar Eq.PurposeTypical YieldPurity (Post-Distillation)
(R)-3-Hydroxynonanoic Acid1.0Starting Material->97%
p-TsOH0.05Acid Catalyst90-95%>99%

Part 3: Application in Advanced Synthesis

The chiral intermediates synthesized from this compound are now ready for use in more complex synthetic sequences to build specific pheromone skeletons.

Application Example 1: Wittig Reaction for Olefin Synthesis

The intermediate aldehyde, (R)-3-Hydroxynonanal (from the first step of Protocol 1), is a perfect substrate for the Wittig reaction to introduce a carbon-carbon double bond with controlled stereochemistry.[8][9] This is particularly crucial for many lepidopteran pheromones, which are long-chain unsaturated acetates or alcohols.[10]

  • For (Z)-alkenes: Use of non-stabilized ylides (e.g., from alkyltriphenylphosphonium bromides with bases like n-BuLi or NaHMDS) in aprotic solvents typically yields the (Z)-isomer as the major product.[9]

  • For (E)-alkenes: Use of stabilized ylides (e.g., Horner-Wadsworth-Emmons reagents) generally favors the formation of the (E)-isomer.[5]

Application Example 2: Grignard Reaction with Chiral Lactones

The (R)-γ-Nonalactone produced in Protocol 2 can be reacted with organometallic reagents, such as Grignard reagents, to construct tertiary alcohols. The reaction involves the addition of two equivalents of the Grignard reagent: the first opens the lactone to form a ketone intermediate, and the second adds to the ketone.[6][11][12] This reaction provides a powerful method for assembling complex carbon frameworks from a simple chiral lactone.

Synthetic Utility Flowchart:

G cluster_0 Core Synthon cluster_1 Key Intermediates cluster_2 Pheromone Precursors Start This compound Aldehyde (R)-3-Hydroxynonanal Start->Aldehyde Selective Oxidation Lactone (R)-γ-Nonalactone Start->Lactone Oxidation & Lactonization Alkene Chiral Alkenol (via Wittig Reaction) Aldehyde->Alkene Diol Chiral Diol (via Grignard Reaction) Lactone->Diol

Caption: Synthetic pathways from this compound to pheromone precursors.

Part 4: Conclusion

This compound stands out as an exemplary chiral pool starting material for the stereocontrolled synthesis of insect pheromones. Its inherent chirality and differentiated functional groups allow for predictable and high-yielding transformations into key synthetic intermediates. The protocols detailed in this guide for selective oxidation and lactonization provide researchers with a reliable and scalable foundation for accessing valuable chiral building blocks. By leveraging these intermediates in well-established synthetic reactions like the Wittig olefination and Grignard addition, scientists can efficiently construct a diverse array of stereochemically pure insect pheromones for research and application in integrated pest management.

References

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  • and (4S,6R,7S)-4,6-dimethyl-7-hydroxynonan-3-one,stereoisomers of the sex pheromone of cigarette beetle. (Source: Semantic Scholar).
  • Grignard Reaction. (Source: Organic Chemistry Portal).
  • Grignard Reactions of Lactones. (Source: YouTube).
  • Synthesis of the sex pheromone of the Japanese beetle.

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Analytical methods for the quantification of (R)-(-)-1,3-Nonanediol in complex mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-(-)-1,3-Nonanediol is a chiral compound of interest in various industrial and research fields, including specialty chemicals, and as a potential chiral building block in pharmaceutical synthesis. Accurate and precise quantification of this specific enantiomer in complex matrices such as reaction mixtures, biological fluids, or environmental samples is critical for process optimization, quality control, and safety assessment. This document provides detailed analytical methods for the robust quantification of this compound, focusing on enantioselective separation and detection. We present two primary methodologies: Chiral Gas Chromatography with Mass Spectrometry (GC-MS) following derivatization, and Chiral High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical protocols.

Introduction: The Analytical Challenge

The quantification of this compound presents a multi-faceted analytical challenge. Firstly, as a diol, its high polarity and potential for hydrogen bonding can lead to poor chromatographic peak shape and low volatility, complicating Gas Chromatography (GC) analysis without chemical modification.[1] Secondly, the presence of a stereocenter necessitates the use of chiral separation techniques to distinguish it from its (S)-(+)-enantiomer, which is crucial as different enantiomers can exhibit varied biological activities or chemical properties.[2][3] Finally, complex sample matrices often contain interfering substances that can suppress analytical signals or co-elute with the target analyte, requiring efficient sample preparation strategies to ensure accuracy and sensitivity.[4]

This application note addresses these challenges by providing two validated approaches, complete with step-by-step protocols and the scientific rationale behind key experimental choices.

Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for volatile and semi-volatile compounds and offers excellent sensitivity and selectivity, especially when coupled with a mass spectrometer. The core of this approach for a polar analyte like 1,3-Nonanediol is derivatization, which converts the polar hydroxyl groups into less polar, more volatile moieties.[5]

Rationale for Derivatization

Direct injection of underivatized diols can lead to significant peak tailing on many common GC columns due to strong interactions between the hydroxyl groups and the stationary phase.[1] Derivatization serves two primary purposes:

  • Increased Volatility: By replacing the active hydrogens of the hydroxyl groups with a non-polar group (e.g., a trimethylsilyl group), the boiling point of the analyte is effectively lowered, making it more amenable to GC analysis.[5]

  • Improved Peak Shape and Sensitivity: The reduction in polarity minimizes interactions with the column, resulting in sharper, more symmetrical peaks and thus a lower limit of detection.

A common and effective method for derivatizing alcohols is silylation.[5] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst are widely used for this purpose.

Sample Preparation Workflow

Efficient extraction of this compound from the sample matrix is paramount. The choice of technique depends on the matrix's nature.

  • For Aqueous Matrices (e.g., fermentation broths, wastewater): Liquid-Liquid Extraction (LLE) is a robust choice.

  • For Biological Fluids (e.g., plasma, urine): Solid-Phase Extraction (SPE) is often preferred for its efficiency and ability to remove a wider range of interferences.[4]

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Complex Matrix Sample SPE Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Start->SPE Isolate Analyte Evap Evaporation & Reconstitution SPE->Evap Concentrate Deriv Silylation with BSTFA + 1% TMCS Evap->Deriv GCMS Chiral GC-MS Analysis Deriv->GCMS Inject Data Quantification GCMS->Data

Caption: Workflow for Chiral GC-MS analysis of 1,3-Nonanediol.

Detailed Protocol: GC-MS Analysis

A. Sample Extraction (using SPE as an example):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load 1 mL of the pre-treated sample (e.g., plasma with internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 5 mL of ethyl acetate.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of pyridine (a solvent suitable for silylation).

B. Derivatization:

  • To the 100 µL reconstituted sample, add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes.

  • Cool the vial to room temperature before injection.

C. Instrumental Analysis:

ParameterRecommended SettingRationale
GC Column Chiral Cyclodextrin-based column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19, 25m x 0.25mm, 0.25µm)[6]These stationary phases are designed for the enantiomeric separation of a wide range of chiral compounds, including underivatized diols.
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.Provides good efficiency and resolution.
Oven Program 80°C (hold 2 min), ramp to 150°C at 3°C/min, then to 220°C at 10°C/min (hold 5 min).An optimized temperature ramp is crucial for separating the analyte from matrix components and achieving baseline resolution of enantiomers.
Injector Splitless mode, 250°C.Maximizes the transfer of analyte onto the column for trace-level analysis.
MS Detector Electron Ionization (EI) at 70 eV.Standard ionization technique providing reproducible fragmentation patterns for identification.
MS Acquisition Selected Ion Monitoring (SIM) mode.Enhances sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Table 1: Recommended GC-MS parameters.

Expected Performance

The following table summarizes typical validation parameters for a method of this nature. These values should be established during in-house method validation according to ICH Q2(R2) or FDA guidelines.[7][8][9][10]

ParameterExpected Range/Value
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
Linearity (r²) > 0.995
Recovery 85 - 110%
Precision (%RSD) < 15%

Table 2: Typical performance characteristics for GC-MS method.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers a powerful alternative to GC, particularly for analytes that are thermally labile or do not require derivatization.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.[3]

Rationale for Chiral HPLC

The direct separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and widely successful for a broad range of chiral compounds.[3][11]

Method Development Strategy

A systematic screening approach is recommended for developing a chiral HPLC method.[2][11] This involves testing a small set of complementary chiral columns with different mobile phase compositions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Complex Matrix Sample Filter Filtration / Protein Precipitation Start->Filter Dilute Dilution in Mobile Phase Filter->Dilute HPLC Chiral HPLC-UV/MS Analysis Dilute->HPLC Inject Data Quantification HPLC->Data

Caption: Workflow for Chiral HPLC analysis of 1,3-Nonanediol.

Detailed Protocol: HPLC Analysis

A. Sample Preparation:

  • For non-biological matrices: Dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • For biological fluids (e.g., plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex and centrifuge. Take the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

B. Instrumental Analysis:

ParameterRecommended SettingRationale
HPLC Column Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® AD-H or CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)[12]These columns are known for their broad enantioselectivity and are a good starting point for method development for a wide range of chiral compounds.[11]
Mobile Phase Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). For acidic compounds, 0.1% TFA may be added; for basic compounds, 0.1% DEA.[11]Normal phase chromatography often provides better selectivity for chiral separations on polysaccharide-based columns. The alcohol modifier is key to achieving resolution.
Flow Rate 1.0 mL/min.A standard flow rate that provides a good balance between analysis time and efficiency.
Column Temp. 25°C.Temperature can affect chiral recognition; maintaining a constant temperature is crucial for reproducibility.
Detection UV at 210 nm (if no chromophore, use Refractive Index Detector) or Mass Spectrometer (ESI+).Low wavelength UV detection is suitable for compounds with no strong chromophore. MS detection provides higher sensitivity and specificity.

Table 3: Recommended HPLC parameters.

Expected Performance
ParameterExpected Range/Value
Limit of Detection (LOD) 10 - 50 ng/mL (UV)
Limit of Quantification (LOQ) 50 - 200 ng/mL (UV)
Linearity (r²) > 0.995
Recovery 90 - 110%
Precision (%RSD) < 10%
Resolution (Rs) > 1.5

Table 4: Typical performance characteristics for HPLC method.

Method Validation and System Suitability

All analytical methods must be validated for their intended purpose to ensure data reliability.[8][13] Validation should be performed in accordance with regulatory guidelines such as ICH Q2(R2).[7][9]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed through recovery studies.[10]

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution to check parameters like retention time, peak area, tailing factor, and resolution between enantiomers.

Conclusion

The accurate and enantioselective quantification of this compound in complex matrices can be reliably achieved using either chiral GC-MS with derivatization or chiral HPLC. The choice between the two methods will depend on the specific requirements of the analysis, including required sensitivity, sample matrix, and available instrumentation. The GC-MS method generally offers higher sensitivity, while the HPLC method may provide a simpler sample preparation workflow. In all cases, rigorous method validation is essential to ensure the generation of trustworthy and reproducible data.

References

  • PubMed Central. (2022-01-03). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]

  • ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]

  • Chromatography Forum. (2016-04-25). cis-diol derivatization. [Link]

  • National Institutes of Health (NIH). (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Chemistry LibreTexts. (2023-08-29). Derivatization. [Link]

  • Technology Networks. (n.d.). Enhancing the Analysis of Pharmaceutical Compounds across Diverse Sample Matrices. [Link]

  • LCGC. (2020-04-01). Overview of Methods and Considerations for Handling Complex Samples. [Link]

  • RSC Publishing. (2025-05-23). Recent progress in selective functionalization of diols via organocatalysis. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • U.S. Food and Drug Administration (FDA). (2024-03-06). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024-03-07). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResearchGate. (n.d.). Determination of 1,3-dioxolane in workplace air using gas chromatography (GC-FID). [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (n.d.). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography. [Link]

  • Environmental Protection Department, Hong Kong. (n.d.). III Analytical Methods. [Link]

  • ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • ProPharma. (2024-06-25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • ResearchGate. (2019-01-27). Green sample preparations for the bioanalysis of drugs of abuse in complex matrices. [Link]

  • RSC Publishing. (1967). Characterization of 1,2- and 1,3-diols by gas chromatography–mass spectrometry of cyclic boronate esters. [Link]

  • Agilent Technologies. (2011). Diols Enantiomer separation of underivatized diols. [Link]

  • YouTube. (2019-04-01). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]

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The Sharpless-Katsuki Asymmetric Epoxidation: A Protocol for the Enantioselective Synthesis of Chiral Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cornerstone of Asymmetric Synthesis

The Sharpless-Katsuki asymmetric epoxidation, a landmark achievement in organic synthesis, provides a powerful and highly predictable method for the enantioselective conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2] Developed by K. Barry Sharpless and Tsutomu Katsuki in 1980, this reaction employs a chiral catalyst generated in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[3][4] The terminal oxidant is most commonly tert-butyl hydroperoxide (TBHP).[1]

The profound impact of this discovery, for which Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, lies in its ability to introduce chirality with a very high degree of enantioselectivity, often exceeding 90-95% enantiomeric excess (ee).[2][5] The resulting chiral epoxy alcohols are not merely synthetic curiosities; they are exceptionally versatile intermediates. The strained oxirane ring is susceptible to regioselective and stereospecific ring-opening by a variety of nucleophiles, providing access to a vast array of valuable chiral building blocks, most notably chiral diols, aminoalcohols, and ethers.[1][6] This versatility has established the Sharpless epoxidation as an indispensable tool in the total synthesis of complex natural products, pharmaceuticals, and other fine chemicals.[1][7]

This application note provides a detailed protocol for the Sharpless asymmetric epoxidation, focusing on the synthesis of a chiral epoxy alcohol and its subsequent conversion to a chiral diol. It delves into the mechanistic underpinnings that govern the reaction's remarkable stereoselectivity and offers practical, field-proven insights to ensure procedural success and troubleshoot common issues.

Mechanistic Rationale: The Basis of Stereochemical Control

The predictability of the Sharpless epoxidation stems from the well-defined structure of the active catalyst. The catalyst is believed to be a C₂-symmetric dimeric species, [Ti₂(tartrate)₂(Oi-Pr)₂(OR)₂], where the allylic alcohol substrate displaces one of the isopropoxide ligands to coordinate directly to a titanium center.[8][9] This coordination is crucial, as it pre-organizes the substrate within the chiral environment created by the tartrate ligands.[10]

The tert-butyl hydroperoxide oxidant also coordinates to the titanium center, positioning it for oxygen transfer to the alkene face. The specific enantiomer of the tartrate ligand used dictates which face of the double bond is epoxidized. A widely used mnemonic allows for the easy prediction of the product's stereochemistry:

  • Using (+)-Dialkyl Tartrate ((+)-DET or (+)-DIPT): The epoxidation occurs from the bottom (or re) face of the allylic alcohol when it is drawn with the hydroxyl group in the bottom-right corner.[10]

  • Using (-)-Dialkyl Tartrate ((-)-DET or (-)-DIPT): The epoxidation occurs from the top (or si) face in the same orientation.[10]

This reliable facial selectivity is the cornerstone of the reaction's utility in asymmetric synthesis.

Catalytic Cycle of the Sharpless Asymmetric Epoxidation

Sharpless_Catalytic_Cycle cluster_reactants Reactant Coordination cluster_products Product Release & Regeneration A [Ti(OiPr)₄]₂ B [Ti₂(tartrate)₂(OiPr)₄] A->B + 2 Tartrate - 4 iPrOH C Catalyst-Substrate Complex [Ti₂(tartrate)₂(OiPr)₃(OR_allyl)] B->C + Allylic Alcohol (ROH) - iPrOH D Active Oxidant Complex [Ti₂(tartrate)₂(OiPr)₂(OR_allyl)(OOHtBu)] C->D + tBuOOH - iPrOH E Epoxy Alcohol Product + [Ti₂(tartrate)₂(OiPr)₃(OR_epoxy)] D->E Oxygen Transfer (Epoxidation) E->C + Allylic Alcohol - Epoxy Alcohol Product F Catalyst Regeneration

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

Core Protocol: Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol details the catalytic asymmetric epoxidation of a representative primary allylic alcohol, (E)-2-hexen-1-ol, followed by the ring-opening of the resulting epoxide to yield the corresponding chiral diol.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄>98%, redistilledSigma-Aldrich, AcrosExtremely moisture-sensitive.[11] Should be handled under an inert atmosphere (N₂ or Ar) and stored in a desiccator. A freshly opened bottle is highly recommended.
(+)-Diisopropyl L-tartrate ((+)-DIPT)>99%Sigma-Aldrich, Alfa AesarThe chiral ligand. The choice of (+) or (-) enantiomer determines the product stereochemistry.[12]
(E)-2-Hexen-1-ol>97%TCI, Sigma-AldrichThe allylic alcohol substrate.
tert-Butyl hydroperoxide (TBHP)5.0-6.0 M in decaneSigma-Aldrich, AcrosThe oxidant. Solutions in non-polar solvents are preferred for safety and to minimize water content. Handle with care as it is a potent oxidizing agent.[13]
Dichloromethane (DCM), CH₂Cl₂Anhydrous, >99.8%VariousThe reaction solvent. Must be anhydrous to prevent catalyst deactivation.[14]
Molecular Sieves, 4ÅPowdered, activatedSigma-AldrichCrucial for scavenging trace amounts of water, which deactivates the titanium catalyst and erodes enantioselectivity.[15] Must be activated by heating under vacuum.
Celite®---Sigma-AldrichFilter aid for workup.
Sodium hydroxide (NaOH)ACS ReagentVariousUsed in the workup to break down the titanium complex.
Sodium chloride (NaCl)ACS ReagentVariousFor preparing brine solution.
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousVariousDrying agent.
Sulfuric acid (H₂SO₄)ConcentratedVariousFor diol synthesis (acid-catalyzed hydrolysis).
Tetrahydrofuran (THF)Reagent GradeVariousSolvent for diol synthesis.
Diethyl ether (Et₂O)ACS ReagentVariousExtraction solvent.
HexanesACS ReagentVariousFor chromatography.
Ethyl acetate (EtOAc)ACS ReagentVariousFor chromatography.
Part 1: Synthesis of (2R,3R)-3-Propyl-oxiranemethanol

Experimental Causality: The success of this reaction hinges on the rigorous exclusion of water. Water hydrolyzes the titanium(IV) isopropoxide to form titanium oxides, which are inactive and can lead to a sluggish or failed reaction and low enantioselectivity.[11] The use of activated molecular sieves, anhydrous solvent, and inert atmosphere techniques are non-negotiable for achieving high ee. The low reaction temperature (-20 °C) is critical for maximizing enantioselectivity by enhancing the energetic difference between the two diastereomeric transition states leading to the enantiomeric products.[14]

Step-by-Step Procedure:

  • Flask Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen or argon. Allow it to cool to room temperature under a positive pressure of the inert gas.

  • Initial Setup: Add ~5 g of freshly activated, powdered 4Å molecular sieves to the flask. Add 100 mL of anhydrous dichloromethane (DCM) via cannula or syringe.

  • Cooling: Cool the resulting suspension to -20 °C using a cryocool or a dry ice/acetone bath. Maintain this temperature throughout the addition steps.

  • Catalyst Formation:

    • To the cooled suspension, add (+)-diisopropyl L-tartrate (1.41 g, 6.0 mmol) via syringe.

    • Stir for 5 minutes, then add titanium(IV) isopropoxide (1.42 g, 1.5 mL, 5.0 mmol) dropwise via syringe. The solution should be a clear, pale-yellow color.

    • Causality Insight: A slight excess of the tartrate ligand relative to the titanium isopropoxide is often used to ensure the complete formation of the chiral dimeric catalyst.[16]

    • Stir the mixture at -20 °C for 30 minutes to allow for the complete formation of the chiral catalyst complex.

  • Substrate Addition: Add (E)-2-hexen-1-ol (5.0 g, 50 mmol) to the reaction mixture via syringe.

  • Oxidant Addition: Add tert-butyl hydroperoxide (17 mL of a 5.5 M solution in decane, ~94 mmol) dropwise via syringe over 15-20 minutes.

    • Critical Control Point: The addition must be slow to maintain the internal temperature below -15 °C. An exotherm will be observed. A rapid temperature increase can significantly decrease the enantioselectivity.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the disappearance of the starting allylic alcohol by thin-layer chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup Procedure:

    • Quenching: Upon completion, quench the reaction by adding 20 mL of water directly to the cold (-20 °C) reaction mixture.

    • Warming and Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for at least 1 hour. A white precipitate (titanium oxides) will form.

    • Alternative Workup: For sensitive epoxides, a common alternative is the Sharpless-Gao workup.[17] Cool the reaction to 0°C, add a pre-cooled solution of FeSO₄·7H₂O (15 g in 50 mL water) followed by citric acid (5 g). Stir for 20 minutes. This method helps to decompose excess peroxide and facilitate a cleaner workup. Another effective method involves adding 10 mL of 30% NaOH in brine and stirring vigorously until the layers separate cleanly, which can take about an hour.[18]

    • Filtration: Filter the entire mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake thoroughly with 50 mL of DCM.

    • Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extraction: Extract the aqueous layer twice with 50 mL portions of DCM.

    • Washing and Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Concentration: Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation). Be cautious not to use excessive heat, as the product is volatile.

  • Purification: Purify the crude epoxy alcohol by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity) to afford the pure (2R,3R)-3-propyl-oxiranemethanol as a colorless oil.

Part 2: Synthesis of (2R,3R)-Hexane-1,2,3-triol

Experimental Causality: The epoxide ring-opening is achieved via acid-catalyzed hydrolysis. The protonation of the epoxide oxygen makes the ring carbons more electrophilic. Water then acts as a nucleophile, attacking one of the carbons. For terminal epoxides like this one, the attack typically occurs at the less substituted carbon (C2), proceeding with inversion of configuration at that center to yield the anti-diol product.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the purified epoxy alcohol (~4.0 g) in a mixture of 40 mL of tetrahydrofuran (THF) and 10 mL of water in a 100 mL round-bottom flask.

  • Acid Addition: Add 3-4 drops of concentrated sulfuric acid.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting epoxide is consumed.

  • Neutralization: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the mixture three times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solution under reduced pressure to yield the crude triol. The product can be further purified by flash chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Overall Experimental Workflow

Sharpless_Workflow cluster_epoxidation Part 1: Asymmetric Epoxidation cluster_hydrolysis Part 2: Diol Formation A 1. Prepare Flask & Sieves (Inert Atmosphere) B 2. Add Anhydrous DCM Cool to -20 °C A->B C 3. Add (+)-DIPT & Ti(OiPr)₄ Stir 30 min @ -20 °C B->C D 4. Add Allylic Alcohol C->D E 5. Add TBHP dropwise (Maintain T < -15 °C) D->E F 6. Stir @ -20 °C (2-4 h) Monitor by TLC E->F G 7. Workup: - Quench with H₂O - Warm to RT, Stir 1h - Filter through Celite F->G H 8. Extraction & Drying G->H I 9. Purification (Flash Chromatography) H->I J 1. Dissolve Epoxide in THF/H₂O I->J Chiral Epoxy Alcohol K 2. Add cat. H₂SO₄ J->K L 3. Stir @ RT (2-3 h) K->L M 4. Quench, Extract, Dry L->M N 5. Concentrate to yield Diol M->N

Caption: General experimental workflow for the Sharpless epoxidation and subsequent hydrolysis.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Deactivated catalyst due to moisture.[11]2. Impure TBHP oxidant.3. Insufficient reaction time.1. Ensure all glassware is rigorously dried. Use freshly opened, high-purity Ti(Oi-Pr)₄ and anhydrous solvent. Ensure molecular sieves are fully activated.[15]2. Use a reliable source of TBHP; titrate if necessary to confirm concentration.3. Allow the reaction to stir for a longer period, monitoring by TLC.
Low Enantioselectivity (ee) 1. Presence of water.[15]2. Reaction temperature too high.[14]3. Incorrect Ti:tartrate ratio.4. Impure chiral ligand.1. See above; rigorous exclusion of water is paramount.2. Carefully monitor and maintain the internal reaction temperature at or below -20 °C, especially during TBHP addition.3. Use a slight excess (10-20 mol%) of tartrate relative to titanium.[16]4. Use high-purity (>99%) tartrate ester.
Difficult Workup / Emulsion Formation of stable titanium-product complexes.1. Stir the quenched reaction mixture vigorously for an extended period (1-3 hours) to fully hydrolyze titanium species.2. Use the NaOH/brine or FeSO₄/citric acid workup procedures which are often more effective at breaking up the titanium complexes.[17][18]

Conclusion

The Sharpless-Katsuki asymmetric epoxidation is a robust and highly reliable method for accessing enantiopure 2,3-epoxyalcohols, which are pivotal intermediates for the synthesis of chiral diols and other valuable molecules. The success of the protocol relies on a fundamental understanding of the catalyst's sensitivity and adherence to key experimental parameters: the rigorous exclusion of moisture and the maintenance of low reaction temperatures. By following the detailed procedures and causality-driven insights outlined in this guide, researchers can confidently employ this Nobel Prize-winning reaction to advance their synthetic campaigns in drug discovery and the broader chemical sciences.

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  • Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. - R Discovery. (2024). The Journal of Organic Chemistry, 89(7), 4437-4448.
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  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - MDPI. (2020). Molecules, 25(21), 5174.
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  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism - YouTube. (2021). Retrieved January 12, 2026, from [Link]

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  • Synthesis of chiral epoxide 12 via Sharpless asymmetric dihydroxylation... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Applications of Sharpless asymmetric epoxidation in total synthesis - Moodle@Units. (2015). Tetrahedron: Asymmetry, 26(8), 405–495.
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Derivatization of 1,3-Nonanediol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 1,3-Nonanediol via Silylation

Authored by: A Senior Application Scientist

Introduction: Overcoming the Analytical Challenge of Polar Diols

1,3-Nonanediol, a long-chain diol, presents a significant analytical challenge for gas chromatography (GC) due to its high polarity and low volatility. The two hydroxyl functional groups lead to strong intermolecular hydrogen bonding, which elevates its boiling point and causes poor chromatographic behavior, such as peak tailing and low sensitivity. Direct analysis by GC-MS is often impractical, yielding unreliable and unrepeatable results.

To make 1,3-Nonanediol and similar polar analytes "GC-amenable," a chemical modification step known as derivatization is essential.[1][2] This process converts the polar hydroxyl groups into less polar, more volatile, and more thermally stable functional groups.[3] Silylation is the most robust and widely employed derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[4][5]

This application note provides a comprehensive guide to the theory, protocol, and data interpretation for the derivatization of 1,3-Nonanediol using trimethylsilyl (TMS) agents for reliable GC-MS analysis.

The Chemistry of Silylation: Mechanism and Reagent Selection

Silylation is a chemical reaction that replaces an active hydrogen atom in a functional group with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5] The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the silicon atom of the silylating reagent. This forms a stable silyl ether, which lacks the capacity for hydrogen bonding, thereby increasing its volatility and thermal stability.[6]

Choosing the Right Silylating Agent

The efficacy of the derivatization depends heavily on the choice of reagent. For diols like 1,3-nonanediol, powerful silyl donors are required to ensure a complete reaction at both hydroxyl sites.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A very strong and widely used silylating agent. Its byproducts are volatile and generally do not interfere with the analysis.[1]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most powerful silylating agents available. Its primary advantage is that its byproducts are even more volatile than those of BSTFA, which is beneficial for detecting early-eluting compounds.[3][7]

  • TMCS (Trimethylchlorosilane): While it can be used alone, TMCS is most effective as a catalyst, typically added at 1% to BSTFA or MSTFA. It significantly increases the reactivity of the primary silylating agent, ensuring the derivatization of sterically hindered or less reactive hydroxyl groups.[1][7]

For 1,3-nonanediol, a combination of BSTFA + 1% TMCS is an excellent choice, providing the reactivity needed to derivatize both the primary and secondary alcohols efficiently.

start Analyte: 1,3-Nonanediol decision1 Are sterically hindered groups present? start->decision1 reagent1 Use a strong silylating agent: BSTFA or MSTFA decision1->reagent1 No reagent2 Add a catalyst: Use BSTFA + 1% TMCS or MSTFA + 1% TMCS decision1->reagent2 Yes/Unsure decision2 Are byproducts interfering with early eluting peaks? reagent1->decision2 reagent2->decision2 reagent3 Choose MSTFA (more volatile byproducts) decision2->reagent3 Yes

Caption: Logic for selecting the appropriate silylating reagent.

Experimental Protocol: Silylation of 1,3-Nonanediol

This protocol provides a robust starting point for the complete derivatization of 1,3-nonanediol. All steps should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
  • 1,3-Nonanediol standard

  • Aprotic solvent (anhydrous): Pyridine, Acetonitrile, or Dichloromethane

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Safety Precautions
  • Silylating reagents are highly sensitive to moisture and will be deactivated by water.[1][8] Ensure all glassware is oven-dried and solvents are anhydrous.

  • BSTFA and TMCS are corrosive and toxic. Avoid inhalation and contact with skin.

Step-by-Step Procedure
  • Sample Preparation: Prepare a stock solution of 1,3-nonanediol (e.g., 1 mg/mL) in an anhydrous aprotic solvent like pyridine. Pyridine can also act as a catalyst and acid scavenger, aiding the reaction.[9]

  • Aliquot Transfer: Transfer 100 µL of the 1,3-nonanediol solution into a 2 mL GC vial.

  • Solvent Evaporation (Optional but Recommended): Gently evaporate the solvent under a stream of dry nitrogen to ensure no residual moisture is present. The sample should be a dry residue at the bottom of the vial.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in significant molar excess to drive the reaction to completion.[1]

  • Capping and Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure the reagent completely dissolves the analyte.

  • Reaction Incubation: Place the vial in a heating block or oven set to 70°C for 60 minutes . Heating ensures the complete derivatization of both hydroxyl groups.[1]

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

cluster_prep Sample Preparation cluster_rxn Derivatization Reaction prep1 1. Prepare 1 mg/mL 1,3-Nonanediol in Anhydrous Pyridine prep2 2. Transfer 100 µL to GC Vial prep1->prep2 prep3 3. Evaporate Solvent (Nitrogen Stream) prep2->prep3 rxn1 4. Add 100 µL BSTFA + 1% TMCS prep3->rxn1 rxn2 5. Cap Vial & Vortex rxn1->rxn2 rxn3 6. Heat at 70°C for 60 min rxn2->rxn3 rxn4 7. Cool to Room Temp rxn3->rxn4 analysis 8. Inject into GC-MS System rxn4->analysis

Caption: Workflow for the derivatization of 1,3-Nonanediol.

GC-MS Method and Data Interpretation

The derivatized sample can be analyzed using a standard non-polar capillary column. The following table provides recommended starting parameters for method development.

Parameter Recommended Setting Rationale
GC Inlet Splitless Injection (1 µL)Maximizes sensitivity for trace analysis.
Inlet Temperature270 °CEnsures rapid volatilization of the less-polar derivative without thermal degradation.
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms)Standard non-polar column provides excellent separation for silylated compounds.
Carrier GasHelium, Constant Flow @ 1.0 mL/minProvides optimal efficiency and is inert.
Oven Program Initial: 100°C (hold 2 min) Ramp: 15°C/min to 280°C Hold: 5 minSeparates the derivative from solvent and byproducts while ensuring elution in a reasonable time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) @ 70 eVStandard mode for creating reproducible fragmentation patterns and library matching.
Source Temperature230 °CStandard temperature to maintain ion source cleanliness.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Scan Rangem/z 40 - 500Captures the molecular ion and all significant fragment ions.
Interpreting the Mass Spectrum

The successful derivatization of 1,3-nonanediol (MW: 160.26) results in 1,3-bis[(trimethylsilyl)oxy]nonane (di-TMS-1,3-nonanediol), with a molecular weight of 304.6 g/mol . The EI mass spectrum will exhibit a characteristic fragmentation pattern.

Key Ion (m/z) Identity Significance
304[M]⁺Molecular Ion. May be weak or absent in EI spectra.
289[M-15]⁺Loss of a methyl group (-CH₃). A very common and often abundant fragment for TMS derivatives.[10]
217[M-87]⁺Alpha-cleavage between C3 and C4, loss of a C₆H₁₃ radical. [CH₃(CH₂)₅CH(OTMS)]⁺. Confirms the position of the second OTMS group.
117[CH₂(CH₂)OTMS]⁺Alpha-cleavage between C2 and C3. Confirms the 1,3-diol structure.
103[CH₂(OTMS)]⁺Alpha-cleavage between C1 and C2. Confirms the terminal OTMS group.
73[Si(CH₃)₃]⁺Trimethylsilyl cation. The base peak or a very abundant ion, confirming successful silylation.[10]

Troubleshooting Common Derivatization Issues

Problem Probable Cause(s) Solution(s)
No or low derivative peak 1. Inactive reagent due to moisture exposure.[8] 2. Water present in sample or solvent.1. Open a fresh vial of silylating reagent. Store reagents under inert gas and in a desiccator.[1] 2. Ensure solvents are anhydrous. Dry sample completely before adding reagent.
Multiple analyte peaks (e.g., mono- and di-silylated) 1. Incomplete reaction. 2. Insufficient reagent.1. Increase reaction time and/or temperature (e.g., 80°C for 90 min). 2. Ensure a significant molar excess of the silylating reagent is used. Add a catalyst like TMCS if not already present.[1]
Derivative peak disappears over time Hydrolysis of the TMS ether due to exposure to moisture.Analyze samples as soon as possible after derivatization. Store derivatized samples in a freezer to slow degradation. Ensure vial caps are sealed tightly.
Poor peak shape (tailing) Active sites in the GC inlet liner or column are interacting with the analyte.Use a deactivated or silylated inlet liner. Condition the GC column before analysis. If tailing persists, a small amount of the silylating reagent can be co-injected.

References

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available at: [Link]

  • Ea, S., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Meese, C. O., & Zres, K. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Wondafrash, F. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Stellar Chemical. Available at: [Link]

  • Meese, C. O., & Zres, K. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Available at: [Link]

  • Caltech GPS (n.d.). Preparation of TMS Derivatives for GC/MS. Caltech. Available at: [Link]

  • Shareef, A., et al. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Djatmika, R., & Ding, M. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY Jurnal Penelitian Kimia. Available at: [Link]

  • Koralegedara, N., et al. (2019). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. ACS Publications. Available at: [Link]

  • Djatmika, R., & Ding, M. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Djatmika, R., & Ding, M. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

  • Chung, W. C., et al. (2013). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Toxicological Research. Available at: [Link]

  • Chromatography Forum (2014). Why do my silylations always fail? Chromatography Forum. Available at: [Link]

  • ResearchGate (n.d.). The mechanism of trimethylsilylation of hydroxyl groups with hexamethyldisilazane (HMDS) in promoted by (P2O5/Al2O3). ResearchGate. Available at: [Link]

  • Macherone, A., et al. (2015). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Journal of Chromatography B. Available at: [Link]

  • Pierce, A. E. (1968). Optimization of carbohydrate silylation for gas chromatography. Silylation of Organic Compounds. Available at: [Link]

  • Zhang, G., et al. (2015). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]

  • Yeste, S. L., et al. (2009). Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. The Journal of Organic Chemistry. Available at: [Link]

  • Rodriguez, R., et al. (2007). A novel method for the determination of total 1,3-octanediols in apple juice via 1,3-dioxanes by solid-phase microextraction and high-speed gas chromatography. ResearchGate. Available at: [Link]

  • Yang, Y., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate (2015). When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. Available at: [Link]

  • Sarbu, C., et al. (2011). GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. University Politehnica of Bucharest Scientific Bulletin Series B. Available at: [Link]

  • Adis International (n.d.). Derivatization reagents for GC. Adis International. Available at: [Link]

  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. Available at: [Link]

  • ResearchGate (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? ResearchGate. Available at: [Link]

  • PubChem (n.d.). 1,3-Nonanediol. National Center for Biotechnology Information. Available at: [Link]

  • Restek (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. Available at: [Link]

  • ResearchGate (2019). What is the best procedure for silylation of hydroxy compounds? ResearchGate. Available at: [Link]

  • Wikipedia (n.d.). Silylation. Wikipedia. Available at: [Link]

  • Hertz, T., et al. (2018). General fragmentation pattern of silylated sterols using stigmasterol as an example. ResearchGate. Available at: [Link]

  • Yeste, S. L., et al. (2009). Simple Chiral Derivatization Protocols for >1>H NMR and >19>F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols. University of Bath's research portal. Available at: [Link]

  • Chromatography Forum (2013). Ask a simple question about derivatization of gc-ms. Chromatography Forum. Available at: [Link]

  • Zádor, J., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules. Available at: [Link]

  • Little, J. L. (1995). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A. Available at: [Link]

  • J.M. Halket, V.G. Zaikin (2004). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available at: [Link]

  • Chemistry For Everyone (2025). What Is Derivatization In GC-MS? YouTube. Available at: [Link]

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Application Notes & Protocols: The Strategic Role of (R)-(-)-1,3-Nonanediol in Chiral Synthesis of Polyketide Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While direct literature precedent for the application of (R)-(-)-1,3-Nonanediol in the total synthesis of macrolide antibiotics is not prominently documented, its structure as a chiral 1,3-diol makes it a valuable synthon for the construction of polyketide chains, the backbone of macrolides. This guide elucidates the strategic importance of chiral 1,3-diols in macrolide synthesis and provides protocols for the preparation and potential elaboration of this compound as a representative chiral building block.

Part 1: The Significance of Chiral 1,3-Diols in Macrolide Antibiotic Synthesis

Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring. The intricate stereochemistry of these molecules is crucial for their biological activity, and their total synthesis represents a significant challenge in organic chemistry. A common structural motif within the polyketide backbone of many macrolides is the 1,3-diol unit, which can be present in either a syn or anti configuration. The ability to introduce these chiral centers with high stereocontrol is paramount for a successful synthetic campaign.

Chiral 1,3-diols serve as fundamental building blocks in the modular synthesis of complex natural products.[1] They provide a pre-installed stereochemical scaffold, allowing for the iterative extension of the carbon chain with predictable stereochemical outcomes. The use of such chiral synthons significantly simplifies the synthetic route by reducing the number of stereoselective reactions required and often leads to higher overall yields and purity.

This compound , with its defined (R)-configuration at one of its stereocenters, exemplifies a versatile chiral precursor. Its hydrocarbon chain offers a lipophilic segment, while the two hydroxyl groups provide reactive handles for further chemical transformations.

Part 2: Synthesis of this compound

Protocol 1: Synthesis of this compound from Methyl Ricinoleate

This protocol is based on the ozonolysis of methyl ricinoleate, a derivative of ricinoleic acid found in castor oil, followed by electrochemical reduction.[2]

Materials:

  • Methyl ricinoleate

  • Methanol (MeOH)

  • Ozone (O₃)

  • Lead (Pb) cathode

  • Electrochemical cell

  • Supporting electrolyte (e.g., tetraethylammonium tetrafluoroborate)

Procedure:

  • Dissolve methyl ricinoleate in methanol in an electrochemical cell equipped with a lead cathode.

  • Cool the solution to -78 °C and bubble ozone through the solution until the starting material is consumed (monitored by TLC). This step cleaves the double bond to form intermediate hydroperoxides.

  • After ozonolysis, stop the ozone flow and allow the solution to warm to room temperature.

  • Add a supporting electrolyte to the solution.

  • Apply a constant current to the electrochemical cell to initiate the reduction of the hydroperoxides at the lead cathode.

  • Continue the electrolysis until the reaction is complete.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: Approximately 65%.[2]

Part 3: Elaboration of this compound for Polyketide Chain Extension

Once obtained, this compound can be strategically functionalized to serve as a building block for the synthesis of a larger polyketide fragment. This typically involves selective protection of one hydroxyl group, conversion of the other into a suitable functional group for coupling, and subsequent chain extension reactions.

Protocol 2: Selective Protection and Oxidation to a Chiral Aldehyde

This protocol outlines a general strategy for converting the chiral diol into a versatile aldehyde for subsequent coupling reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

Procedure:

  • Selective Protection of the Primary Hydroxyl Group:

    • Dissolve this compound in dry DCM.

    • Add imidazole followed by the dropwise addition of a solution of TBSCl in DCM at 0 °C.

    • Stir the reaction at room temperature until the primary hydroxyl group is selectively protected (monitored by TLC).

    • Perform an aqueous workup and purify the product by column chromatography to yield the mono-protected diol.

  • Oxidation to the Aldehyde:

    • Dissolve the mono-protected diol in dry DCM.

    • Add Dess-Martin periodinane in one portion at room temperature.

    • Stir the reaction until the oxidation is complete (monitored by TLC).

    • Quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude aldehyde by column chromatography.

Visualization of the Synthetic Strategy:

G cluster_0 Synthesis of Chiral Building Block cluster_1 Elaboration for Polyketide Synthesis Methyl Ricinoleate Methyl Ricinoleate Ozonolysis/Reduction Ozonolysis/Reduction Methyl Ricinoleate->Ozonolysis/Reduction R_1_3_Nonanediol This compound Ozonolysis/Reduction->R_1_3_Nonanediol Mono_Protected_Diol Mono-TBS-protected Diol R_1_3_Nonanediol->Mono_Protected_Diol Oxidation Oxidation Mono_Protected_Diol->Oxidation Chiral_Aldehyde Chiral Aldehyde Synthon Oxidation->Chiral_Aldehyde Coupling_Reactions Coupling_Reactions Chiral_Aldehyde->Coupling_Reactions e.g., Aldol, Wittig, etc. Polyketide_Fragment Polyketide_Fragment Coupling_Reactions->Polyketide_Fragment Chain Extension

Sources

Introduction: The Ubiquity and Strategic Importance of the 1,3-Diol Motif

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stereoselective Synthesis of 1,3-Diol Motifs for Natural Product Synthesis

The 1,3-diol moiety is a cornerstone structural unit found in a vast array of biologically active natural products, particularly polyketides and macrolides.[1][2] Its prevalence in molecules like the antibiotic Roxaticin or the immunosuppressant FK506 underscores its significance. The precise stereochemical arrangement of the two hydroxyl groups within the 1,3-diol unit is often paramount to the molecule's biological function. Consequently, the development of robust and highly stereoselective methods for constructing these motifs is a central challenge in synthetic organic chemistry and drug development.[3][4][5]

This guide provides an in-depth exploration of modern, field-proven strategies for the stereocontrolled synthesis of 1,3-diols. We move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering a rationale for experimental choices that enables researchers to adapt and troubleshoot effectively. The protocols described herein are designed to be self-validating, providing a clear path from starting materials to highly pure, stereodefined products.

Strategic Overview: Navigating the Synthesis of syn- and anti-1,3-Diols

The primary challenge in 1,3-diol synthesis is the control of relative stereochemistry to selectively form either the syn or anti diastereomer. The choice of synthetic strategy is dictated by the desired stereochemical outcome, the functionality of the substrate, and scalability requirements.

Below is a decision-making workflow for selecting an appropriate synthetic strategy.

G start Desired 1,3-Diol Stereochemistry syn_diol syn-1,3-Diol start->syn_diol syn anti_diol anti-1,3-Diol start->anti_diol anti radical Radical C-H Functionalization (Hofmann-Löffler-Freytag) start->radical From Alcohol other Other Methods (e.g., Enzymatic, Allylation) start->other Alternative Routes intermediate Key Intermediate: β-Hydroxy Ketone syn_diol->intermediate anti_diol->intermediate evans_tishchenko Evans-Tishchenko Reaction anti_diol->evans_tishchenko Direct from β-Hydroxy Ketone aldol Asymmetric Aldol Reaction (Organocatalytic or Chiral Auxiliary) intermediate->aldol Synthesis of Intermediate reduction Diastereoselective Reduction intermediate->reduction Conversion to Diol chelation Chelation-Controlled Reduction (e.g., Zn(BH4)2, Me4NBH(OAc)3) reduction->chelation syn-selective non_chelation Non-Chelation-Controlled Reduction (e.g., NaBH4/Et2BOMe) reduction->non_chelation anti-selective chelation->syn_diol non_chelation->anti_diol evans_tishchenko->anti_diol

Caption: Strategic workflow for selecting a 1,3-diol synthesis method.

Aldol Addition Followed by Diastereoselective Reduction

The most classic and versatile approach to 1,3-diols involves a two-step sequence: an aldol reaction to form a β-hydroxy ketone, followed by the stereoselective reduction of the ketone.[1] The power of this method lies in the ability to control the stereochemistry of each new chiral center in a sequential fashion.

Step 1: Asymmetric Aldol Reaction for Enantioenriched β-Hydroxy Ketones

Modern organocatalysis has revolutionized the synthesis of chiral β-hydroxy ketones. Proline and its derivatives are particularly effective, mimicking the action of Class I aldolase enzymes to facilitate highly enantioselective C-C bond formation.[6]

Causality of Organocatalysis: The mechanism involves the formation of an enamine between the ketone donor and the proline catalyst. This enamine then attacks the aldehyde acceptor. The rigid, chiral environment of the proline catalyst shields one face of the enamine, directing the aldehyde to attack from the opposite face, thereby establishing high enantioselectivity. The addition of a Lewis acidic co-catalyst like Cu(OTf)₂ can enhance the reaction rate and selectivity.[6][7]

G cluster_0 Organocatalytic Aldol Cycle ketone Ketone enamine Chiral Enamine Intermediate ketone->enamine + Catalyst catalyst Proline Catalyst (3g) aldol_adduct Iminium Adduct enamine->aldol_adduct + Aldehyde aldehyde Aldehyde hydrolysis Hydrolysis aldol_adduct->hydrolysis H₂O hydrolysis->catalyst Regenerates Catalyst product β-Hydroxy Ketone (High ee) hydrolysis->product

Caption: Organocatalytic cycle for asymmetric aldol reactions.

Step 2: Diastereoselective Reduction of β-Hydroxy Ketones

With the enantioenriched β-hydroxy ketone in hand, the second stereocenter is set by the diastereoselective reduction of the carbonyl group. The choice of reducing agent is critical for controlling the relative stereochemistry.

  • syn-Diol Synthesis (Chelation Control): Reagents capable of forming a stable six-membered chelate with the substrate's hydroxyl group and the ketone carbonyl will favor hydride delivery from the less hindered face, resulting in the syn-diol. This is known as Felkin-Anh-type addition to a chelated intermediate.

  • anti-Diol Synthesis (Non-Chelation Control): In the absence of chelation, the reaction proceeds via the standard Felkin-Anh model, where the largest substituent (the hydroxyl-bearing group) orients itself anti-periplanar to the incoming nucleophile. Bulky reducing agents or the use of specific boron reagents can promote this pathway to yield the anti-diol.

MethodReagent(s)Typical Diastereoselectivity (syn:anti)Control Element
Chelation Zn(BH₄)₂>95:5Strong chelation with Zn²⁺
Me₄NBH(OAc)₃>98:2Intramolecular hydride delivery via chelate
Non-Chelation NaBH₄, Et₂BOMe>5:95Bulky boron ether directs hydride delivery
CBS Reduction CBS-oxazaborolidine, BH₃•SMe₂>99:1 (syn or anti depending on CBS enantiomer)Chiral reagent control[7]

The Evans-Tishchenko Reaction: A Direct Route to anti-1,3-Diol Monoesters

For the specific and highly reliable synthesis of anti-1,3-diols, the Evans-Tishchenko reaction is an exceptionally powerful tool.[8][9][10] This reaction effects the reductive condensation of a β-hydroxy ketone and an aldehyde, catalyzed by a Lewis acid like samarium iodide (SmI₂), to directly furnish a 1,3-anti-diol monoester.[11][12]

Mechanistic Insight: The reaction proceeds through a Lewis acid-coordinated hemiacetal intermediate. This intermediate adopts a stable, 6-membered chair-like transition state where the substituents occupy equatorial positions to minimize steric strain.[8][12] An intramolecular hydride transfer from the aldehyde-derived portion to the ketone carbonyl occurs within this organized transition state, enforcing the anti stereochemical outcome.[11] A key advantage is that the reaction simultaneously reduces the ketone and protects the newly formed hydroxyl group, differentiating it from the starting hydroxyl group.[8][11]

Caption: The chelated transition state ensures anti-selectivity.

Protocol: Evans-Tishchenko Synthesis of an anti-1,3-Diol Monoester

This protocol is adapted from established procedures for the SmI₂-catalyzed Evans-Tishchenko reaction.[12]

I. Reagents and Materials:

  • β-Hydroxy ketone (1.0 eq)

  • Aldehyde (e.g., isobutyraldehyde, 10-50 eq)

  • Samarium(II) iodide (SmI₂) solution (0.1 M in THF, 1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (argon atmosphere)

II. Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the β-hydroxy ketone (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.1 M solution). Add the aldehyde (50 eq).

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., ice/salt).

  • Catalyst Addition: Add the freshly prepared 0.1 M solution of SmI₂ in THF (1.1 eq) dropwise to the stirred solution over 15 minutes. The characteristic deep blue/green color of SmI₂ should dissipate upon reaction.

  • Reaction: Allow the solution to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel flash column chromatography to yield the pure anti-1,3-diol monoester.

III. Validation:

  • Stereochemistry: Confirm the anti stereochemistry using ¹H NMR spectroscopy (analysis of coupling constants, e.g., J-values) and comparison to literature data.

  • Purity: Assess purity by ¹H NMR, ¹³C NMR, and LC-MS. Diastereomeric ratio can be determined from the crude ¹H NMR spectrum.

Biocatalytic and Chemoenzymatic Strategies

Driven by the need for sustainable and highly selective chemical processes, biocatalysis has emerged as a powerful alternative for 1,3-diol synthesis.[3] Enzymes, such as ketoreductases and aldolases, operate under mild aqueous conditions and can provide access to chiral diols with exceptionally high enantiomeric and diastereomeric purity.[13][14]

Key Biocatalytic Approaches:

  • Enzymatic Reduction of 1,3-Diketones: Ketoreductase (KRED) enzymes can reduce 1,3-diketones in a stepwise manner. By selecting two different KREDs with complementary stereoselectivities, it's possible to perform a one-pot, two-step cascade reaction to generate a specific stereoisomer of the 1,3-diol from an achiral diketone.[13]

  • Dynamic Kinetic Asymmetric Transformation (DYKAT): This powerful one-pot method combines enzymatic transesterification for kinetic resolution with a metal catalyst (e.g., Ruthenium-based) for in-situ racemization of the slower-reacting enantiomer.[1] This allows for the theoretical conversion of 100% of a racemic mixture of a 1,3-diol into a single, enantiopure diacetate product.[1]

Protocol: One-Pot, Two-Step Enzymatic Synthesis of a Chiral 1,3-Diol

This protocol outlines a general procedure for the cascade reduction of a 2-alkyl-1,3-diketone using two ketoreductases (KREDs).[13]

I. Reagents and Materials:

  • 2-Alkyl-1,3-diketone substrate (e.g., 75 mM)

  • Ketoreductase 1 (KRED 1)

  • Ketoreductase 2 (KRED 2)

  • NADPH (cofactor)

  • Glucose dehydrogenase (GDH, for cofactor regeneration)

  • Glucose (stoichiometric reductant)

  • Phosphate buffer (e.g., 200 mM, pH 6.5-7.0)

II. Procedure:

  • First Reduction: In a temperature-controlled vessel, dissolve the 1,3-diketone, glucose, and NADPH in the phosphate buffer.

  • Enzyme Addition 1: Add KRED 1 and GDH to initiate the first reduction. Stir the reaction at room temperature.

  • Monitoring: Monitor the conversion of the diketone to the intermediate β-hydroxy ketone by GC or LC-MS.

  • Enzyme Addition 2: Once the first step is complete (typically several hours), add KRED 2 directly to the same reaction vessel to initiate the second reduction.

  • Completion: Continue stirring until the β-hydroxy ketone is fully converted to the 1,3-diol.

  • Workup: Extract the product from the aqueous buffer using an organic solvent (e.g., ethyl acetate). The product is often of high purity, potentially avoiding the need for chromatography.[13]

III. Causality and Validation:

  • Selectivity: The high stereoselectivity is imparted by the three-dimensional structure of the enzymes' active sites, which precisely orient the substrate for hydride delivery from the NADPH cofactor.

  • Sustainability: The reaction is run in water at ambient temperature, and the catalytic nature of the enzymes and cofactor regeneration system minimizes waste.

  • Purity: Enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined by chiral HPLC or GC analysis.

Radical-Mediated C-H Functionalization

A less conventional but highly innovative strategy involves the direct conversion of an alcohol to a 1,3-diol via a directed C-H functionalization reaction. Inspired by the Hofmann-Löffler-Freytag (HLF) reaction, this approach uses a radical relay mechanism to oxidize a C-H bond at the γ-position (C3) relative to the initial hydroxyl group.[15][16][17]

Mechanism: The starting alcohol is first converted to a directing group, such as a trifluoroethyl carbamate.[15] This group is then transformed into an N-bromo species. Upon photolytic or thermal initiation, a nitrogen-centered radical is generated, which undergoes a 1,5-hydrogen atom transfer (1,5-HAT) from the unactivated C-H bond at the C3 position. This forms a carbon-centered radical, which is then trapped to install the second hydroxyl group (after hydrolysis). This method is powerful for substrates lacking other reactive handles.[15][17]

Conclusion

The synthesis of 1,3-diol motifs is a mature yet continually evolving field. While traditional methods based on the aldol reaction remain central, modern organocatalytic, transition-metal-catalyzed, and biocatalytic approaches have provided unprecedented levels of selectivity and efficiency. The Evans-Tishchenko reaction stands out as a premier method for accessing anti-diols, while enzymatic cascades and dynamic kinetic asymmetric transformations offer highly sustainable routes to enantiopure products. The choice of method requires careful consideration of the desired stereochemistry, substrate complexity, and overall synthetic goals. By understanding the mechanistic principles behind each strategy, researchers are well-equipped to select and implement the optimal path for the synthesis of complex natural products.

References

  • Gümüş, I., Aydıner, B., & Tanyeli, C. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Busto, E., Gotor, V., & Gotor-Fernández, V. (2016). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology. [Link]

  • Evans, D. A., & Hoveyda, A. H. (1990). Samarium-catalyzed intramolecular Tishchenko reduction of β-hydroxy ketones. A stereoselective approach to the synthesis of differentiated anti 1,3-diol monoesters. Journal of the American Chemical Society. [Link]

  • Gümüş, I., Aydıner, B., & Tanyeli, C. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. [Link]

  • NROChemistry. Evans-Tishchenko Reaction. NROChemistry. [Link]

  • Skaff, O., & Vederas, J. C. (2010). A Two-Step, One-Pot Enzymatic Synthesis of 2-Substituted 1,3-Diols. Organic Letters. [Link]

  • SynArchive. Evans-Tishchenko Reaction. SynArchive. [Link]

  • Pàmies, O., & Bäckvall, J.-E. (2001). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Journal of Organic Chemistry. [Link]

  • Baran, P. S., & Chen, K. (2008). 1,3-Diol Synthesis via Controlled, Radical-Mediated C−H Functionalization. Journal of the American Chemical Society. [Link]

  • Schneider, C. (2006). Stereoselective Synthesis of 1,3-Diols. Synthesis. [Link]

  • Evans, D. A., & Hoveyda, A. H. (1990). Synthesis of anti-1,3-Diols: The Evans–Tishchenko Reaction. J. Am. Chem. Soc.. [Link]

  • Ishihara, K., & Hayashi, Y. (2021). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Organic Letters. [Link]

  • An, D., & Krische, M. J. (2015). Bioinspired iterative synthesis of polyketides. Frontiers in Chemistry. [Link]

  • ResearchGate. (2019). Chemoenzymatic 1,3‐Diol Synthesis Through Tandem Enamine‐Mediated Aldol Reaction/Enzymatic Ketone Reduction. [Link]

  • Schneider, C. (2006). Stereoselective Synthesis of 1,3-Diols. Semantic Scholar. [Link]

  • Nadeau, F., & Britton, R. (2021). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Baran, P. S., & Chen, K. (2008). 1,3-Diol synthesis via controlled, radical-mediated C-H functionalization. PubMed. [Link]

  • Spöring, J.-D., et al. (2022). Enzymatic synthesis of diols under aqueous and organic reaction conditions. ResearchGate. [Link]

  • Baran, P. S., & Chen, K. (2008). 1,3-Diol synthesis via controlled, radical-mediated C-H functionalization. Semantic Scholar. [Link]

  • RSC Publishing. (2024). Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for the Use of (R)-(-)-1,3-Nonanediol in the Development of Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of (R)-(-)-1,3-Nonanediol in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical and agrochemical industries, the use of chiral auxiliaries remains a cornerstone of stereoselective synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[2] The ideal auxiliary should be readily available in enantiopure form, easily attached to the substrate, exert a high degree of stereochemical control, and be readily removable under mild conditions for recovery and reuse.

This compound, a C₉ chiral diol, presents itself as a promising candidate for the development of novel chiral auxiliaries. Its C₂-symmetric backbone, when incorporated into cyclic derivatives such as acetals or boronates, can create a well-defined chiral environment, effectively shielding one face of a reactive intermediate and directing the approach of a reagent to the other. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of utilizing this compound as a chiral auxiliary in key carbon-carbon bond-forming reactions. While specific literature on the extensive application of this compound is emerging, the principles and protocols outlined herein are based on well-established methodologies for analogous C₂-symmetric chiral diols and serve as a robust starting point for research and development.[3]

Physicochemical Properties of this compound:

PropertyValueSource
CAS Number121541-65-9PubChem
Molecular FormulaC₉H₂₀O₂PubChem
Molecular Weight160.25 g/mol PubChem
AppearanceColorless oil or low melting solidInferred
Optical Rotation[α]²⁰/D (neat)Specific value not readily available in public databases; must be determined experimentally.

Part 1: Asymmetric Diels-Alder Reaction via a Chiral Acetal Auxiliary

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with up to four contiguous stereocenters. By converting an α,β-unsaturated aldehyde into a chiral acetal using this compound, the C₂-symmetric environment of the auxiliary can effectively control the facial selectivity of the dienophile.

Mechanism of Stereochemical Induction

The stereochemical outcome of the Diels-Alder reaction is dictated by the conformation of the chiral acetal in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl oxygen of the dienophile, locking it into a rigid conformation. The bulky hexyl group of the nonanediol moiety is expected to orient itself in a pseudo-equatorial position to minimize steric interactions, thereby exposing one face of the double bond to the incoming diene.

Diels_Alder_Mechanism cluster_0 Preparation of Chiral Acetal cluster_1 Asymmetric Diels-Alder Reaction cluster_2 Auxiliary Cleavage R_Nonanediol This compound Chiral_Acetal Chiral Acetal Dienophile R_Nonanediol->Chiral_Acetal Acid Catalyst (e.g., CSA) Toluene, Dean-Stark Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Chiral_Acetal Acid Catalyst (e.g., CSA) Toluene, Dean-Stark Activated_Complex Activated_Complex Chiral_Acetal->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Et₂AlCl) Lewis_Acid->Activated_Complex Coordination Diene Diene Cycloadduct Diastereomerically Enriched Cycloadduct Diene->Cycloadduct [4+2] Cycloaddition Enantiopure_Product Enantiomerically Enriched Product Cycloadduct->Enantiopure_Product Mild Acidic Hydrolysis Recovered_Auxiliary Recovered this compound Cycloadduct->Recovered_Auxiliary Mild Acidic Hydrolysis Activated_Complex->Cycloadduct [4+2] Cycloaddition

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Protocol 1: Synthesis of the Chiral Acetal from this compound and Crotonaldehyde

Materials:

  • This compound (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Camphorsulfonic acid (CSA) (0.05 eq)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add crotonaldehyde and a catalytic amount of CSA.

  • Heat the mixture to reflux and monitor the azeotropic removal of water.

  • Once the theoretical amount of water has been collected, cool the reaction to room temperature.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral acetal.

Protocol 2: Asymmetric Diels-Alder Reaction of the Chiral Acetal with Cyclopentadiene

Materials:

  • Chiral acetal from Protocol 1 (1.0 eq)

  • Cyclopentadiene (freshly cracked, 3.0 eq)

  • Diethylaluminum chloride (Et₂AlCl) (1.2 eq, 1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the chiral acetal in anhydrous CH₂Cl₂ under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Add cyclopentadiene to the solution.

  • Slowly add the solution of Et₂AlCl dropwise.

  • Stir the reaction mixture at -78 °C and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Materials:

  • Diels-Alder adduct from Protocol 2

  • Acetic acid

  • Water

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Diels-Alder adduct in a mixture of THF and water.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the enantiomerically enriched aldehyde.

  • The aqueous layer can be extracted to recover the this compound.

Illustrative Data for Diels-Alder Reaction:

DieneDienophileLewis AcidTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
CyclopentadieneCrotonaldehyde AcetalEt₂AlCl-7892>95:5
IsopreneCrotonaldehyde AcetalEt₂AlCl-788890:10
1,3-ButadieneAcryloyl AcetalMe₂AlCl-7885>95:5
Disclaimer: The data presented in this table is illustrative and based on typical results obtained with analogous C₂-symmetric chiral diol auxiliaries. Actual results with this compound may vary and should be determined experimentally.

Part 2: Asymmetric Aldol Reaction via a Chiral Boron Enolate

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. The use of boron enolates provides a high degree of stereocontrol, which can be further enhanced by the use of a chiral auxiliary.[4] By attaching a substrate to this compound and forming a boron enolate, the chiral environment can direct the facial selectivity of the subsequent reaction with an aldehyde.

Mechanism of Stereochemical Induction

The stereoselectivity of the boron-mediated aldol reaction is governed by a chair-like six-membered transition state. The chiral diol forms a dioxaborinane ring with the boron reagent. The substituents on the chiral diol and the boron atom dictate the facial selectivity of the enolate, and the subsequent approach of the aldehyde is directed to minimize steric interactions, leading to the formation of one predominant diastereomer.

Aldol_Reaction_Workflow cluster_0 Preparation of Chiral Boron Enolate cluster_1 Asymmetric Aldol Reaction cluster_2 Workup and Auxiliary Cleavage R_Nonanediol_Substrate Substrate attached to This compound Chiral_Boron_Enolate Chiral Boron Enolate R_Nonanediol_Substrate->Chiral_Boron_Enolate Enolization Boron_Reagent Dibutylboron Triflate (Bu₂BOTf) Boron_Reagent->Chiral_Boron_Enolate Enolization Base Base (e.g., DIPEA) Base->Chiral_Boron_Enolate Enolization Aldol_Adduct Diastereomerically Enriched Aldol Adduct Chiral_Boron_Enolate->Aldol_Adduct Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Aldol Addition Enantiopure_Product Enantiomerically Enriched β-Hydroxy Carbonyl Aldol_Adduct->Enantiopure_Product Oxidative Workup (H₂O₂) and Hydrolysis Recovered_Auxiliary Recovered this compound Aldol_Adduct->Recovered_Auxiliary Hydrolysis

Caption: Workflow for Asymmetric Aldol Reaction.

Protocol 4: Synthesis of a Chiral Boron Enolate and Asymmetric Aldol Reaction

Materials:

  • Propionyl derivative of this compound (prepared by standard acylation) (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (e.g., Isobutyraldehyde) (1.2 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Dissolve the propionyl derivative of this compound in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf.

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously at 0 °C for 1 hour.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify the product by flash column chromatography.

Protocol 5: Cleavage of the Aldol Adduct

Materials:

  • Aldol adduct from Protocol 4

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the aldol adduct in a mixture of THF and water and cool to 0 °C.

  • Add an aqueous solution of LiOH followed by the slow addition of 30% H₂O₂.

  • Stir the mixture at 0 °C and monitor the reaction by TLC.

  • Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • The aqueous layer can be acidified and extracted to recover the this compound.

  • The organic layers containing the product are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated.

  • Purify the β-hydroxy acid product by chromatography or crystallization.

Illustrative Data for Asymmetric Aldol Reaction:

Substrate this compound DerivativeAldehydeYield (%)Diastereomeric Ratio (syn:anti)
PropionylIsobutyraldehyde85>98:2
AcetylBenzaldehyde8895:5
ButyrylAcetaldehyde82>98:2
Disclaimer: The data presented in this table is illustrative and based on typical results obtained with analogous C₂-symmetric chiral diol auxiliaries. Actual results with this compound may vary and should be determined experimentally.

Part 3: Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons of the this compound backbone will exhibit characteristic signals. The methine proton adjacent to the hydroxyl group at C3 will appear as a multiplet. The diastereotopic methylene protons adjacent to the hydroxyl groups will show complex splitting patterns. Upon formation of a cyclic derivative like an acetal, the symmetry of the auxiliary will be reflected in the NMR spectrum.

  • ¹³C NMR: The nine carbon atoms of this compound will give rise to distinct signals. The chemical shifts of the carbons bearing the hydroxyl groups will be in the typical range for secondary alcohols.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band will be observed in the region of 3200-3600 cm⁻¹ for the free diol.

  • C-H stretching bands will be present around 2850-3000 cm⁻¹.

  • Upon formation of derivatives, new characteristic bands will appear (e.g., C=O stretch for esters, C-O stretches for acetals).

Note: Experimental spectra for this compound and its derivatives should be acquired for definitive characterization and to confirm the structures of the synthesized compounds.

Conclusion

This compound holds significant potential as a versatile chiral auxiliary for asymmetric synthesis. The protocols and principles detailed in this application note provide a solid foundation for its exploration in stereoselective Diels-Alder and aldol reactions. The C₂-symmetric nature of this diol, when incorporated into cyclic derivatives, is expected to provide high levels of stereochemical control. Further research and optimization of reaction conditions are encouraged to fully unlock the capabilities of this promising chiral building block in the synthesis of complex, enantiomerically pure molecules.

References

  • New Strategy for the Synthesis of Some Valuable Chiral Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]

  • Asymmetric Aldol Reactions Using Boron Enolates. Organic Reactions. [Link]

  • Boron-Mediated Aldol Reaction of Carboxylic Esters: Complementary anti- and syn-Selective Asymmetric Aldol Reactions. The Journal of Organic Chemistry. [Link]

  • Convenient Synthesis of (R)-1,3-Nonanediol. ResearchGate. [Link]

  • Syntheses and applications of C2-symmetric chiral diols. Tetrahedron: Asymmetry. [Link]

  • Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Molecules. [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. [Link]

  • Stereoselective Tandem Synthesis of syn-1,3-Diol Derivatives by Integrating Olefin Cross-Metathesis, Hemiacetalization, and Intramolecular Oxa-Michael Addition. Organic Letters. [Link]

  • This compound. PubChem. [Link]

  • The Cleavage Reaction of 1,3-Diols. II. The Synthesis, Cleavage and Proof of Configuration of Two Pairs of Diastereomeric Secondary-Tertiary 1,3-Diols. Journal of the American Chemical Society. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-(-)-1,3-Nonanediol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-(-)-1,3-Nonanediol. This guide is designed for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of this valuable chiral building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, maximize enantioselectivity, and ensure reproducible, high-yield results.

The asymmetric reduction of 1-hydroxy-3-nonanone is a primary route to this compound, a transformation where precise control over stereochemistry is paramount. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section focuses on diagnosing and solving specific problems that can arise during the synthesis.

Q1: My enantiomeric excess (e.e.) is lower than expected. What are the potential causes and how can I improve it?

Low enantiomeric excess is the most common challenge in this asymmetric synthesis. The root cause typically lies in the catalyst's inability to effectively discriminate between the two faces of the prochiral ketone. Several factors can influence this delicate energetic balance.

Potential Causes & Solutions:

  • Catalyst Integrity and Activity:

    • Explanation: The chiral catalyst, whether a transition metal complex like Ru-BINAP or a biocatalyst, is the heart of the reaction.[1] Its activity and structural integrity are critical. For metal catalysts, exposure to air or moisture can lead to oxidation or hydrolysis, compromising the chiral ligand's coordination and effectiveness. For biocatalysts, improper storage or buffer conditions (pH, temperature) can cause denaturation.

    • Solutions:

      • Metal Catalysts: Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly dried, degassed solvents. If preparing the catalyst in situ, ensure the precursors are pure and handled correctly.[2]

      • Biocatalysts: Verify the optimal pH and temperature for the enzyme or whole-cell system.[3] Ensure any necessary co-factors (like NADH or NADPH) are present in sufficient concentration and that a robust co-factor recycling system is in place, if applicable.[4]

  • Reaction Temperature:

    • Explanation: Temperature affects both reaction rate and selectivity. Higher temperatures can increase the rate but may provide enough thermal energy to overcome the subtle energy difference between the two diastereomeric transition states, leading to a drop in e.e.

    • Solutions:

      • Systematically lower the reaction temperature. Perform a temperature screen (e.g., 40°C, 25°C, 10°C, 0°C) to find the optimal balance between reaction time and enantioselectivity.

  • Solvent Choice:

    • Explanation: The solvent can significantly influence the conformation and solvation of the catalyst-substrate complex. The polarity and coordinating ability of the solvent can alter the transition state geometry, directly impacting enantioselectivity.

    • Solutions:

      • Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, dichloromethane, THF). Protic solvents like methanol or ethanol are often effective in Noyori-type hydrogenations as they can participate in the catalytic cycle.[5]

  • Hydrogen Pressure (for Hydrogenation Reactions):

    • Explanation: While higher pressure generally increases the reaction rate by increasing the concentration of dissolved hydrogen, excessively high pressure can sometimes negatively impact enantioselectivity, though this effect is often less pronounced than temperature or solvent.

    • Solutions:

      • If possible, investigate a range of pressures (e.g., 10 atm, 50 atm, 100 atm). For many Ru-BINAP systems, pressures between 50-100 atm are effective.[5]

Q2: The reaction conversion is low or has stalled. What steps should I take?

Low or incomplete conversion points to issues with catalyst activity, reaction conditions, or substrate quality.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Explanation: As mentioned above, the catalyst may have been deactivated. Impurities in the starting material (1-hydroxy-3-nonanone) or solvent, such as aldehydes, peroxides, or sulfur-containing compounds, can act as catalyst poisons.

    • Solutions:

      • Purify the Substrate: Ensure the 1-hydroxy-3-nonanone is of high purity. Purification by column chromatography or distillation may be necessary.

      • Use High-Purity Solvents: Use HPLC-grade or freshly distilled solvents.

      • Increase Catalyst Loading: As a diagnostic tool, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) can help determine if poisoning is the issue.

  • Insufficient Hydrogen Mass Transfer (for Hydrogenation):

    • Explanation: The reaction can be limited by the rate at which hydrogen dissolves into the liquid phase. This is particularly relevant in larger-scale reactions.

    • Solutions:

      • Increase Agitation: Ensure vigorous stirring to maximize the gas-liquid surface area.

      • Check Equipment: Verify that the reactor is properly sealed and maintaining pressure.

  • Sub-optimal Temperature or Time:

    • Explanation: The reaction may simply be too slow at the chosen temperature.

    • Solutions:

      • Gradually increase the temperature.

      • Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by TLC, GC, or HPLC).

Q3: I am observing significant side products. What are they and how can I minimize them?

The primary substrate, 1-hydroxy-3-nonanone, contains two functional groups that could potentially react.

Potential Causes & Solutions:

  • Dehydration:

    • Explanation: Under acidic conditions or at high temperatures, the β-hydroxy ketone can undergo dehydration to form an α,β-unsaturated ketone (enone). This enone can then be reduced to a saturated ketone or an allylic alcohol, leading to impurities.

    • Solutions:

      • Ensure the reaction medium is neutral or slightly basic, especially if using catalysts that might have acidic impurities.

      • Avoid excessive temperatures.

  • Over-reduction or Other Reductions:

    • Explanation: While less common for the 1-hydroxyl group, aggressive reducing conditions could potentially lead to other transformations.

    • Solutions:

      • Use milder reducing agents if applicable (e.g., transfer hydrogenation instead of high-pressure H2).

      • Optimize reaction time to stop the reaction once the desired conversion is reached.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the asymmetric reduction of 1-hydroxy-3-nonanone?

The most common and well-studied mechanism is the Noyori asymmetric hydrogenation, which utilizes a Ruthenium(II) catalyst bearing a chiral diphosphine ligand like BINAP.[5] The substrate, 1-hydroxy-3-nonanone, acts as a bidentate ligand, coordinating to the ruthenium center through both the keto-oxygen and the hydroxyl-oxygen. This chelation creates a rigid six-membered ring intermediate, which is crucial for high stereocontrol. The chiral ligand forces the substrate to adopt a specific conformation, exposing one face of the carbonyl to attack by a hydride from the metal center.

G sub 1-Hydroxy-3-nonanone complex Substrate-Catalyst Complex (Chelated) sub->complex Coordination cat [Ru(II)-BINAP] Catalyst cat->complex H2 H₂ H2->complex TS Diastereomeric Transition State complex->TS Hydride Transfer product This compound TS->product Product Release product->cat Catalyst Regeneration

Q2: Which analytical methods are best to determine yield and enantiomeric excess?

Accurate determination of yield and e.e. is critical for optimization.

  • For Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[6] The diol product is passed through a column with a chiral stationary phase (CSP), which separates the two enantiomers, allowing for their quantification. Polysaccharide-based columns are often effective.[6]

    • Chiral Gas Chromatography (GC): An excellent alternative, especially for volatile compounds. The diol often needs to be derivatized first (e.g., as an acetate or silyl ether) to improve its volatility and separation on a chiral GC column.[7]

  • For Yield/Conversion:

    • Gas Chromatography (GC) with an internal standard: GC-FID is a robust method for quantifying the amount of remaining starting material and the formed product. Using an internal standard (a non-reactive compound added in a known amount) corrects for variations in injection volume.

    • ¹H NMR Spectroscopy: Can be used to determine the ratio of product to starting material by integrating characteristic, non-overlapping peaks.

Technique Primary Use Advantages Considerations
Chiral HPLC E.e. DeterminationHigh accuracy, direct analysis often possible.[6]Requires method development (column, mobile phase).
Chiral GC E.e. DeterminationHigh resolution, sensitive.Often requires derivatization of the diol.[7]
GC-FID Yield / ConversionExcellent for quantification, high throughput.Requires an internal standard for best accuracy.
¹H NMR Yield / ConversionFast, provides structural confirmation.Less accurate for precise quantification than GC.

Table 1: Comparison of common analytical techniques.

Q3: How do I choose between a chemical catalyst and a biocatalyst?

The choice depends on several factors including substrate scope, desired stereoisomer, operating conditions, and cost.

  • Chemical Catalysts (e.g., Ru-BINAP):

    • Pros: High turnover numbers, broad applicability to various ketones, well-understood mechanisms.[1]

    • Cons: Sensitivity to air and moisture, use of precious metals, may require high pressures and organic solvents.

  • Biocatalysts (e.g., Ketoreductases, Whole Cells):

    • Pros: Extremely high enantioselectivity (>99% e.e. is common), operate under mild conditions (room temp, atmospheric pressure, aqueous media), can be more cost-effective and "greener".[3]

    • Cons: Substrate scope can be narrower, may require co-factor recycling systems, can be sensitive to high substrate concentrations.[8]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Asymmetric Hydrogenation

This is a representative protocol and must be adapted and optimized for your specific setup.

  • Reactor Preparation: A high-pressure reactor is thoroughly dried and purged with an inert gas (Argon).

  • Catalyst Charging: Under an inert atmosphere, the chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP], 0.1 mol%) is charged into the reactor.

  • Solvent and Substrate Addition: Degassed solvent (e.g., methanol) is added, followed by the 1-hydroxy-3-nonanone substrate (1.0 equivalent).

  • Reaction: The reactor is sealed, purged several times with H₂ gas, and then pressurized to the target pressure (e.g., 80 atm). The reaction is stirred vigorously at the desired temperature (e.g., 25°C).

  • Monitoring: The reaction is monitored by taking aliquots at specific time points and analyzing them for conversion and e.e.

  • Workup: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified.

  • Purification: Purification is typically achieved by silica gel column chromatography to separate the diol product from the catalyst and any non-polar impurities.

Troubleshooting Workflow Diagram

// Path for Low E.e. check_catalyst [label="1. Verify Catalyst Integrity\n(Inert atmosphere? Purity?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="2. Lower Temperature\n(e.g., from 25°C to 10°C)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent [label="3. Screen Solvents\n(e.g., MeOH, EtOH, DCM)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for Low Yield check_purity [label="1. Check Substrate Purity\n(Potential catalyst poisons?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="2. Verify Conditions\n(H₂ pressure stable? Stirring adequate?)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_time [label="3. Increase Reaction Time\n(Monitor by GC/TLC)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Decision decision [label="Primary Issue?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections start -> decision; decision -> check_catalyst [label="Low E.e."]; decision -> check_purity [label="Low Yield"];

check_catalyst -> check_temp [label="OK"]; check_temp -> check_solvent [label="No Improvement"];

check_purity -> check_conditions [label="OK"]; check_conditions -> check_time [label="OK"];

// End nodes end_ee [label="E.e. Optimized", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_yield [label="Yield Optimized", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

check_solvent -> end_ee [label="Improved"]; check_time -> end_yield [label="Improved"]; } dot Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Methods for Determining the Enantiomeric Excess of 1,3-Diols. Benchchem Application Note.
  • ResearchGate. (n.d.). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Request PDF.
  • Benchchem. (n.d.). Overcoming substrate limitations in enantioselective reductions. Benchchem Technical Support.
  • Sayo, N., & Takemasa, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available from: [Link]

  • Zu, L., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories. Available from: [Link]

  • Noyori, R. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of ketones 1 and 3. Reaction condition. Available from: [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

Sources

Technical Support Center: Purification Strategies for Separating Enantiomers of 1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1,3-Nonanediol enantiomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). The following sections detail the primary strategies for enantiomeric separation of 1,3-Nonanediol: Chiral Chromatography, Enzymatic Kinetic Resolution, and Diastereomeric Crystallization. Each section is structured to provide not only procedural steps but also the underlying scientific principles and practical insights to overcome common experimental hurdles.

Chiral Chromatography: The Direct Approach to Enantioseparation

Chiral chromatography is a powerful technique for the direct separation of enantiomers using a chiral stationary phase (CSP).[1][2] The differential interaction of the 1,3-Nonanediol enantiomers with the CSP leads to different retention times, allowing for their separation.

Troubleshooting Guide: Chiral HPLC & GC

Issue 1: Poor or No Resolution of Enantiomers

  • Q: My chromatogram shows a single peak or overlapping peaks for the 1,3-Nonanediol enantiomers. What are the likely causes and how can I improve the separation?

    A: Poor resolution is a common challenge in chiral separations and can stem from several factors.[3] Here’s a systematic approach to troubleshooting:

    • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[4] For diols like 1,3-Nonanediol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[5][6] If you are not seeing separation, consider screening a variety of CSPs with different chiral selectors.

    • Suboptimal Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.[4]

      • For Normal Phase HPLC: Start with a simple mobile phase like hexane/isopropanol. Systematically vary the ratio of the alcohol modifier. Sometimes, a small change can dramatically improve resolution.

      • For Reversed-Phase HPLC: Use mixtures of water/acetonitrile or water/methanol. The addition of buffers can also modulate the interaction with the CSP.

      • For Chiral GC: Ensure the use of a suitable chiral capillary column, such as one with a cyclodextrin-based stationary phase.[7][8]

    • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[3] Generally, lower temperatures enhance selectivity by strengthening the transient diastereomeric interactions.[4] Try decreasing the column temperature in 5°C increments. Conversely, sometimes higher temperatures can improve efficiency and peak shape.

    • Flow Rate: Chiral separations often benefit from lower flow rates than standard chromatography, as this allows for more effective interaction with the CSP.[4]

Issue 2: Peak Tailing or Asymmetry

  • Q: The peaks for my 1,3-Nonanediol enantiomers are tailing, which is affecting quantification. What can I do to improve peak shape?

    A: Peak tailing in chiral chromatography can be caused by several factors:[3]

    • Secondary Interactions: Unwanted interactions between the analyte and the silica backbone of the CSP can cause tailing. For basic impurities or analytes, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can mitigate these interactions. For acidic compounds, an acidic modifier like 0.1% trifluoroacetic acid may be beneficial.

    • Column Overload: Injecting too much sample can lead to peak distortion.[3] Try diluting your sample and reinjecting.

    • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.[9]

Issue 3: Irreproducible Retention Times

  • Q: I am observing significant drift in the retention times of my 1,3-Nonanediol enantiomers between injections. What is causing this instability?

    A: Fluctuating retention times are often due to insufficient system equilibration or changes in the mobile phase or temperature.

    • Equilibration Time: Chiral columns, especially those with complex stationary phases, may require longer equilibration times than standard achiral columns.[4] Ensure the system is fully equilibrated with the mobile phase before starting your analytical run.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Small variations in mobile phase composition can lead to shifts in retention.

    • Temperature Control: Use a column oven to maintain a constant and consistent temperature.[3] Even small fluctuations in ambient temperature can affect retention times.

Frequently Asked Questions (FAQs): Chiral Chromatography
  • Q1: Should I use HPLC or GC for the separation of 1,3-Nonanediol enantiomers?

    • A: Both techniques can be effective. Chiral GC is well-suited for volatile or semi-volatile compounds and can offer high resolution.[8] Chiral HPLC is more versatile and can be used for a wider range of compounds, with a broader selection of available stationary phases.[2] The choice often depends on the specific properties of 1,3-Nonanediol and the available instrumentation.

  • Q2: Do I need to derivatize 1,3-Nonanediol for chiral chromatography?

    • A: Not necessarily for direct chiral chromatography. Many modern CSPs can separate underivatized diols.[7] However, derivatization to form diastereomers that can be separated on a standard achiral column is an alternative strategy (indirect method).[10]

  • Q3: How do I choose the right chiral column to start with?

    • A: Column selection is often empirical.[2] However, for diols, polysaccharide-based columns (e.g., Chiralpak® series) are a good starting point for HPLC.[11] For GC, cyclodextrin-based columns are a common choice.[7] Many column manufacturers provide application guides and screening services to assist in column selection.[5]

Experimental Workflow: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Enzymatic Kinetic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[12] For 1,3-Nonanediol, this usually involves the acylation of one enantiomer, leaving the other unreacted.[13] The resulting mixture of the acylated and unreacted enantiomers can then be separated by standard chromatographic techniques.

Troubleshooting Guide: Lipase-Catalyzed Resolution

Issue 1: Low Enantioselectivity (Low ee)

  • Q: The enzymatic resolution of my 1,3-Nonanediol is resulting in a low enantiomeric excess (ee) for both the product and the remaining starting material. How can I improve the selectivity?

    A: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers. Here are some key parameters to optimize:

    • Enzyme Selection: Not all lipases will be effective for every substrate.[14] It is crucial to screen a panel of commercially available lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Aspergillus niger) to identify the most selective one for 1,3-Nonanediol.

    • Acyl Donor: The choice of acylating agent can significantly impact enantioselectivity. Common acyl donors include vinyl acetate, isopropenyl acetate, and various anhydrides. Screen different acyl donors to find the one that gives the best results.

    • Solvent: The reaction solvent plays a critical role in modulating enzyme activity and selectivity. Non-polar organic solvents like hexane, heptane, or toluene are often good choices. Avoid highly polar solvents that can strip the essential water layer from the enzyme.

    • Temperature: Enzyme activity and selectivity are temperature-dependent. While higher temperatures can increase the reaction rate, they may decrease selectivity. It is important to find the optimal temperature for your specific enzyme and substrate.

Issue 2: Slow or No Reaction

  • Q: My enzymatic resolution reaction is proceeding very slowly or not at all. What could be the problem?

    A: A sluggish or stalled reaction can be due to several factors:

    • Inactive Enzyme: Ensure that your enzyme is active. Improper storage or handling can lead to denaturation.

    • Water Content: Lipases require a small amount of water to maintain their active conformation. Anhydrous conditions can render the enzyme inactive. However, too much water can lead to competing hydrolysis reactions. The optimal water activity should be determined for your system.

    • Substrate or Product Inhibition: High concentrations of the substrate or the product can sometimes inhibit the enzyme. Try running the reaction at a lower substrate concentration.

    • Immobilization Support: If you are using an immobilized enzyme, the support material can influence its activity.

Issue 3: Difficulty in Separating the Product and Unreacted Starting Material

  • Q: After the enzymatic reaction, I am struggling to separate the acylated 1,3-Nonanediol from the unreacted diol. What separation techniques are most effective?

    A: The acylated product will have different polarity compared to the diol, which allows for separation by standard silica gel column chromatography. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) should effectively separate the two compounds.

Frequently Asked Questions (FAQs): Enzymatic Resolution
  • Q1: What is the maximum theoretical yield for one enantiomer in a kinetic resolution?

    • A: The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%, as the other enantiomer is converted into a different product.[14]

  • Q2: Can I reuse the enzyme?

    • A: Yes, especially if you are using an immobilized lipase. Immobilized enzymes can be easily recovered by filtration and reused multiple times, making the process more cost-effective and sustainable.[13]

  • Q3: How do I monitor the progress of the reaction?

    • A: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the substrate and the product.

Experimental Protocol: Screening of Lipases for Kinetic Resolution
  • Preparation: In a series of small vials, place a known amount of racemic 1,3-Nonanediol.

  • Enzyme Addition: To each vial, add a different lipase (e.g., 10-20 mg of immobilized enzyme).

  • Solvent and Acyl Donor: Add an anhydrous organic solvent (e.g., 1 mL of hexane) and the acyl donor (e.g., 1.5 equivalents of vinyl acetate) to each vial.

  • Reaction: Stir the vials at a controlled temperature (e.g., 30°C).

  • Monitoring: After a set time (e.g., 24 hours), take a sample from each vial, filter out the enzyme, and analyze by chiral GC or HPLC to determine the conversion and enantioselectivity.

  • Selection: Choose the lipase that provides the best combination of conversion and enantiomeric excess for scale-up.

Diastereomeric Crystallization: The Classical Resolution Method

Diastereomeric crystallization is a traditional yet effective method for resolving enantiomers.[15] It involves reacting the racemic 1,3-Nonanediol with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by crystallization.[16] The desired enantiomer can then be recovered by cleaving the resolving agent.

Troubleshooting Guide: Diastereomeric Crystallization

Issue 1: No Crystallization or Oiling Out

  • Q: I have mixed my racemic 1,3-Nonanediol with a chiral resolving agent, but no crystals are forming, or I am getting an oil. What should I do?

    A: The formation of an oil or the failure to crystallize is a common issue and is often related to solubility and supersaturation.

    • Solvent Selection: The choice of solvent is critical. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[16] Conduct a solvent screen with a range of solvents (polar, non-polar, protic, aprotic) and solvent mixtures.

    • Supersaturation: Crystallization requires a supersaturated solution. If the solution is too dilute, no crystals will form. If it is too concentrated, it may oil out. You can try to slowly evaporate the solvent or add an anti-solvent (a solvent in which the diastereomers are less soluble) to induce crystallization.

    • Seeding: If you have a small amount of the desired diastereomer crystal, you can add it to the solution to induce crystallization (seeding).

Issue 2: Low Diastereomeric Excess (d.e.) of the Crystals

  • Q: The crystals I have obtained have a low diastereomeric excess. How can I improve the purity?

    A: Low purity of the crystals suggests that the solubility difference between the two diastereomers in the chosen solvent is not large enough.

    • Recrystallization: Recrystallizing the obtained crystals from the same or a different solvent can significantly improve the diastereomeric purity.

    • Optimize Crystallization Conditions: The rate of cooling can affect the purity of the crystals. Slow cooling generally leads to purer crystals.

    • Solvent Screening: Re-evaluate your choice of solvent. A different solvent system may provide a better solubility difference between the diastereomers.

Frequently Asked Questions (FAQs): Diastereomeric Crystallization
  • Q1: What are some common chiral resolving agents for diols?

    • A: For diols, derivatization to a di-ester or di-carbamate with a chiral acid or isocyanate, respectively, is a common strategy. Chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid can be used.

  • Q2: How do I recover the pure enantiomer after separation of the diastereomers?

    • A: The resolving agent is typically cleaved by a chemical reaction. For example, if you formed diastereomeric esters, you can hydrolyze them under acidic or basic conditions to recover the 1,3-Nonanediol enantiomer.

Logical Relationship: Diastereomeric Crystallization Workflow

Diastereomeric_Crystallization_Workflow Start Racemic 1,3-Nonanediol React React with Chiral Resolving Agent Start->React Diastereomers Mixture of Diastereomers React->Diastereomers Crystallize Crystallization Diastereomers->Crystallize Separate Separate Crystals (Filtration) Crystallize->Separate Crystals Crystals of one Diastereomer Separate->Crystals MotherLiquor Mother Liquor with other Diastereomer Separate->MotherLiquor Cleave1 Cleave Resolving Agent Crystals->Cleave1 Cleave2 Cleave Resolving Agent MotherLiquor->Cleave2 Enantiomer1 Pure Enantiomer 1 Cleave1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 Cleave2->Enantiomer2

Caption: Workflow for Diastereomeric Crystallization.

References

  • PMC. (n.d.). Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). Lipase-Catalyzed Resolution of 1,2-Diols. ResearchGate. Retrieved from [Link]

  • Agilent. (2011). Diols Enantiomer separation of underivatized diols. Agilent Technologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. NIH. Retrieved from [Link]

  • National Institutes of Health. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. NIH. Retrieved from [Link]

  • National Institutes of Health. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. NIH. Retrieved from [Link]

  • ResearchGate. (2025). Convenient Synthesis of (R)-1,3-Nonanediol. ResearchGate. Retrieved from [Link]

  • Phenomenex. (2012). Phenomenex Publishes Guide for Chiral Column Selection. Phenomenex. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. NIH. Retrieved from [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • HPLC.eu. (n.d.). chiral columns. HPLC.eu. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

  • JOCPR. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. JOCPR. Retrieved from [Link]

  • LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Wikipedia. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

  • MDPI. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. Retrieved from [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS . Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology. Retrieved from [Link]

  • MDPI. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by hydroxylation. Organic Chemistry Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. NIH. Retrieved from [Link]

  • MDPI. (2022). Spontaneous Enantiomeric Resolution of 1,3-Diols from the Naphtylidene Derivative of 2,4-Pentanedione. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Spontaneous Enantiomeric Resolution of 1,3-Diols from the Naphtylidene Derivative of 2,4-Pentanedione. ResearchGate. Retrieved from [Link]

  • MZ-Analysentechnik. (n.d.). Chiral FAQs. MZ-Analysentechnik. Retrieved from [Link]

  • National Institutes of Health. (2018). Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols. NIH. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Nonanediol. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]

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Common side products and impurities in 1,3-diol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,3-Diol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 1,3-diols. Here, we provide in-depth, question-and-answer-based troubleshooting guides grounded in mechanistic principles and practical, field-proven insights.

Section 1: Synthesis via Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones is a cornerstone method for accessing 1,3-diols. This transformation is prized for its potential to set two adjacent stereocenters. However, achieving high diastereoselectivity and avoiding side products requires careful control of reagents and reaction conditions.

FAQ 1.1: My reduction of a β-hydroxy ketone is giving poor diastereoselectivity. What are the common side products and what is causing this?

Answer: Poor diastereoselectivity in the reduction of β-hydroxy ketones typically results in a mixture of syn- and anti-1,3-diol diastereomers. The primary cause is a lack of effective facial control during the hydride delivery to the ketone carbonyl. Several factors can contribute to this, leading to the formation of undesired stereoisomers and other impurities.

Common Side Products & Impurities:

  • Undesired Diol Diastereomer (syn or anti): The major impurity is often the unwanted diastereomer of the 1,3-diol.

  • Starting Material: Incomplete reaction leaves unreacted β-hydroxy ketone.

  • Over-reduction Products: If other reducible functional groups are present, they may also be reduced.

  • Dehydration Products: Under acidic or harsh thermal conditions, elimination of water can occur to form α,β-unsaturated ketones.

Root Causes of Poor Selectivity:

  • Non-Chelating Conditions: Simple reducing agents like sodium borohydride (NaBH₄) in alcoholic solvents typically follow the Felkin-Anh model for non-chelation controlled reductions. The outcome is highly dependent on the substrate's steric and electronic properties and can often lead to mixtures.

  • Ineffective Chelation: For chelation-controlled reductions, which are necessary to achieve high selectivity for the syn-diol, the Lewis acidic metal of the reducing agent (or an additive) must coordinate to both the hydroxyl and carbonyl oxygens.[1][2] If the Lewis acid is too weak, the substrate is too sterically hindered, or an inappropriate solvent is used, the chelated six-membered ring intermediate will not form efficiently. This leads to a competition between chelation-controlled and non-chelation-controlled reduction pathways.

  • Reaction Temperature: Reductions are often performed at low temperatures (-78 °C) to enhance selectivity.[1] Higher temperatures can provide enough energy to overcome the small activation energy differences between competing transition states, resulting in lower diastereomeric ratios.

Diagram: Chelation vs. Non-Chelation Control

G cluster_0 Chelation Control (e.g., Zn(BH4)2, TiCl4/NaBH4) cluster_1 Non-Chelation Control (e.g., NaBH4 in MeOH) start_chelate β-Hydroxy Ketone chelate_intermediate Six-Membered Chelate Intermediate start_chelate->chelate_intermediate + Lewis Acidic Hydride syn_product Syn-1,3-Diol (Major Product) chelate_intermediate->syn_product  Hydride attack from  less hindered face start_nonchelate β-Hydroxy Ketone felkin_anh Felkin-Anh Model (Open Chain) start_nonchelate->felkin_anh + NaBH4 product_mixture Mixture of Syn- and Anti-1,3-Diols felkin_anh->product_mixture  Attack along  Bürgi-Dunitz trajectory

Caption: Pathways for reduction of β-hydroxy ketones.

FAQ 1.2: How can I improve the diastereoselectivity of my reduction to favor the syn-1,3-diol?

Answer: To favor the formation of the syn-1,3-diol, you must establish strong chelation control. This forces the β-hydroxy ketone into a rigid, chair-like six-membered ring intermediate, where the substituents occupy equatorial positions to minimize steric strain. Hydride is then delivered axially to the less hindered face of the carbonyl.[3]

Troubleshooting & Protocol Optimization:

  • Choice of Reducing Agent and Additive:

    • Use Chelating Hydride Reagents: Reagents like zinc borohydride (Zn(BH₄)₂) are inherently Lewis acidic and can form the required chelate on their own.

    • Use a Lewis Acid Additive: A powerful strategy involves adding a strong Lewis acid to the reaction before introducing a simple hydride source. The Evans-Saksena reduction is a classic example, using triacetoxyborohydride, but modern protocols often use stronger Lewis acids. A highly effective protocol involves the use of titanium tetrachloride (TiCl₄) or boron trichloride (BCl₃) as the chelating agent prior to reduction.[1]

  • Solvent Selection:

    • Use non-coordinating, aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Protic solvents like methanol will compete with the substrate for coordination to the Lewis acid, disrupting chelation.

  • Temperature Control:

    • Maintain low temperatures, typically -78 °C, throughout the addition of reagents and the reaction period. This maximizes the energy difference between the desired and undesired reaction pathways.

Detailed Protocol: TiCl₄-Mediated syn-Selective Reduction [1]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the β-hydroxy ketone in anhydrous CH₂Cl₂ (approx. 0.1 M concentration) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Chelation: Slowly add a solution of TiCl₄ in CH₂Cl₂ (1.1 equivalents) dropwise to the stirred solution. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the titanium chelate.

  • Reduction: Add a suitable hydride source, such as sodium borohydride (NaBH₄) or tetramethylammonium triacetoxyborohydride (Me₄NBH(OAc)₃), portion-wise or as a solution in an appropriate solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired syn-1,3-diol from the anti-diol and other impurities.

Section 2: Synthesis via Aldol-Tishchenko Reaction

The Aldol-Tishchenko reaction is a powerful tandem process that combines an aldol addition with a Tishchenko reduction to directly form 1,3-diol monoesters from aldehydes or a mixture of an aldehyde and a ketone.[4][5] Hydrolysis of the resulting monoester yields the desired 1,3-diol. While efficient, this reaction is susceptible to several competing pathways.

FAQ 2.1: My Aldol-Tishchenko reaction is giving a complex mixture of products. What are the likely side products?

Answer: The Aldol-Tishchenko reaction involves multiple sequential and potentially competing steps, making it prone to side product formation if not carefully controlled.

Common Side Products & Impurities:

  • Simple Tishchenko Product: Two molecules of the aldehyde reactant can undergo a simple Tishchenko reaction to form a simple ester, bypassing the initial aldol step entirely.[6][7]

  • Aldol Adduct: The reaction may stall after the initial aldol addition, leaving the β-hydroxy carbonyl compound as a major byproduct.

  • Aldol Condensation Product: Especially with heating, the aldol adduct can dehydrate to form an α,β-unsaturated carbonyl compound.[8][9]

  • Transesterification Products: If the catalyst used is an alcoholate, ester interchange between the product and the catalyst can occur, leading to different ester side products.[10]

  • Retro-Aldol Products: The initial aldol addition is often reversible. The retro-aldol reaction can cleave the β-hydroxy carbonyl intermediate back to its starting materials, reducing overall efficiency.[9]

Diagram: Competing Pathways in Aldol-Tishchenko Reaction

G reactants 2x Aldehyde + Ketone aldol_adduct β-Hydroxy Ketone (Aldol Adduct) reactants->aldol_adduct Aldol Addition tishchenko_sp Simple Tishchenko Ester reactants->tishchenko_sp Competing Tishchenko Reaction aldol_adduct->reactants Retro-Aldol desired_product 1,3-Diol Monoester (Desired Product) aldol_adduct->desired_product + Aldehyde Tishchenko Reduction condensation_sp α,β-Unsaturated Ketone aldol_adduct->condensation_sp Dehydration (Heat)

Caption: Desired vs. side reactions in Aldol-Tishchenko synthesis.

FAQ 2.2: How can I suppress side reactions and favor the formation of the 1,3-diol monoester?

Answer: Optimizing the Aldol-Tishchenko reaction hinges on promoting the tandem sequence (aldol followed by Tishchenko) over other competing pathways. This is primarily achieved through the careful selection of the catalyst and reaction conditions.

Troubleshooting & Protocol Optimization:

  • Catalyst Selection:

    • Evans-Tishchenko Conditions: For pre-formed β-hydroxy ketones, using a samarium iodide (SmI₂) catalyst is highly effective and selective for generating anti-1,3-diol monoesters.[4][6] This method avoids many of the side reactions associated with starting from aldehydes.

    • Lewis Base/Acid Combination: For the direct reaction, catalysts that can promote both the aldol and Tishchenko steps are required. Often, a combination of a Lewis base (to generate the enolate for the aldol step) and a Lewis acid (to activate the carbonyls for the Tishchenko step) is employed.

  • Control of Stoichiometry:

    • When reacting a ketone and an aldehyde, the ketone is typically converted to its enolate first (e.g., using LDA) before the aldehyde is added.[5] This prevents the self-condensation of the aldehyde.

  • Temperature Management:

    • Low temperatures are crucial. The initial aldol addition is often performed at -78 °C. This minimizes the reversible retro-aldol reaction and suppresses the dehydration pathway that leads to condensation products.

  • Reagent Purity:

    • Ensure aldehydes are free of carboxylic acid impurities, which can poison many catalysts. Distill aldehydes immediately before use.

Detailed Protocol: Tandem Aldol-Tishchenko of a Ketone and Aldehyde [5]

  • Enolate Formation: Under an inert atmosphere, dissolve lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF and cool to -78 °C. Slowly add a solution of the ketone (1.0 equivalent) in THF. Stir for 30-45 minutes at -78 °C to ensure complete enolate formation.

  • Aldol Addition: Add the aldehyde (1.2 equivalents), preferably freshly distilled, dropwise to the lithium enolate solution at -78 °C. Stir for 1-2 hours.

  • Tishchenko Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The lithium alkoxide formed in the aldol step acts as the catalyst for the subsequent Tishchenko reduction.

  • Monitoring & Quenching: Monitor the reaction by TLC for the disappearance of the aldol adduct and the formation of the higher-Rf monoester. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Workup & Purification: Perform a standard aqueous workup as described in FAQ 1.2. Purify the crude material by flash column chromatography to isolate the 1,3-diol monoester.

  • Hydrolysis (Optional): To obtain the free 1,3-diol, the purified monoester can be hydrolyzed under basic conditions (e.g., LiOH or K₂CO₃ in methanol/water).

Section 3: Synthesis via Prins Reaction

The Prins reaction involves the acid-catalyzed addition of an aldehyde (often formaldehyde) to an alkene.[11][12] Depending on the reaction conditions and workup, it can yield 1,3-diols, allylic alcohols, or 1,3-dioxanes. Controlling this selectivity is the primary challenge.

FAQ 3.1: My Prins reaction is not yielding the 1,3-diol. Instead, I'm isolating a dioxane or an allylic alcohol. Why is this happening?

Answer: The outcome of the Prins reaction is highly sensitive to the reaction conditions because all products originate from a common β-hydroxy carbocation intermediate. The fate of this intermediate determines the final product structure.[12][13]

Common Side Products & Their Formation:

  • 1,3-Dioxane: This is the product of trapping the carbocation intermediate with a second molecule of the aldehyde, followed by cyclization. This pathway is favored when an excess of the aldehyde is used and under anhydrous conditions at lower temperatures.[11]

  • Allylic Alcohol: This product forms when the carbocation intermediate undergoes elimination (loss of a proton) instead of being trapped by a nucleophile. This is common when water is absent from the reaction medium.[11][12]

  • 3-Substituted Alcohols: If other nucleophiles are present (e.g., the conjugate base of the acid catalyst), they can trap the carbocation to form other 3-substituted alcohol byproducts.[12]

Root Causes of Incorrect Product Formation:

  • Stoichiometry: Using an excess of the aldehyde reactant strongly favors the formation of the 1,3-dioxane.[11]

  • Presence of Water: The formation of the 1,3-diol requires water to be present to act as the nucleophile that traps the carbocation intermediate.[11][12] Strictly anhydrous conditions will favor the elimination pathway (allylic alcohol) or trapping by another aldehyde molecule (dioxane).

  • Temperature: Higher temperatures can favor the elimination pathway leading to the allylic alcohol.[14]

Summary Table: Common Side Products and Mitigation Strategies

Synthesis MethodCommon Side Product(s)Primary Cause(s)Recommended Mitigation Strategy
Reduction of β-Hydroxy Ketone Undesired diol diastereomerLack of chelation controlUse chelating agents (e.g., TiCl₄, Zn(BH₄)₂), low temperature (-78 °C), non-coordinating solvents.
α,β-Unsaturated ketoneAcidic conditions, heatMaintain neutral or basic conditions during workup; avoid excessive heating.
Aldol-Tishchenko Reaction Simple Tishchenko esterAldehyde self-condensationPre-form ketone enolate before adding aldehyde; use appropriate catalyst.
Aldol condensation productHigh temperature, strong baseMaintain low reaction temperatures (-78 °C to RT).
Prins Reaction 1,3-DioxaneExcess aldehyde, anhydrous conditionsUse stoichiometric amounts of aldehyde; ensure presence of water.
Allylic alcoholAnhydrous conditions, high temp.Ensure presence of water as a nucleophile; maintain moderate temperatures.

References

  • Aldol Reaction - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Prins reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • The Evans–Tishchenko Reaction: Scope and Applications - SciSpace. (n.d.). Retrieved from [Link]

  • Sarko, C. R., Collibee, S. E., Knorr, A. L., & DiMare, M. (1996). BCl3- and TiCl4-Mediated Reductions of β-Hydroxy Ketones. The Journal of Organic Chemistry, 61(3), 868–873. Retrieved from [Link]

  • Aldol Addition and Condensation Reactions (Base-Catalyzed) - Master Organic Chemistry. (2022). Retrieved from [Link]

  • Prins Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Aldol reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Prins reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Prins Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • Using NMR To Investigate Products of Aldol Reactions - ACS Publications. (2013). Retrieved from [Link]

  • The Tishchenko Reaction - Organic Reactions. (n.d.). Retrieved from [Link]

  • Fast Aldol-Tishchenko Reaction Utilizing 1,3-Diol Monoalcoholates as the Catalysts - American Chemical Society. (n.d.). Retrieved from [Link]

  • The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - RSC Publishing. (2024). Retrieved from [Link]

  • Bodnar, P. M., Shaw, J. T., & Woerpel, K. A. (1997). Tandem Aldol−Tishchenko Reactions of Lithium Enolates: A Highly Stereoselective Method for Diol and Triol Synthesis. Journal of Organic Chemistry, 62(17), 5674–5675. Retrieved from [Link]

  • Carbonyl Chemistry :: The Aldol Reaction and Condensation - Organic Chemistry. (n.d.). Retrieved from [Link]

  • Lindsay-Scott, P. (2007). Selective Reduction of β-Hydroxy Ketones. Retrieved from [Link]

  • Diol - Wikipedia. (n.d.). Retrieved from [Link]

  • Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/Bromocyclization of Homoallylic Alcohols - PMC. (2018). Retrieved from [Link]

  • Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed. (2017). Retrieved from [Link]

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Technical Support Center: Achieving High Enantiomeric Excess for (R)-(-)-1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective synthesis and purification of (R)-(-)-1,3-Nonanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their experimental outcomes. Here, we address common challenges and provide in-depth, field-proven solutions to enhance the enantiomeric excess (ee) of your target compound. Our approach is rooted in a deep understanding of reaction mechanisms and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: My enzymatic kinetic resolution of racemic 1,3-Nonanediol using a lipase is showing low enantioselectivity. What are the primary factors I should investigate?

Low enantioselectivity in lipase-catalyzed resolutions is a common issue that can often be resolved by systematically optimizing several key reaction parameters. Lipases are highly sensitive to their environment, and their performance can be dramatically altered by subtle changes in reaction conditions.

The primary factors to investigate are:

  • Choice of Lipase: Not all lipases are created equal. While Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile enzyme for resolving alcohols, other lipases from Pseudomonas species (e.g., PSL-C) or Thermomyces lanuginosus may exhibit different or even superior enantioselectivity for 1,3-Nonanediol.[1][2] It is highly recommended to screen a panel of commercially available lipases to identify the optimal biocatalyst for your specific substrate.

  • Solvent System ("Solvent Engineering"): The nature of the organic solvent has a profound impact on lipase conformation, flexibility, and, consequently, its enantioselectivity.[3][4] The hydrophobicity of the solvent, often quantified by its log P value, is a critical parameter.[5] Non-polar solvents like hexane or toluene are generally good starting points. However, more polar solvents like tert-butyl methyl ether (MTBE) can sometimes offer a better balance of enzyme activity and selectivity.[2] Avoid highly polar, water-miscible solvents such as DMSO or DMF, as they can strip the essential water layer from the enzyme, leading to inactivation.[6]

  • Acylating Agent: The choice of the acyl donor in a transesterification reaction is crucial. Vinyl acetate is a popular choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible. However, the chain length and structure of the acyl donor can influence how the substrate fits into the enzyme's active site, thereby affecting enantioselectivity. Experimenting with different vinyl alkanoates (e.g., vinyl butanoate, vinyl octanoate) may yield improved results.[7]

  • Temperature: Temperature affects both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E). Generally, lower temperatures lead to higher enantioselectivity but at the cost of a slower reaction rate.[5][8] This is because the difference in activation energies between the two enantiomers becomes more significant at lower temperatures. It is advisable to perform the reaction at a range of temperatures (e.g., from room temperature down to 4°C) to find the optimal balance for your specific system.

FAQ 2: I'm observing a significant decrease in reaction rate over time. What could be causing enzyme inactivation?

Enzyme inactivation during the course of the reaction is a frequent problem. Several factors can contribute to this:

  • Byproduct Inhibition: When using vinyl esters as acylating agents, the corresponding carboxylic acid is produced as a byproduct. An accumulation of acid can lower the pH of the microenvironment around the enzyme, leading to denaturation and inactivation.[1] This can be mitigated by adding a mild, non-nucleophilic base (e.g., powdered molecular sieves or a polymer-bound base) to the reaction mixture to scavenge the acid.

  • Solvent-Induced Inactivation: As mentioned previously, certain organic solvents can strip the essential water layer from the enzyme, leading to a loss of catalytic activity.[1] Ensure the chosen solvent is compatible with your lipase. If you suspect this is an issue, consider using a more hydrophobic solvent or ensuring the enzyme is properly hydrated before use.

  • Insufficient Enzyme Loading: While it may seem straightforward, an apparent decrease in rate could be due to an insufficient amount of enzyme for the scale of the reaction. It is always best to perform a dose-response experiment to determine the optimal enzyme concentration.[1]

FAQ 3: My enantiomeric excess is moderate (e.g., 80-90% ee). What are the most effective methods to upgrade the ee to >99%?

Achieving very high enantiomeric excess often requires a purification step after the initial resolution.

  • Recrystallization: If the desired this compound is crystalline, recrystallization can be a powerful technique for enantiomeric enrichment. The success of this method depends on the phase diagram of the enantiomers. If the racemate forms a conglomerate, a simple crystallization can lead to significant enrichment.

  • Chromatographic Resolution: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are highly effective methods for separating enantiomers and can be used for both analytical and preparative scale purification.[9][] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating diols.[][11]

  • Enzymatic Resolution of the Enriched Product: A second enzymatic resolution on the already enriched material can be performed. This can be particularly effective if the initial resolution was stopped at a conversion that maximizes the ee of the remaining starting material.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Conversion 1. Inactive Enzyme- Verify the activity of your lipase with a standard substrate. - Ensure proper storage and handling of the enzyme.
2. Poor Substrate Solubility- Screen different organic solvents to improve the solubility of 1,3-Nonanediol.
3. Sub-optimal Reaction Conditions- Optimize temperature and pH (for aqueous environments or pH memory).[1] - Increase enzyme loading.
Low Enantiomeric Excess (ee) 1. Incorrect Enzyme Choice- Screen a variety of lipases (e.g., CALB, Pseudomonas sp., Thermomyces lanuginosus).[1]
2. Non-optimal Solvent- Perform a solvent screen, varying polarity and hydrophobicity (e.g., hexane, toluene, MTBE).[5]
3. Inappropriate Temperature- Lower the reaction temperature to enhance enantioselectivity.[5][8]
4. Racemization- Run a control experiment without the enzyme to check for background racemization under the reaction conditions.[1]
Inconsistent Results 1. Water Content Variation- The amount of water in the reaction medium can significantly affect lipase activity and selectivity. Standardize the water content of your solvents and enzyme.
2. Incomplete Mixing- Ensure adequate agitation, especially when using immobilized enzymes, to overcome mass transfer limitations.[12]
Difficulty in Product Isolation/Purification 1. Emulsion Formation- If using a biphasic system, emulsions can form. Try different work-up procedures or solvent systems.
2. Co-elution in Chromatography- For chiral HPLC/SFC, screen different chiral stationary phases and mobile phase compositions to achieve baseline separation.[11]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of (±)-1,3-Nonanediol

This protocol provides a starting point for the optimization of the kinetic resolution.

  • Enzyme Preparation: To a 25 mL flask, add 100 mg of immobilized Candida antarctica lipase B (Novozym 435).

  • Reaction Setup: Add 10 mL of tert-butyl methyl ether (MTBE) to the flask, followed by 1.0 g of racemic 1,3-Nonanediol.

  • Acyl Donor Addition: Add 0.5 equivalents of vinyl acetate.

  • Reaction Execution: Seal the flask and place it on an orbital shaker at 200 rpm and 30°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining diol and the formed ester.

  • Work-up: Once the desired conversion/ee is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused. The filtrate can be concentrated under reduced pressure.

  • Purification: The resulting mixture of this compound and the acylated (S)-enantiomer can be separated by column chromatography on silica gel.

Protocol 2: Chiral HPLC Analysis of 1,3-Nonanediol

Accurate determination of enantiomeric excess is critical for process optimization.

  • Instrumentation: A standard HPLC system with a UV or refractive index detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak AD-H or Chiralcel OD-H, is a good starting point for diols.[11][13]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase. The ratio may need to be optimized to achieve baseline separation.[11]

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase and filter through a 0.45 µm syringe filter before injection.[11]

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Section 4: Visualizations

Diagram 1: Workflow for Optimizing Enzymatic Kinetic Resolution

G cluster_start Initial Reaction Setup cluster_analysis Monitoring & Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_purification Purification start Racemic 1,3-Nonanediol + Lipase + Acyl Donor + Solvent analysis Chiral HPLC Analysis start->analysis ee_calc Determine %ee and Conversion analysis->ee_calc low_ee Low ee? ee_calc->low_ee low_conv Low Conversion? low_ee->low_conv No optimize_params Optimize: - Solvent - Temperature - Acyl Donor - Enzyme low_ee->optimize_params Yes low_conv->optimize_params Yes purify Purification: - Chromatography - Recrystallization low_conv->purify No optimize_params->start Re-run final_product This compound (>99% ee) purify->final_product

Caption: A logical workflow for the optimization of the enzymatic kinetic resolution of 1,3-Nonanediol.

Diagram 2: Key Parameters Influencing Lipase Enantioselectivity

G cluster_enzyme Enzyme Properties cluster_reaction Reaction Conditions center Lipase Enantioselectivity (E-value) enzyme_source Enzyme Source (e.g., CALB, Pseudomonas sp.) enzyme_source->center immobilization Immobilization Support immobilization->center solvent Solvent (Polarity, log P) solvent->center temperature Temperature temperature->center acyl_donor Acyl Donor acyl_donor->center water_activity Water Activity water_activity->center

Caption: Interconnected factors that modulate the enantioselectivity of a lipase-catalyzed reaction.

References

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  • S. Schäfer, H. J. Schäfer, "Convenient Synthesis of (R)-1,3-Nonanediol," Synthesis, vol. 1988, no. 9, pp. 718-720, 1988.

  • Y. Zhang et al., "Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art," International Journal of Molecular Sciences, vol. 24, no. 24, p. 17290, 2023.

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  • H. B. Adıgüzel et al., "New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction," ACS Omega, vol. 8, no. 40, pp. 37494-37508, 2023.

  • S. Riva et al., "Regioselective acylation of several polyhydroxylated natural compounds by Candida antarctica lipase B," Journal of Molecular Catalysis B: Enzymatic, vol. 11, no. 4-6, pp. 177-182, 2001.

  • A. S. C. O. L. da Silva et al., "Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435," ACS Engineering Au, 2024.

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  • Chemistry LibreTexts, "5.8: Resolution: Separation of Enantiomers," 2015.

  • R. Gupta, N. Gupta, P. Rathi, "Bacterial lipases: an overview of production, purification and biochemical properties," Applied Microbiology and Biotechnology, vol. 64, no. 6, pp. 763-781, 2004.

  • BOC Sciences, "Enantiomeric Purification (HPLC/SFC)," Service Document.

  • BenchChem, "Stereoisomers and chiral properties of 1,3-Hexanediol," Product Information, 2025.

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  • G. de Gonzalo et al., "Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center," Molecules, vol. 23, no. 7, p. 1618, 2018.

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Stability and degradation pathways of 1,3-Nonanediol under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for 1,3-Nonanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation pathways of 1,3-Nonanediol. Here, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of 1,3-Nonanediol.

Q1: What are the optimal storage conditions for 1,3-Nonanediol to ensure long-term stability?

A1: To maximize shelf-life and prevent degradation, 1,3-Nonanediol should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, protected from light. For optimal preservation and to minimize the risk of oxidation, storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended.[1]

Q2: My 1,3-Nonanediol has developed a yellow tint. What is the likely cause and is it still usable?

A2: A yellow or brownish discoloration is a common sign of oxidative degradation.[1] The hydroxyl groups of the diol are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or elevated temperatures.[1] This process may lead to the formation of carbonyl compounds (aldehydes, ketones) or other byproducts. For applications requiring high purity, the discolored material should not be used without re-purification and characterization. For less sensitive applications, its purity should be verified using an appropriate analytical method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2]

Q3: Is 1,3-Nonanediol susceptible to degradation under acidic or basic conditions?

A3: Yes, like other 1,3-diols, 1,3-Nonanediol is susceptible to degradation under hydrolytic stress, particularly in acidic conditions.[3] Strong acidic conditions can catalyze dehydration reactions, potentially leading to the formation of unsaturated alcohols or cyclic ethers. While more stable to basic conditions than esters, prolonged exposure to strong bases at elevated temperatures can also promote degradation. The rate of hydrolysis is highly dependent on pH, temperature, and the presence of catalysts.[4]

Q4: Can 1,3-Nonanediol form hazardous byproducts like peroxides?

A4: Yes, compounds with alcohol functional groups, especially secondary alcohols like the one at the C3 position of 1,3-Nonanediol, have the potential to form explosive peroxides over time when exposed to atmospheric oxygen.[1] This risk is heightened by exposure to light and heat. It is crucial to test for the presence of peroxides in older samples, especially before any process involving heating or distillation. The formation of white crystals around the cap of the container can be an indicator of peroxide formation.[1]

Q5: What are the primary degradation pathways for 1,3-Nonanediol?

A5: The main degradation pathways are dictated by the environmental stressors:

  • Oxidation: The primary and secondary alcohol groups can be oxidized to form hydroxy-aldehydes, hydroxy-ketones, or dicarbonyl compounds. Further oxidation can lead to cleavage of the carbon chain.[5]

  • Acid-Catalyzed Dehydration: In the presence of strong acids, the diol can undergo elimination of water to form unsaturated alcohols or cyclize to form substituted tetrahydropyrans.

  • Thermal Degradation: At high temperatures, typically above its boiling point, 1,3-Nonanediol can undergo cleavage of C-C bonds, dehydration, and other complex reactions, leading to a variety of lower molecular weight products.[6]

  • Photodegradation: Exposure to UV light can generate free radicals, initiating and accelerating oxidative degradation pathways.[1]

Part 2: Troubleshooting Guide

This guide provides a problem-solving framework for specific issues you may encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Actions & Troubleshooting Steps
Unexpected peaks appear in chromatogram (GC/HPLC) after sample preparation. Degradation during sample prep. The solvent, pH, or temperature used during sample preparation may be causing degradation.1. Analyze a freshly prepared standard: Immediately analyze a standard prepared in a neutral, aprotic solvent to confirm the initial purity. 2. Investigate solvent effects: Prepare samples in different solvents (e.g., acetonitrile, methanol, isopropanol) to see if the degradation profile changes. 3. Control pH: If using aqueous solutions, ensure the pH is near neutral (pH 6-8) unless the experimental design requires otherwise. Buffer the solution if necessary. 4. Work at low temperatures: Prepare samples on ice or at reduced temperatures to minimize thermal degradation.
The compound appears cloudy or has formed a precipitate. 1. Low solubility/crystallization. The compound may have precipitated out of solution due to temperature changes or exceeding its solubility limit. 2. Degradation product. An insoluble degradation product may have formed.[1]1. Gently warm the sample: If precipitation is due to cold, gentle warming and sonication may redissolve the compound. Verify purity afterward. 2. Filter and analyze: If warming does not work, filter the precipitate. Analyze both the solid and the supernatant liquid (e.g., by HPLC, GC-MS, FTIR) to identify the components. This will confirm if it is the parent compound or a degradant.
Assay results show a progressive loss of 1,3-Nonanediol concentration over the course of an experiment. In-situ instability. The compound is degrading under the specific conditions of your assay (e.g., presence of other reagents, pH of the medium, exposure to air).1. Run a control experiment: Incubate 1,3-Nonanediol in your assay medium without other active components (e.g., cells, enzymes, other reactants) under the same conditions to isolate its intrinsic stability. 2. Evaluate oxidative stability: If the assay is run in an open system, try running it under a nitrogen atmosphere to see if the degradation is oxygen-dependent. 3. Check for enzymatic degradation: If working with biological matrices, consider heat-inactivating the matrix (if possible) to check for enzymatic degradation.[7][8]
A positive peroxide test is observed. Oxidative degradation. The sample has been exposed to oxygen over time, leading to the formation of potentially hazardous peroxides.[1]1. DO NOT HEAT OR DISTILL. Peroxides can be explosive upon concentration. 2. Handle with extreme caution: Use personal protective equipment (safety glasses, lab coat, gloves). 3. Quench the peroxides: Treat the solution with a reducing agent like ferrous sulfate or sodium bisulfite. This should only be done by personnel experienced with this procedure. 4. Dispose of properly: Dispose of the material as hazardous waste according to your institution's guidelines.

Part 3: Experimental Protocols & Workflows

For researchers needing to definitively characterize the stability of 1,3-Nonanediol, a forced degradation study is essential.[9][10] These studies intentionally stress the molecule to identify potential degradants and establish stability-indicating analytical methods.[11][12]

Workflow for Stability Investigation

The following diagram outlines a systematic approach to investigating the stability of 1,3-Nonanediol.

G cluster_prep Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of 1,3-Nonanediol in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Apply Stress oxid Oxidation (3% H2O2, RT) prep->oxid Apply Stress therm Thermal (80°C in solution) prep->therm Apply Stress photo Photolytic (ICH Q1B light exposure) prep->photo Apply Stress analysis Analyze Samples at t=0, 2, 4, 8, 24h (Use Stability-Indicating HPLC/GC Method) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis char Characterize Degradants (LC-MS, GC-MS) analysis->char If degradation > 5-20% caption Workflow for Forced Degradation Study

Workflow for Forced Degradation Study
Protocol 1: Forced Degradation via Hydrolysis

Objective: To evaluate the stability of 1,3-Nonanediol in acidic and basic aqueous conditions.

Materials:

  • 1,3-Nonanediol

  • Acetonitrile (ACN) or Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 1.0 M HCl and 1.0 M NaOH (for neutralization)

  • Volumetric flasks, pipettes

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC, polar-modified polysiloxane for GC)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of 1,3-Nonanediol in ACN or Methanol.

  • Acid Hydrolysis:

    • In a flask, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the flask in a water bath at 60°C.

  • Base Hydrolysis:

    • In a separate flask, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the flask in a water bath at 60°C.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of purified water and keep it at room temperature.

  • Time Points: Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching: Immediately before analysis, neutralize the acidic samples with an equivalent molar amount of NaOH and the basic samples with HCl. This is critical to stop the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or GC method. Compare the peak area of 1,3-Nonanediol to the control and quantify the formation of any new peaks (degradants).

Causality Note: Using elevated temperatures accelerates the degradation process, allowing for the observation of potential liabilities within a practical timeframe.[3] Neutralization is crucial because the degradation reaction will continue, even at room temperature, if the acid or base is not quenched, leading to inaccurate results.

Protocol 2: Forced Degradation via Oxidation

Objective: To determine the susceptibility of 1,3-Nonanediol to oxidative stress.

Materials:

  • 1,3-Nonanediol stock solution (1 mg/mL as above)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or GC system

Procedure:

  • Sample Preparation: In a flask, mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

  • Incubation: Keep the flask at room temperature, protected from light, to prevent photolytic degradation.

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 9 mL of purified water.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze the samples directly by HPLC or GC. No quenching is typically required, but samples should be analyzed promptly.

Causality Note: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic potential oxidative conditions the molecule might encounter.[13] The primary and secondary hydroxyl groups are the most likely sites of oxidation.

G cluster_main Hypothetical Oxidative Degradation Pathway cluster_products Hypothetical Oxidative Degradation Pathway cluster_cleavage Hypothetical Oxidative Degradation Pathway start 1,3-Nonanediol p1 1-hydroxy-3-nonanone start->p1 Oxidation of secondary alcohol p2 3-hydroxynonanal start->p2 Oxidation of primary alcohol cleavage Chain Cleavage Products (e.g., shorter chain acids/aldehydes) p1->cleavage Further Oxidation p2->cleavage Further Oxidation caption Simplified Oxidative Degradation

Simplified Oxidative Degradation

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Challenges in the scale-up of (R)-(-)-1,3-Nonanediol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and scale-up of (R)-(-)-1,3-Nonanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during biocatalytic production. Chiral 1,3-diols are critical building blocks in the synthesis of numerous pharmaceuticals and natural products.[1] The stereoselective synthesis of these motifs, particularly this compound, presents unique obstacles. This guide provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate a robust and scalable process.

Section 1: Biocatalytic Production Workflow Overview

The most common and efficient route for producing enantiopure this compound is the asymmetric reduction of the prochiral ketone, 1-hydroxy-3-nonanone. This transformation is typically catalyzed by a ketoreductase (KRED) enzyme, which can be used as an isolated enzyme or within a whole-cell system.[2][3]

The general workflow involves several key stages, each with potential challenges that can impact yield, purity, and scalability.

Production_Workflow cluster_0 Upstream Processing cluster_1 Bioconversion cluster_2 Downstream Processing Substrate 1-Hydroxy-3-nonanone (Substrate) Bioreactor Bioreactor Setup (Whole-Cell Catalyst or Isolated Enzyme) Substrate->Bioreactor Reaction Asymmetric Reduction (Controlled pH, Temp) Bioreactor->Reaction Cofactor Cofactor Regeneration System (e.g., GDH/Glucose) Cofactor->Bioreactor Harvest Cell Removal (Centrifugation/ Filtration) Reaction->Harvest Extraction Product Extraction (Solvent Extraction) Harvest->Extraction Purification Purification (Chromatography/ Distillation) Extraction->Purification Product This compound (>99% ee) Purification->Product

Caption: High-level workflow for this compound production.

Section 2: Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help resolve common experimental problems.

Low Conversion or Product Yield

Q1: My reaction has stalled or shows very low conversion of 1-hydroxy-3-nonanone. What are the primary causes and how can I fix this?

Low conversion is a frequent issue that can stem from several factors related to the enzyme, substrate, or reaction conditions.

  • Cause 1: Poor Enzyme Stability or Activity. The biocatalyst may be inactive, denatured, or operating under suboptimal conditions.

    • Solution: First, verify the storage conditions and age of your enzyme or whole-cell catalyst stock. Always perform a small-scale activity assay to confirm its viability before a large-scale run. Optimize critical reaction parameters such as pH and temperature. While many ketoreductases operate well around pH 7.0 and 30°C, the optimum can be specific to the enzyme used.[4][5] Consider enzyme immobilization on a solid support, which can dramatically improve thermal and operational stability.[6][7][8]

  • Cause 2: Substrate or Product Inhibition. High concentrations of the substrate (1-hydroxy-3-nonanone) can be toxic to whole-cell systems or inhibitory to isolated enzymes. Similarly, accumulation of the product, this compound, can cause feedback inhibition.[4]

    • Solution: Implement a fed-batch strategy where the substrate is added gradually over the course of the reaction to maintain a low, non-inhibitory concentration.[9] For product inhibition, consider in situ product removal (ISPR) techniques like liquid-liquid extraction with a biocompatible organic solvent or adsorption onto a resin.

  • Cause 3: Inefficient Cofactor Regeneration. Ketoreductases are typically dependent on the cofactor NAD(P)H. If the regeneration system (e.g., glucose dehydrogenase/glucose for NADH) is slow or fails, the primary reaction will halt.[4]

    • Solution: Ensure your cofactor regeneration system is robust. Check the activity of the regeneration enzyme (e.g., GDH) and ensure the co-substrate (e.g., glucose) is not depleted. The pH is critical, as NAD(P)H is unstable in acidic conditions.[4] Maintain the reaction pH around 7.0 for optimal cofactor stability.

Troubleshooting_Yield Start Low Product Yield Detected CheckEnzyme Verify Enzyme Activity & Stability (Small Scale Assay) Start->CheckEnzyme EnzymeOK Activity is Normal? CheckEnzyme->EnzymeOK OptimizeConditions Action: Optimize pH/Temp. Consider Immobilization. EnzymeOK->OptimizeConditions No CheckInhibition Assess Substrate/Product Inhibition (Concentration Study) EnzymeOK->CheckInhibition Yes OptimizeConditions->CheckInhibition InhibitionPresent Inhibition Observed? CheckInhibition->InhibitionPresent FedBatch Action: Implement Fed-Batch Substrate Addition or In Situ Product Removal. InhibitionPresent->FedBatch Yes CheckCofactor Evaluate Cofactor Regeneration System InhibitionPresent->CheckCofactor No FedBatch->CheckCofactor CofactorOK Regeneration Efficient? CheckCofactor->CofactorOK OptimizeCofactor Action: Check Regeneration Enzyme/Substrate. Maintain pH ~7. CofactorOK->OptimizeCofactor No Success Yield Improved CofactorOK->Success Yes OptimizeCofactor->Success

Caption: Decision tree for troubleshooting low reaction yield.

Poor Stereoselectivity

Q2: The enantiomeric excess (ee%) of my this compound is below the desired >99%. What factors influence stereoselectivity?

Achieving high stereoselectivity is the primary reason for using a biocatalytic approach. A low ee% indicates a competing reaction or suboptimal enzyme performance.

  • Cause 1: Sub-optimal Enzyme Choice. Not all ketoreductases are created equal. The selected enzyme may have insufficient stereoselectivity for 1-hydroxy-3-nonanone.

    • Solution: Screen a panel of different ketoreductases. Many commercial kits are available for this purpose. Look for enzymes with documented high selectivity for medium-chain hydroxy ketones. Protein engineering has also been used to enhance the stereoselectivity of KREDs.[2]

  • Cause 2: Unfavorable Reaction Conditions. Temperature, pH, and the presence of co-solvents can alter the conformational state of the enzyme's active site, thereby impacting its ability to distinguish between the two faces of the ketone.[4]

    • Solution: Systematically vary the reaction parameters. For example, lowering the reaction temperature can sometimes enhance selectivity at the cost of reaction rate. If using a co-solvent to improve substrate solubility, screen different options (e.g., DMSO, isopropanol) at various concentrations (typically 1-10% v/v), as they can significantly affect enzyme performance.

  • Cause 3: Competing Endogenous Enzymes (in Whole-Cell Systems). The host organism (like E. coli or yeast) may contain other native dehydrogenases with opposite or poor stereoselectivity, leading to the formation of the undesired (S)-enantiomer.

    • Solution: This is a more complex issue. One approach is to use a knockout strain of the host organism where competing dehydrogenase genes have been deleted. Alternatively, using an isolated and purified enzyme system instead of a whole-cell catalyst will eliminate this problem entirely.

Downstream Processing and Purification

Q3: I am struggling to recover pure this compound from the fermentation broth. What are the main challenges and effective purification strategies?

Downstream processing is often the bottleneck in biocatalytic productions and can account for over 50% of the total production cost.[10][11] The complexity arises from the dilute aqueous nature of the broth and the presence of numerous impurities.[12][13]

  • Challenge 1: Product Recovery from a Complex Aqueous Matrix. 1,3-Nonanediol is a polar, high-boiling point molecule present in a complex mixture of salts, residual media components, proteins, and cells.

    • Solution: A multi-step approach is required.[13]

      • Cell Removal: Start with centrifugation followed by microfiltration to remove cells and larger debris.

      • Solvent Extraction: Use a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) to extract the diol from the clarified broth. Multiple extractions will be necessary to achieve a high recovery rate.

      • Water and Salt Removal: After extraction, the organic phase can be concentrated under vacuum. However, a more robust method for large-scale operations is vacuum distillation to remove water and other volatile components.[13][14]

  • Challenge 2: Removal of Structurally Similar Byproducts. Byproducts from cellular metabolism or substrate degradation can co-extract with the desired product, making final purification difficult.

    • Solution: High-performance purification techniques are necessary.

      • Silica Gel Chromatography: This is the most common method for achieving high purity (>99.5%) on a lab and pilot scale. A gradient of solvents, such as hexane and ethyl acetate, is typically used for elution.

      • Vacuum Distillation: If the byproducts have sufficiently different boiling points, fractional vacuum distillation can be a cost-effective method for final purification at a larger scale.

Table 1: Comparison of Purification Techniques

TechniqueProsConsScale
Solvent Extraction Good for initial recovery from broth; scalable.Use of large solvent volumes; potential for emulsions.Lab to Industrial
Silica Chromatography High purity achievable; good for removing polar impurities.Expensive silica; solvent-intensive; difficult to scale.Lab to Pilot
Vacuum Distillation Cost-effective at scale; removes volatile impurities.Requires thermal stability; may not separate isomers.Pilot to Industrial

Section 3: Frequently Asked Questions (FAQs)

Q4: Why is a biocatalytic route preferred over traditional chemical synthesis for this compound? Chemical synthesis of chiral 1,3-diols often requires multi-step processes, the use of expensive chiral catalysts or resolving agents, and harsh reaction conditions (high temperature/pressure).[15] Biocatalysis, particularly with ketoreductases, offers a direct, highly stereoselective route in a single step under mild, environmentally friendly conditions (aqueous medium, ambient temperature/pressure).[1][16]

Q5: What is the benefit of using a whole-cell catalyst versus an isolated enzyme? Whole-cell catalysts are generally cheaper to prepare as they eliminate the need for costly and time-consuming enzyme purification. The cofactor regeneration is handled internally by the cell's own metabolism. However, they can suffer from lower volumetric productivity due to the cell membrane acting as a mass transfer barrier and potential side reactions from other cellular enzymes. Isolated enzymes offer higher purity and specific activity but require the external addition of an expensive cofactor and a regeneration system.

Q6: How can I improve the volumetric productivity of my bioreaction? To improve the amount of product per volume of reactor per unit time, consider the following:

  • High-Density Fermentation: Use a rich medium and a fed-batch strategy to grow your whole-cell catalyst to a high cell density before initiating the biotransformation.

  • Cell Immobilization: Immobilizing cells allows for a very high concentration of biocatalyst in the reactor and simplifies catalyst reuse, enabling robust continuous production.[6][7][17]

  • Process Optimization: Ensure that mixing is sufficient to overcome mass transfer limitations and that pH and temperature are tightly controlled at their optimal values throughout the reaction.[5]

Section 4: Key Experimental Protocols

Protocol 1: Whole-Cell Bioreduction in a Lab-Scale Fermenter (1 L)

This protocol provides a general framework for the production of this compound using a recombinant E. coli strain overexpressing a ketoreductase and a glucose dehydrogenase.

  • Inoculum Preparation: a. Inoculate 50 mL of sterile LB medium (with appropriate antibiotic) with a single colony of the recombinant E. coli strain. b. Incubate overnight at 37°C with shaking at 200 rpm.

  • Fermenter Setup: a. Prepare 800 mL of production medium (e.g., Terrific Broth with 1% glycerol) in a 1 L fermenter and sterilize. b. After cooling, add the required antibiotic and inducer (e.g., 0.2 mM IPTG). c. Calibrate pH probe to 7.0 and set the temperature to 30°C.

  • Bioreaction: a. Inoculate the fermenter with the 50 mL overnight culture. b. Let the cells grow for 4-6 hours until OD600 reaches ~5-8. c. Begin the biotransformation by adding a concentrated glucose solution (to 50 g/L) for cofactor regeneration. d. Start the fed-batch addition of the substrate, 1-hydroxy-3-nonanone (dissolved in DMSO), using a syringe pump at a rate to maintain its concentration below 5 g/L. e. Maintain pH at 7.0 using automated addition of 2M NaOH. Maintain dissolved oxygen (DO) above 20% by adjusting agitation and airflow. f. Monitor the reaction by taking samples every 2-4 hours and analyzing for substrate and product concentration by GC or HPLC.

  • Harvesting: a. Once the reaction is complete (typically 24-48 hours), cool the fermenter to 4°C. b. Harvest the broth and proceed with cell removal via centrifugation (e.g., 8000 x g for 20 min).

Protocol 2: Analysis of Enantiomeric Excess (ee%) by Chiral GC
  • Sample Preparation: a. Take 1 mL of the reaction mixture. b. Extract with 1 mL of ethyl acetate by vortexing for 1 minute. c. Centrifuge for 2 minutes to separate the phases. d. Transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water. e. Transfer the dried organic phase to a GC vial for analysis.

  • GC Conditions (Example):

    • Column: Chiral GC column (e.g., Chiraldex G-TA, 30 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 5°C/min to 180°C, and hold for 5 minutes.

    • Expected Retention Times: The (R) and (S) enantiomers will have distinct retention times. Calibrate using racemic and, if available, pure standards.

  • Calculation:

    • ee% = [Area(R) - Area(S)] / [Area(R) + Area(S)] * 100

References

  • Xiu, Z.-L., & Zeng, A.-P. (2008). Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. Applied Microbiology and Biotechnology, 78, 917-926.
  • Merck Millipore. (2008). Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol. Sigma-Aldrich.
  • Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. (n.d.). MDPI.
  • Downstream Processing of 1,3-propanediol: Thermodynamic Analysis and Simulation. (2023).
  • Eco-efficient downstream processing of 1,3-propanediol applicable to various fermentation processes. (2024). TU Delft Research Portal.
  • Technical Support Center: Increasing Efficiency of Biocatalytic 1,3-Diol Production. (n.d.). BenchChem.
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  • Challenges in scaling up the microbial production of 1,3-propanediol. (n.d.). BenchChem.
  • Stereoselective Synthesis of 1,3-Diols. (2006). Semantic Scholar.
  • Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1).
  • Stereoselective Synthesis of 1,3-Diols. (2006).
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023).
  • Cell immobilization for microbial production of 1,3-propanediol. (n.d.). PubMed.
  • Cell immobilization for microbial production of 1,3-propanediol. (2016).
  • Enzyme Immobiliz
  • Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. (2012). PubMed.
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers.
  • Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. (n.d.). MDPI.
  • Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). (n.d.).
  • Optimization of 1,3-propanediol production from fermentation of crude glycerol by immobilized Bacillus pumilus. (2024). PMC - PubMed Central.
  • Substrate-bound structures of a ketoreductase from amphotericin modular polyketide synthase. (2018). PMC - PubMed Central.
  • What Challenges Exist in Scaling Up Lipid Nanoparticle Production? (2024). Helix Biotech.
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Technical Support Center: Catalyst Selection for Enantioselective Synthesis of 1,3-Diols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantioselective synthesis of 1,3-diols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. Chiral 1,3-diols are fundamental building blocks in numerous natural products and pharmaceuticals, making their stereocontrolled synthesis a critical task in modern organic chemistry. This document provides in-depth, field-proven insights in a practical question-and-answer format to support your research endeavors.

Part 1: Frequently Asked Questions - Foundational Knowledge

This section addresses common questions regarding the primary strategies and decision-making processes for catalyst selection.

Q1: What are the principal catalytic strategies for synthesizing chiral 1,3-diols?

A1: There are several robust strategies, and the optimal choice depends on the available starting materials and desired stereoisomer (syn or anti). The most prevalent methods include:

  • Stereoselective Reduction of Prochiral Ketones: This involves the reduction of a β-hydroxy ketone or a 1,3-diketone. The catalyst's chiral environment dictates the facial selectivity of hydride delivery to the carbonyl, establishing the stereochemistry of the second hydroxyl group. This is a widely used and effective method.

  • Asymmetric Aldol Reaction followed by Reduction: This powerful two-step sequence first creates a chiral β-hydroxy ketone from an aldehyde and a ketone using a chiral catalyst. The subsequent reduction of the ketone, which can be either diastereoselective or catalyst-controlled, yields the 1,3-diol. This approach offers excellent control over the formation of both stereocenters.

  • Dynamic Kinetic Resolution (DKR) & Dynamic Kinetic Asymmetric Transformation (DYKAT): These methods are ideal for converting racemic starting materials into a single enantiomer of the product in high yield. For example, a racemic mixture of 1,3-diols can be converted to an enantiopure diacetate by combining enzymatic acylation with a metal-catalyzed racemization of the slower-reacting alcohol enantiomer.

  • Biocatalysis: Enzymes, particularly lipases and ketoreductases, are highly efficient and selective catalysts. They can be used for the kinetic resolution of racemic 1,3-diols or for the asymmetric reduction of 1,3-diketones, often providing exceptionally high enantiomeric excess (>99% ee).

Q2: How do I choose between a metal catalyst, an organocatalyst, or a biocatalyst?

A2: The choice of catalyst class is a critical decision influenced by the specific reaction, substrate, desired operational simplicity, and cost.

  • Metal Catalysts (e.g., Ru, Rh, Ni complexes, CBS reagents): These are often the catalysts of choice for hydrogenation or transfer hydrogenation of β-hydroxy ketones and 1,3-diketones. Chiral oxazaborolidine (CBS) catalysts are particularly effective for the asymmetric reduction of ketones. They typically offer high turnover numbers and efficiency but may require inert atmosphere techniques and can leave trace metal impurities in the final product.

  • Organocatalysts (e.g., Proline and its derivatives, Chiral Diols like BINOL): These are metal-free small molecules that are particularly dominant in asymmetric aldol reactions. They are generally less sensitive to air and moisture, readily available, and often provide high enantioselectivity. Chiral diols themselves, such as BINOL derivatives, can act as powerful Brønsted acid catalysts for various transformations.

  • Biocatalysts (e.g., Lipases, Dehydrogenases): These offer unparalleled selectivity under mild, often aqueous, conditions. They are ideal for resolutions and asymmetric reductions. However, their substrate scope can sometimes be limited, and they may require specific conditions (pH, temperature, cofactors) for optimal activity.

The following diagram outlines a general decision-making workflow for initial catalyst selection.

G Diagram 1: Initial Catalyst Selection Workflow start Define Starting Material sm_type What is the key substrate? start->sm_type aldol Strategy: Asymmetric Aldol + Diastereoselective Reduction sm_type->aldol Aldehyde + Ketone diketone Strategy: Asymmetric Reduction sm_type->diketone 1,3-Diketone or β-Hydroxy Ketone racemic_diol Strategy: Kinetic Resolution or DYKAT sm_type->racemic_diol Racemic 1,3-Diol organo_cat Consider Organocatalysts (e.g., Proline derivatives) for the aldol step. aldol->organo_cat Primary Choice metal_cat Consider Metal Catalysts (Ru, Rh, CBS Reagents) diketone->metal_cat High Turnover bio_cat Consider Biocatalysts (Ketoreductases) diketone->bio_cat High Selectivity dkr_cat Consider Biocatalysts (Lipases) + Metal Racemization Catalyst (Ru) racemic_diol->dkr_cat High Yield

Caption: Diagram 1: Initial Catalyst Selection Workflow.

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem Cluster: Poor Stereoselectivity

Q3: My reaction shows low enantiomeric excess (ee). What are the primary causes and how can I fix this?

A3: Low enantioselectivity is a common but solvable problem. The root cause is an insufficiently organized and energetically differentiated transition state. Here are the key factors to investigate:

  • Catalyst Choice: The chosen catalyst may not be optimal for your specific substrate. It is crucial to screen a small library of catalysts with different steric and electronic properties. For instance, with proline-derived catalysts, varying the substituents

Technical Support Center: Managing the Hygroscopic Nature of Diols in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of diols in sensitive chemical reactions. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experiments.

Introduction: The Challenge of Hygroscopic Diols

Diols (glycols) are organic compounds containing two hydroxyl (-OH) groups. Their ability to form hydrogen bonds with water makes them highly hygroscopic, meaning they readily absorb moisture from the atmosphere. This absorbed water can act as an unwanted nucleophile, a proton source, or a catalyst poison, leading to side reactions, reduced yields, and inconsistent results. This guide will equip you with the necessary knowledge and protocols to effectively manage water content in your diol-based reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and use of diols.

Q1: Why is my diol absorbing water, and how can I prevent it?

A1: Diols are hygroscopic due to the presence of two polar hydroxyl (-OH) groups, which readily form strong hydrogen bonds with water molecules in the surrounding air. This is a fundamental chemical property. To prevent water absorption, it is crucial to store diols in tightly sealed containers, preferably under an inert atmosphere such as nitrogen or argon. Using a desiccator for long-term storage is also a highly effective strategy.

Q2: I've noticed variable performance in my polymerization reaction using 1,4-butanediol. Could water be the culprit?

A2: Absolutely. In polymerization reactions, such as the synthesis of polyesters or polyurethanes, water can act as a chain-terminating agent. It reacts with the growing polymer chain, capping it and thus limiting the final molecular weight and altering the material's properties. Inconsistent water content in your 1,4-butanediol monomer will lead directly to batch-to-batch variability in your polymer.

Q3: What is the fastest way to check the water content in my ethylene glycol before starting a reaction?

A3: The gold standard for accurate water content determination in organic solvents is Karl Fischer (KF) titration. It is a highly sensitive method that can detect water content down to parts-per-million (ppm) levels. For a quick but less precise check, observing the solvent's appearance (haziness can indicate significant water) or measuring its refractive index against a standard can provide a rough estimate, but KF titration is strongly recommended for sensitive applications.

Q4: Can I use any drying agent for my diols? I have calcium chloride available.

A4: No, the choice of drying agent is critical. While calcium chloride is a common desiccant, it can form adducts with alcohols and is generally not the most effective for drying diols to very low water levels. The most recommended and versatile drying agent for diols is activated 3Å or 4Å molecular sieves. They are chemically inert and effectively trap water molecules within their porous structure without leaching impurities or reacting with the diol.

Q5: My Grignard reaction with a diol-derived substrate is failing. What could be the issue?

A5: Grignard reagents are extremely sensitive to protic sources. Any residual water in your diol or diol-derived substrate will rapidly quench the Grignard reagent, leading to reaction failure. It is imperative that the diol is rigorously dried, and the entire reaction is conducted under strictly anhydrous and inert conditions. Even trace amounts of moisture can be detrimental.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed solutions and step-by-step protocols for common problems encountered during reactions involving diols.

Issue 1: Low Yield in an Esterification Reaction

Symptoms: The yield of your ester product is significantly lower than expected. TLC or GC analysis shows a large amount of unreacted starting material (the carboxylic acid).

Root Cause Analysis: Esterification is typically an equilibrium-limited reaction. Water is a product of this reaction. According to Le Châtelier's principle, the presence of water in the starting diol will shift the equilibrium back towards the reactants, thus reducing the yield of the desired ester.

Workflow for Troubleshooting Low Esterification Yield

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Solution & Implementation cluster_3 Verification start Low Esterification Yield kf_titration Perform Karl Fischer Titration on Diol start->kf_titration water_check Water Content > 100 ppm? kf_titration->water_check dry_diol Dry Diol (See Protocol 1) water_check->dry_diol Yes azeotrope Use Azeotropic Distillation during Reaction water_check->azeotrope No (Consider reaction conditions) rerun Re-run Reaction Under Anhydrous Conditions dry_diol->rerun azeotrope->rerun check_yield Analyze Yield and Purity rerun->check_yield success Problem Resolved check_yield->success

Caption: Troubleshooting workflow for low esterification yield.

Protocol 1: Rigorous Drying of Diols using Molecular Sieves

  • Activation of Sieves: Place 3Å or 4Å molecular sieves (pellets or beads) in a round-bottom flask. Heat them to 200-300°C under a high vacuum for at least 4 hours. This removes any pre-adsorbed water. Allow the sieves to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Drying Procedure: Add the activated molecular sieves (approximately 5-10% w/v) to the diol in a dry flask equipped with a magnetic stir bar.

  • Sealing and Incubation: Seal the flask with a septum or ground glass stopper and wrap it with Parafilm. Allow the mixture to stand for at least 24 hours at room temperature with gentle stirring. For very viscous diols, slight warming (e.g., to 40-50°C) can improve drying efficiency, but ensure the flask is properly sealed.

  • Verification: Before use, carefully extract an aliquot of the diol using a dry syringe and determine the water content via Karl Fischer titration to ensure it meets your reaction specifications (typically <50 ppm for sensitive reactions).

Issue 2: Catalyst Deactivation in a Metal-Catalyzed Cross-Coupling Reaction

Symptoms: The reaction fails to proceed to completion, or the catalyst appears to have decomposed (e.g., color change, precipitation of metal).

Root Cause Analysis: Many transition metal catalysts, particularly those involving organometallic species (e.g., palladium, rhodium, or ruthenium catalysts), are highly sensitive to water. Water can hydrolyze ligands, oxidize the metal center, or protonate key intermediates, leading to irreversible deactivation of the catalytic cycle.

Preventative Measures and Solutions:

  • Solvent Purity: Ensure not only the diol but all solvents and reagents are rigorously dried.

  • Inert Atmosphere: The reaction must be assembled in a glovebox or using Schlenk line techniques to exclude atmospheric moisture.

  • Degassing: Solvents and liquid reagents should be degassed by methods like freeze-pump-thaw or by bubbling a stream of inert gas through them to remove dissolved oxygen and moisture.

Data Summary: Water Tolerance of Common Catalytic Systems

Catalytic SystemTypical Water TolerancePotential Effect of Excess Water
Suzuki Coupling (Pd-based)< 100 ppmLigand hydrolysis, Pd(0) oxidation
Heck Coupling (Pd-based)< 150 ppmCatalyst decomposition, side reactions
Grignard Reactions< 50 ppmComplete quenching of the reagent
Ziegler-Natta Polymerization< 10 ppmCatalyst poisoning, chain termination
Issue 3: Inconsistent Product Quality in Polyurethane Synthesis

Symptoms: Batch-to-batch variation in the physical properties (e.g., viscosity, hardness, tensile strength) of the resulting polyurethane.

Root Cause Analysis: Polyurethane synthesis involves the reaction of a diol with a diisocyanate. Water present in the diol will also react with the isocyanate group to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas. This side reaction disrupts the stoichiometry of the polymerization, and the resulting CO2 can cause foaming and voids in the final material.

Logical Relationship Diagram for Polyurethane Side Reaction

G Diol Diol (R-OH) Polyurethane Desired Polyurethane Diol->Polyurethane + Isocyanate Isocyanate Isocyanate (R'-NCO) Isocyanate->Polyurethane CarbamicAcid Carbamic Acid (Unstable) Isocyanate->CarbamicAcid Water Water (H2O) Water->CarbamicAcid + Isocyanate (Side Reaction) Amine Amine (R'-NH2) CarbamicAcid->Amine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 Defects Foaming & Defects Amine->Defects Alters Stoichiometry CO2->Defects

Validation & Comparative

A Researcher's Guide to the Determination of the Absolute Configuration of 1,3-Diols Using Mosher's Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product synthesis and drug discovery, the precise determination of molecular stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic efficacy. Among the myriad of chiral functionalities, the 1,3-diol motif is a ubiquitous structural element. This guide provides an in-depth exploration of Mosher's ester analysis, a powerful NMR-based technique for elucidating the absolute configuration of these important stereocenters. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a nuanced understanding of the method's principles, its practical application to 1,3-diols, and a comparative analysis with alternative techniques, supported by experimental logic and data.

The Principle of Mosher's Ester Analysis: Resolving Enantiomers through Diastereomeric Differentiation

The foundational challenge in determining the absolute configuration of a chiral molecule lies in the fact that enantiomers are indistinguishable by most spectroscopic techniques, including standard NMR.[1][2] Mosher's method ingeniously circumvents this by converting the enantiomeric alcohols into a pair of diastereomers through esterification with a chiral derivatizing agent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[3][4] The resulting diastereomeric Mosher's esters exhibit distinct NMR spectra, allowing for the determination of the original alcohol's absolute configuration.[5][6]

The key to this differentiation lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the most stable conformation of the Mosher's ester, the phenyl group preferentially shields one side of the derivatized alcohol.[7][8] By preparing both the (R)- and (S)-MTPA esters of the alcohol of unknown stereochemistry, a comparative analysis of the proton NMR chemical shifts (Δδ = δS - δR) of the substituents adjacent to the newly formed ester linkage reveals a predictable pattern. Protons on one side of the Mosher ester plane will be shielded (experience an upfield shift) while those on the other side will be deshielded (experience a downfield shift).[8] This systematic difference in chemical shifts allows for the unambiguous assignment of the absolute configuration of the carbinol center.[4][9]

Application to 1,3-Diols: A Tale of Two Diastereomers

The application of Mosher's method to 1,3-diols involves the formation of bis-MTPA esters.[10][11] This extension of the technique has proven to be particularly effective for certain classes of 1,3-diols. However, the relative stereochemistry of the diol plays a crucial role in the success of the analysis.

Acyclic syn-1,3-Diols: A Validated Approach

For acyclic syn-1,3-diols, the modified Mosher's method provides a reliable means of determining the absolute configuration.[10][11] Experimental data has shown that the Δδ values for the protons in the di-MTPA esters of syn-1,3-diols are systematically arranged as predicted by the foundational principles of the method.[10][11]

Acyclic anti-1,3-Diols: A Noteworthy Limitation

In contrast, the application of Mosher's ester analysis to acyclic anti-1,3-diols has been shown to be invalid.[10][11] The Δδ values for the di-MTPA esters of anti-1,3-diols are irregularly arranged, failing to provide a clear and predictable pattern for configurational assignment.[10][11] This limitation is a critical consideration for researchers, highlighting the importance of first determining the relative stereochemistry of the 1,3-diol before attempting Mosher's analysis.

Cyclic 1,3-Diols: A Broader Applicability

Interestingly, the modified Mosher's method has been successfully applied to cyclic 1,3-diols, irrespective of their relative stereochemistry (syn or anti).[10][11] The conformational constraints imposed by the ring system likely lead to a more predictable orientation of the MTPA esters, enabling a reliable analysis.

Experimental Workflow: From Diol to Assignment

The following section outlines a detailed, step-by-step methodology for the determination of the absolute configuration of a 1,3-diol using Mosher's ester analysis.

Diagram of the Experimental Workflow

G cluster_prep PART 1: Esterification cluster_analysis PART 2: NMR Analysis & Data Processing cluster_conclusion PART 3: Configurational Assignment start 1,3-Diol of Unknown Absolute Configuration ester_R Esterification with (R)-MTPA-Cl start->ester_R Aliquot 1 ester_S Esterification with (S)-MTPA-Cl start->ester_S Aliquot 2 nmr_R Acquire ¹H NMR Spectrum of (R)-bis-MTPA Ester ester_R->nmr_R nmr_S Acquire ¹H NMR Spectrum of (S)-bis-MTPA Ester ester_S->nmr_S assign Assign Proton Signals nmr_R->assign nmr_S->assign calculate Calculate Δδ (δS - δR) assign->calculate model Apply Mosher's Model calculate->model config Assigned Absolute Configuration model->config

Caption: Workflow for Mosher's Ester Analysis of 1,3-Diols.

Detailed Experimental Protocol

Materials:

  • 1,3-diol sample (1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine or other suitable base (e.g., DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Standard laboratory glassware, syringes, and magnetic stirrer

Procedure:

  • Preparation of the (S)-bis-MTPA Ester: a. In a clean, dry NMR tube or small vial, dissolve approximately 0.5-2.5 mg of the 1,3-diol in 0.5 mL of anhydrous pyridine. b. To this solution, add a 1.2 to 1.5-fold molar excess of (S)-MTPA-Cl. c. Seal the container and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. d. Quench the reaction by adding a few drops of deuterated water. e. The crude reaction mixture can often be directly analyzed by 1H NMR.

  • Preparation of the (R)-bis-MTPA Ester: a. In a separate, identical reaction vessel, repeat the procedure described in step 1, using (R)-MTPA-Cl in place of (S)-MTPA-Cl.

  • NMR Analysis: a. Acquire high-resolution 1H NMR spectra for both the (S)- and (R)-bis-MTPA ester reaction mixtures in CDCl3. b. Carefully assign the proton signals for the substituents around the two stereogenic centers in both spectra. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.[1]

  • Data Analysis and Configurational Assignment: a. For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR. b. Apply the established Mosher's model for 1,3-diols to the calculated Δδ values. A positive Δδ value for a given proton indicates that it is located on one side of the Mosher's ester plane, while a negative Δδ value indicates its position on the opposite side. c. Based on the spatial arrangement of the substituents inferred from the Δδ values, assign the absolute configuration of the two stereocenters.

Comparative Analysis: Mosher's Method vs. The Alternatives

While Mosher's ester analysis is a powerful tool, it is not without its limitations. A comprehensive understanding of the available techniques is essential for selecting the most appropriate method for a given research problem.

Decision-Making Framework for Configurational Assignment

G start Unknown Absolute Configuration of a 1,3-Diol crystal Can a high-quality single crystal be obtained? start->crystal xray X-ray Crystallography crystal->xray yes_crystal no_crystal No crystal->no_crystal no_crystal chromophore Does the molecule possess a suitable chromophore? no_crystal->chromophore yes_crystal Yes cd Circular Dichroism (CD) Spectroscopy chromophore->cd yes_chromophore no_chromophore No chromophore->no_chromophore no_chromophore relative_stereo Is the relative stereochemistry known? no_chromophore->relative_stereo yes_chromophore Yes mosher Mosher's Ester Analysis relative_stereo->mosher yes_relative no_relative No relative_stereo->no_relative no_relative other Consider other methods: - Other Chiral Derivatizing Agents - Vibrational Circular Dichroism (VCD) no_relative->other yes_relative Yes

Caption: Decision Tree for Selecting a Method for Absolute Configuration Determination.

Comparison of Key Methods
FeatureMosher's Ester AnalysisX-ray CrystallographyCircular Dichroism (CD)
Principle NMR analysis of diastereomeric estersDiffraction of X-rays by a single crystalDifferential absorption of left and right circularly polarized light
Sample Requirements Small quantities (mg scale), soluble in NMR solventsHigh-quality single crystalSample must contain a chromophore, soluble
Advantages - High sensitivity- Applicable to a wide range of alcohols- Does not require crystallization- Unambiguous determination of absolute configuration- Provides full 3D structure- Non-destructive- Can be used for compounds that are difficult to crystallize
Limitations - Not applicable to all substrates (e.g., anti-1,3-diols)- Can be time-consuming- Requires careful NMR signal assignment- Crystal growth can be challenging or impossible- Requires specialized equipment- Requires a chromophore near the stereocenter- Interpretation can be complex, often requiring computational support
Data Interpretation Analysis of Δδ values based on a conformational modelAnalysis of electron density mapsComparison of experimental and calculated spectra

Conclusion: An Indispensable Tool with Defined Boundaries

Mosher's ester analysis remains a cornerstone technique for the determination of the absolute configuration of chiral alcohols, including 1,3-diols. Its strength lies in its applicability to small sample quantities and its reliance on readily accessible NMR spectroscopy. However, as with any analytical method, a thorough understanding of its principles and limitations is paramount. For syn-1,3-diols and cyclic 1,3-diols, it offers a reliable and experimentally straightforward path to configurational assignment. For anti-1,3-diols, alternative methods such as circular dichroism or X-ray crystallography should be pursued.[10][11][] By judiciously selecting the appropriate analytical tool, researchers can confidently and accurately elucidate the three-dimensional architecture of molecules, a critical step in advancing the frontiers of chemical and biomedical sciences.

References

  • Konno, K., Fujishima, T., Liu, Z., & Takayama, H. (2002). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Chirality, 14(1), 72-80. [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters | Request PDF. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

  • Wikipedia. (2023). Chiral derivatizing agent. [Link]

  • National Institutes of Health. (n.d.). Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]

  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • ResearchGate. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. [Link]

  • ResearchGate. (n.d.). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. [Link]

  • Chemistry Steps. (n.d.). How to Determine the R and S Configuration. [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • University of Illinois Urbana-Champaign. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. [Link]

  • ResearchGate. (n.d.). Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones | Request PDF. [Link]

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A Practical Guide to the Comparative Analysis of 1,3-Nonanediol Enantiomers' Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and compare the biological activities of the (R)- and (S)-enantiomers of 1,3-Nonanediol. While specific comparative data for these enantiomers is not extensively documented in publicly available literature, this document outlines the fundamental principles, experimental designs, and detailed protocols necessary to conduct a thorough and meaningful comparative study.

The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and toxicology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. This stereoselectivity arises from the three-dimensional nature of biological targets such as enzymes and receptors, which often have chiral binding sites. A classic example is the drug thalidomide, where one enantiomer is an effective sedative while the other is teratogenic. Therefore, evaluating the biological activity of individual enantiomers is a critical step in drug discovery and chemical safety assessment.

Hypothetical Biological Activities for Investigation

Based on the chemical structure of 1,3-Nonanediol, a diol with a nine-carbon chain, several potential biological activities can be hypothesized for investigation. Diols are known to possess a range of effects, and the specific stereochemistry of the hydroxyl groups in the (R)- and (S)-enantiomers could lead to significant differences. Potential areas of investigation include:

  • Cytotoxicity: The effect of each enantiomer on cell viability in various cell lines (e.g., cancer cell lines and normal cell lines) to determine potential therapeutic or toxic effects.

  • Antimicrobial Activity: The ability of each enantiomer to inhibit the growth of various bacteria and fungi.

  • Receptor Binding and Signaling: Interaction with specific cellular receptors, which could be predicted based on structural similarity to known signaling molecules or through computational docking studies.

Experimental Framework for Comparative Analysis

A robust comparative study of 1,3-Nonanediol enantiomers requires a systematic approach. The following workflow outlines the key stages of such an investigation.

G cluster_0 Phase 1: Preparation and Characterization cluster_1 Phase 2: In Vitro Biological Assays cluster_2 Phase 3: Data Analysis and Interpretation P1 Obtain Pure Enantiomers ((R)- and (S)-1,3-Nonanediol) P2 Verify Enantiomeric Purity (e.g., Chiral HPLC) P1->P2 B1 Cytotoxicity Assays (e.g., MTT Assay) P2->B1 B2 Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) B3 Receptor Binding Assays (If applicable) D1 Determine IC50/MIC values B3->D1 D2 Statistical Analysis (e.g., t-test, ANOVA) D1->D2 D3 Structure-Activity Relationship (SAR) Analysis D2->D3

Caption: Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments to assess and compare the biological activities of the 1,3-Nonanediol enantiomers.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[2]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HeLa for cancer, HaCaT for normal keratinocytes) to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2]

  • Treatment with 1,3-Nonanediol Enantiomers:

    • Prepare stock solutions of (R)- and (S)-1,3-Nonanediol in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in a serum-free culture medium.

    • Remove the medium from the wells and add 100 µL of the different concentrations of each enantiomer to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

    • Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[3]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3][4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the concentration of each enantiomer to determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Assay start Seed Cells in 96-well plate treat Treat with (R)- and (S)-1,3-Nonanediol and controls start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze MIC_Assay start Prepare Bacterial Inoculum (0.5 McFarland) dilute Prepare Serial Dilutions of Enantiomers in 96-well plate start->dilute inoculate Inoculate wells with Bacterial Suspension dilute->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine Determine MIC read->determine

Caption: Broth Microdilution for MIC Determination.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. Statistical analysis, such as t-tests or ANOVA, should be employed to determine if the observed differences in the biological activities of the (R)- and (S)-enantiomers are statistically significant.

Table 1: Hypothetical Comparative Cytotoxicity Data

CompoundCell LineIC₅₀ (µM) ± SD
(R)-1,3-NonanediolHeLa25.3 ± 2.1
(S)-1,3-NonanediolHeLa78.9 ± 5.6
(R)-1,3-NonanediolHaCaT> 100
(S)-1,3-NonanediolHaCaT> 100

Table 2: Hypothetical Comparative Antimicrobial Activity Data

CompoundMicroorganismMIC (µg/mL)
(R)-1,3-NonanediolStaphylococcus aureus16
(S)-1,3-NonanediolStaphylococcus aureus64
(R)-1,3-NonanediolEscherichia coli128
(S)-1,3-NonanediolEscherichia coli> 256

Concluding Remarks

This guide provides a foundational framework for conducting a comprehensive comparative study of the biological activities of 1,3-Nonanediol enantiomers. By adhering to these standardized protocols and employing rigorous data analysis, researchers can elucidate the stereoselective effects of these compounds, contributing valuable knowledge to the fields of pharmacology, toxicology, and drug development. The absence of pre-existing comparative data underscores the importance of such a study.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Mhatre, P. Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Dare, J. Creating Software Engineering Flow Charts with Graphviz Dot. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing - StatPearls. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

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A Researcher's Guide to the Stereochemical Validation of Synthetic (R)-(-)-1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the rigorous validation of stereochemical identity and purity is a cornerstone of scientific integrity. This guide provides an in-depth technical comparison of analytical methodologies for validating a synthetically derived sample of (R)-(-)-1,3-Nonanediol against a natural standard. The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

This compound is a chiral diol with applications in various fields, and ensuring the correct stereochemistry of the synthetic product is critical for its intended biological or chemical function. This guide will walk you through a multi-pronged approach to stereochemical validation, employing a suite of orthogonal analytical techniques to provide a comprehensive and unambiguous assessment of the synthetic material.

The Strategic Importance of Orthogonal Validation

This guide will detail the application of three key analytical techniques for the validation of synthetic this compound:

  • Chiral Gas Chromatography (GC): A high-resolution separation technique for volatile compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile separation technique for a wide range of compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: A powerful spectroscopic method for determining enantiomeric purity.

  • Polarimetry: A classical technique for measuring the optical rotation of a chiral compound.

The following sections will provide detailed experimental protocols for each of these techniques, along with the underlying principles and expected outcomes for a successful validation.

Experimental Validation Workflow

The overall workflow for the validation of synthetic this compound is depicted below. This process begins with the acquisition of both the synthetic sample and a natural standard, followed by parallel analysis using the three primary analytical techniques. The data from each technique is then compared to establish the stereochemical identity and enantiomeric purity of the synthetic material.

Caption: A comprehensive workflow for the validation of synthetic this compound.

Detailed Analytical Methodologies

Chiral Gas Chromatography (GC)

Principle: Chiral GC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) coated on the inside of a capillary column. The differing strengths of the transient diastereomeric complexes formed between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification. For diols, cyclodextrin-based CSPs are often effective.

Experimental Protocol:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column, such as a Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for method development.

  • Sample Preparation:

    • Prepare stock solutions of both the synthetic this compound and the natural standard at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane or methanol).

    • Prepare a racemic standard of 1,3-nonanediol to confirm the resolution of the two enantiomers.

    • For co-injection analysis, mix a small amount of the natural standard with the synthetic sample.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at a rate of 2 °C/min.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

Data Analysis and Expected Results:

  • Identity Confirmation: The retention time of the major peak in the chromatogram of the synthetic sample should match that of the natural this compound standard.

  • Enantiomeric Purity: The chromatogram of the synthetic sample should ideally show a single major peak. The enantiomeric excess (e.e.) can be calculated using the formula:

    • e.e. (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100

  • Co-injection: In the co-injection analysis, the peak corresponding to the (R)-enantiomer should increase in intensity, while no new peaks should appear.

Table 1: Expected Chiral GC Results

SampleExpected Retention Time of (R)-enantiomer (min)Expected Retention Time of (S)-enantiomer (min)Calculated e.e. of Synthetic Sample
Natural Standard~X->99%
Synthetic Sample~XShould be minimal or absent>99%
Racemic Standard~X~Y0%

(Note: Actual retention times (X and Y) will depend on the specific instrument and column used and must be determined experimentally.)

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Similar to chiral GC, chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. For diols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. This technique is particularly useful for less volatile compounds or as an orthogonal method to GC.

Experimental Protocol:

  • Instrument: HPLC system with a UV or Refractive Index (RI) detector.

  • Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm i.d., 5 µm particle size), is a good choice for screening.

  • Sample Preparation:

    • Prepare stock solutions of the synthetic this compound and the natural standard at 1 mg/mL in the mobile phase.

    • Prepare a racemic standard to verify enantiomeric resolution.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (if no chromophore is present, an RI detector should be used).

    • Injection Volume: 10 µL

Data Analysis and Expected Results:

  • Identity Confirmation: The retention time of the synthetic sample's major peak should align with the natural standard's peak.

  • Enantiomeric Purity: The synthetic sample should exhibit a single major peak. The e.e. is calculated from the peak areas as described for the GC method.

Table 2: Expected Chiral HPLC Results

SampleExpected Retention Time of (R)-enantiomer (min)Expected Retention Time of (S)-enantiomer (min)Calculated e.e. of Synthetic Sample
Natural Standard~A->99%
Synthetic Sample~AShould be minimal or absent>99%
Racemic Standard~A~B0%

(Note: Actual retention times (A and B) are dependent on the specific column and mobile phase composition.)

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA)

Principle: NMR spectroscopy, in its standard application, cannot distinguish between enantiomers as they are isochronous (have identical chemical shifts). However, by reacting the chiral diol with an enantiomerically pure chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers are no longer mirror images and will have different chemical shifts in the NMR spectrum. The integration of the signals corresponding to each diastereomer allows for the determination of the enantiomeric ratio. For diols, chiral boronic acids are effective CDAs.[1]

Experimental Protocol:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Reagents:

    • Synthetic this compound

    • Natural Standard this compound

    • Racemic 1,3-Nonanediol

    • (R)- or (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's acid) or a suitable chiral boronic acid derivative.

    • Deuterated chloroform (CDCl₃)

    • A coupling agent such as dicyclohexylcarbodiimide (DCC) if using Mosher's acid.

  • Derivatization Procedure (using Mosher's Acid as an example):

    • In a clean, dry NMR tube, dissolve approximately 5 mg of the diol sample (synthetic, natural, or racemic) in 0.5 mL of CDCl₃.

    • Add a slight molar excess (1.1 equivalents per hydroxyl group) of the chosen enantiomer of Mosher's acid chloride.

    • Add a small amount of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

Data Analysis and Expected Results:

  • Diastereomer Formation: The ¹H NMR spectrum of the derivatized racemic sample should show two distinct sets of signals for key protons, confirming the formation of diastereomers and the suitability of the CDA.

  • Identity and Purity: The spectrum of the derivatized synthetic sample should show predominantly one set of diastereomeric signals, which should correspond to the signals observed for the derivatized natural standard. The enantiomeric excess can be calculated by comparing the integrals of a pair of well-resolved signals from the two diastereomers.

Caption: The formation of diastereomers for NMR analysis.

Polarimetry

Principle: Chiral molecules have the ability to rotate the plane of plane-polarized light. This property is known as optical activity. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). The specific rotation, [α], is a physical constant for a given enantiomer. A search of the scientific literature did not yield a definitive reported value for the specific rotation of this compound. Therefore, the value obtained from the natural standard will be used as the benchmark for comparison.

Experimental Protocol:

  • Instrument: Polarimeter.

  • Sample Preparation:

    • Accurately weigh a known amount of the synthetic this compound and dissolve it in a precise volume of a suitable solvent (e.g., ethanol or chloroform) in a volumetric flask. A typical concentration is 1 g/100 mL.

    • Repeat the process for the natural standard.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Measure the observed rotation (α) of the sample solutions in a cell of a known path length (l).

  • Calculation of Specific Rotation:

    • [α] = α / (c × l)

    • Where:

      • [α] is the specific rotation.

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length in decimeters (dm).

Data Analysis and Expected Results:

  • The specific rotation of the synthetic sample should be in close agreement with the value obtained for the natural standard. The negative sign in this compound indicates that it is levorotatory (rotates plane-polarized light to the left).

Table 3: Expected Polarimetry Results

SampleConcentration ( g/100 mL in Ethanol)Observed Rotation (α)Calculated Specific Rotation [α]
Natural Standard1.0Negative Value~Z
Synthetic Sample1.0Negative Value, close to natural standard~Z

(Note: The specific rotation value (Z) must be determined experimentally using the natural standard.)

Conclusion

The stereochemical validation of a synthetic chiral molecule is a critical aspect of quality control in research and development. By employing a multi-faceted approach that includes chiral GC, chiral HPLC, NMR with a chiral derivatizing agent, and polarimetry, a comprehensive and robust assessment of the synthetic this compound can be achieved. The consistency of results across these orthogonal techniques provides a high degree of confidence in the stereochemical identity and enantiomeric purity of the synthetic product, ensuring its suitability for its intended application. This rigorous validation process is a testament to scientific due diligence and is essential for the generation of reliable and reproducible data.

References

  • A guide to the analysis of chiral compounds by GC.
  • Chiral HPLC Separ
  • Wenzel, T. J. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Topics in Current Chemistry, 341, 1-68.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral Gas Chrom
  • Desmukh, G. et al. (2018). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis.
  • Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(10), 6065-6069.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). Molecules, 26(16), 4998.
  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (2021). ACS Omega, 6(4), 2845-2861.
  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Catalysts for 1,3-Diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Chiral 1,3-diols are fundamental structural motifs embedded in a vast spectrum of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] The precise stereochemical arrangement of the two hydroxyl groups is often the linchpin of a molecule's function, making their stereoselective synthesis a critical challenge in modern organic chemistry. The development of robust catalytic methods to control the formation of these stereocenters has been a paramount objective for researchers in academia and the pharmaceutical industry.

This guide provides a comparative analysis of leading chiral catalytic systems for the synthesis of 1,3-diols. We will move beyond a simple catalog of methods to explore the underlying principles, compare performance based on experimental data, and provide actionable protocols. Our focus is on catalyst-controlled strategies, which offer the most versatile and efficient routes to these valuable building blocks.[3] We will dissect the efficacy of transition-metal-catalyzed hydrogenations, the elegance of organocatalytic C-C bond formation, and the unique selectivity offered by biocatalysis.

I. Asymmetric Hydrogenation: The Powerhouse of Diol Synthesis

The asymmetric reduction of prochiral 1,3-dicarbonyl compounds or the dynamic kinetic resolution (DKR) of racemic β-hydroxy ketones represents the most direct and atom-economical approach to chiral 1,3-diols. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have demonstrated exceptional performance in this domain.

A. Ruthenium Catalysts: The Noyori Legacy

Ruthenium complexes, pioneered by Nobel laureate Ryoji Noyori, are the undisputed workhorses for the asymmetric hydrogenation of β-keto esters and 1,3-diketones.[4] The quintessential catalysts are Ru(II) complexes bearing a chiral diphosphine ligand (e.g., BINAP) and often a chiral diamine ligand.[4] These "bifunctional" catalysts operate through a non-classical, outer-sphere mechanism where the substrate does not directly coordinate to the metal center. Instead, the catalyst facilitates a concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl substrate.[4]

This mechanism is crucial as it circumvents the need for a secondary coordinating group on the substrate, thus broadening the scope to include simple, unfunctionalized ketones.[4]

Mechanism of Noyori Asymmetric Hydrogenation

The catalytic cycle involves the generation of a ruthenium hydride species which then delivers the hydride to the carbonyl carbon while the ancillary diamine ligand protonates the carbonyl oxygen.

Noyori_Hydrogenation cluster_cycle Catalytic Cycle Cat_Pre [RuCl2(BINAP)]2 Precatalyst Cat_Active RuH(BINAP)(Diamine) Active Catalyst Cat_Pre->Cat_Active H2, Base Substrate_Complex Substrate Coordination (Outer-Sphere) Cat_Active->Substrate_Complex + Ketone TS Transition State (Hydride/Proton Transfer) Substrate_Complex->TS Product_Release Product Release TS->Product_Release Forms Chiral Alcohol Product_Release->Cat_Active - Diol + H2

Caption: Catalytic cycle for Noyori-type asymmetric hydrogenation.

Recent advancements include mechanochemical asymmetric transfer hydrogenation (ATH) under solvent-free conditions, which offers rapid kinetics and excellent enantioselectivity while being environmentally friendly.[5]

Comparative Performance of Ruthenium Catalysts
Catalyst SystemSubstrate TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)YieldReference
(η⁶-mesitylene)RuCl(TsDPEN)1,3-DiketonesN/Aup to 99%up to 96%[5]
Ru-BINAPβ-Keto Esters>99:1>99%~99%[6][7]
(R,R)-Teth-TsDPEN-Ru(II)α-Alkyl-β-ketoaldehydes85:15 to 92:8 (anti)>99%41-87%[8]
DIPSkewphos/3-AMIQ-RuIIγ- and δ-Keto EstersN/A95-99%High[9]
B. Rhodium and Iridium Catalysts

While ruthenium dominates, rhodium and iridium catalysts offer unique advantages. Rhodium(III) catalysts, often featuring a tethered cyclopentadienyl-diamine ligand, are highly effective for the ATH of ketones using formic acid/triethylamine as the hydrogen source.[10][11][12] They have shown complementary selectivity to ruthenium catalysts in certain cases.

Iridium catalysts have carved a niche in the dynamic kinetic resolution of more complex substrates. For instance, Ir-SpiroPAP catalysts can efficiently hydrogenate racemic α-substituted lactones to furnish valuable chiral 1,4- and 1,5-diols with high enantioselectivity.[13][14] Iridium has also been employed in innovative redox-triggered C-C coupling reactions of diols, showcasing its versatility beyond simple reductions.[15]

II. Organocatalysis: A Two-Step Strategy for Stereochemical Control

Organocatalysis provides a powerful, metal-free alternative for synthesizing chiral 1,3-diols. The most prevalent strategy involves a two-step sequence: an asymmetric aldol reaction to form a chiral β-hydroxy ketone, followed by a diastereoselective reduction.[16] This approach decouples the formation of the two stereocenters, offering excellent control over all four possible stereoisomers.

A. Proline-Derived Catalysts in the Asymmetric Aldol Reaction

Amino acids, particularly L-proline and its derivatives, are exceptional catalysts for the cross-aldol reaction between a ketone and an aldehyde.[1] The catalytic cycle proceeds through a nucleophilic enamine intermediate, which attacks the aldehyde from a sterically defined face, thereby establishing the first stereocenter with high fidelity.[1] Recent studies have shown that novel proline-derived organocatalysts, sometimes used with an additive like Cu(OTf)₂, can achieve nearly perfect enantioselectivity (>99% ee) in the formation of the β-hydroxy ketone intermediate.[17][18]

Mechanism of Proline-Catalyzed Aldol Reaction

Proline_Aldol Start Ketone + Proline Catalyst Enamine Enamine Intermediate (Nucleophile) Start->Enamine Attack Asymmetric C-C Bond Formation Enamine->Attack attacks Aldehyde Aldehyde (Electrophile) Aldehyde->Attack Iminium Iminium Ion Attack->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Chiral β-Hydroxy Ketone + Regenerated Catalyst Hydrolysis->Product

Caption: Simplified mechanism of the proline-catalyzed aldol reaction.

B. Diastereoselective Reduction of β-Hydroxy Ketones

With the chiral β-hydroxy ketone in hand, the second stereocenter is set via reduction. The choice of reducing agent is critical for controlling the diastereoselectivity.

  • Synthesis of syn-1,3-Diols: Chelation-controlled reductions, such as the Narasaka-Prasad reduction using borane reagents (e.g., Et₂BOMe/NaBH₄), are highly effective.[3] The boron agent forms a six-membered cyclic intermediate with both carbonyl and hydroxyl oxygens, forcing the hydride to attack from a specific face to yield the syn-diol.

  • Synthesis of anti-1,3-Diols: Non-chelating, sterically directed reductions using bulky hydride reagents (e.g., L-Selectride®) typically favor the formation of anti-diols by following the Felkin-Anh model.[3]

The combination of a highly enantioselective aldol reaction with a highly diastereoselective reduction allows for the synthesis of 1,3-diols with exceptional optical purity (>99% ee).[18]

Workflow for Organocatalytic 1,3-Diol Synthesis

Organo_Workflow cluster_step1 Step 1: Asymmetric Aldol Reaction cluster_step2 Step 2: Diastereoselective Reduction A1 Ketone + Aldehyde A3 Chiral β-Hydroxy Ketone (High ee) A1->A3 catalyzed by A2 A2 Proline-derived Organocatalyst B1 Reducing Agent A3->B1 Select Diastereomer B2 syn-1,3-Diol B1->B2 Chelation Control (e.g., NaBH4/Et2BOMe) B3 anti-1,3-Diol B1->B3 Steric Control (e.g., L-Selectride®)

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the structure of a molecule is paramount to its function. Even subtle variations in chemical architecture can lead to profound differences in biological activity. This guide provides an in-depth comparative analysis of two related aliphatic diols: (R)-(-)-1,3-Nonanediol and 1,9-Nonanediol. While both molecules share the same number of carbon atoms, the positioning of their hydroxyl groups dictates their three-dimensional shape, polarity, and ultimately, their interactions with biological systems.

This document serves as a technical resource for researchers, offering insights into the potential biological activities of these compounds and providing detailed experimental protocols to facilitate further investigation. The information presented herein is synthesized from established principles of structure-activity relationships among aliphatic diols and provides a framework for the empirical evaluation of these specific molecules.

Structural and Physicochemical Properties: A Tale of Two Diols

The fundamental difference between this compound and 1,9-Nonanediol lies in the arrangement of their hydroxyl (-OH) groups. This structural variance has significant implications for their physicochemical properties, which in turn influence their biological activity.

PropertyThis compound1,9-Nonanediol
Molecular Formula C9H20O2C9H20O2
Molecular Weight 160.25 g/mol 160.25 g/mol
Hydroxyl Group Positions C1 and C3C1 and C9
Chirality Chiral (R-enantiomer)Achiral
Predicted Polarity HigherLower
Predicted Water Solubility HigherLower
Predicted Lipophilicity (logP) LowerHigher

(Note: Predicted values are based on general chemical principles and may vary slightly from experimental data.)

The vicinal-like arrangement of the hydroxyl groups in this compound is expected to create a more polar region in the molecule compared to the more symmetrical and less polar 1,9-Nonanediol, where the hydroxyl groups are at the termini of the carbon chain. This difference in polarity is a critical factor in determining how these molecules interact with cellular membranes and protein binding sites.

Comparative Biological Activity: A Framework for Investigation

Direct comparative studies on the biological activities of this compound and 1,9-Nonanediol are not extensively reported in the public domain. However, based on the established principles of structure-activity relationships for other aliphatic diols, we can formulate hypotheses to guide experimental investigation.

Antimicrobial Activity

Studies on various aliphatic diols have indicated that both chain length and the relative positioning of hydroxyl groups significantly influence their antimicrobial properties. It has been observed that 1,2-diols are often more effective antimicrobial agents than their 1,3-diol counterparts. This suggests that the proximity of the hydroxyl groups in this compound may confer greater antimicrobial activity compared to 1,9-Nonanediol, where the hydroxyl groups are distant from each other.

Hypothetical Activity: this compound > 1,9-Nonanediol

Cytotoxicity

The cytotoxicity of aliphatic diols is often linked to their ability to disrupt cell membranes. The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased membrane fluidity and, at higher concentrations, lysis. The more pronounced amphipathicity of this compound, with its distinct polar head and nonpolar tail, may result in a greater cytotoxic potential compared to the more uniform 1,9-Nonanediol.

Hypothetical Activity: this compound > 1,9-Nonanediol

Anti-inflammatory Activity

The potential anti-inflammatory effects of these diols are less predictable without experimental data. However, the ability of a molecule to interact with specific enzymes or receptors involved in the inflammatory cascade is highly dependent on its three-dimensional structure. The defined stereochemistry of this compound could lead to specific interactions that are not possible for the more flexible and achiral 1,9-Nonanediol.

Hypothetical Activity: this compound may exhibit specific anti-inflammatory effects not seen with 1,9-Nonanediol.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized differences in biological activity, the following detailed experimental protocols are provided. These assays are standard methods in the fields of microbiology, cell biology, and pharmacology.

Assessment of Antimicrobial Activity: Agar Well Diffusion Assay

This method provides a straightforward and widely used technique to screen for antimicrobial activity.

Workflow Diagram:

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare Nutrient Agar prep_culture Prepare Bacterial/Fungal Inoculum prep_media->prep_culture prep_plates Pour and Solidify Agar Plates prep_culture->prep_plates spread_culture Spread Inoculum on Agar Surface prep_plates->spread_culture Start Assay create_wells Create Wells in the Agar spread_culture->create_wells add_compounds Add Diol Solutions to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate Begin Incubation measure_zones Measure Zones of Inhibition incubate->measure_zones analyze_data Analyze and Compare Results measure_zones->analyze_data

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol:

  • Prepare Media: Prepare nutrient agar for bacteria or potato dextrose agar for fungi and sterilize by autoclaving.

  • Prepare Inoculum: Grow a fresh culture of the test microorganism in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour the sterile molten agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Evenly spread a standardized volume of the microbial inoculum over the surface of the agar plates.

  • Well Creation: Aseptically create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Addition: Prepare stock solutions of this compound and 1,9-Nonanediol in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each diol solution at various concentrations into separate wells. Include a solvent control and a positive control (a known antibiotic).

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. Compare the zone sizes for the two diols at different concentrations.

Assessment of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

mtt_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate incubate_initial Incubate for 24h seed_cells->incubate_initial add_diols Add Diol Solutions at Various Concentrations incubate_initial->add_diols Start Treatment incubate_treatment Incubate for 24-72h add_diols->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt Begin Assay incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance Measure Results calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_data Plot Dose-Response Curves and Determine IC50 calculate_viability->plot_data

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa, A549) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and 1,9-Nonanediol in cell culture medium. Replace the old medium with the medium containing the diols at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the diols) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each diol.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Workflow Diagram:

no_assay_workflow cluster_cell_prep Cell Preparation cluster_treatment_stimulation Treatment and Stimulation cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis seed_raw Seed RAW 264.7 Cells in a 96-well Plate incubate_adhesion Incubate for Adhesion seed_raw->incubate_adhesion pretreat_diols Pre-treat with Diol Solutions incubate_adhesion->pretreat_diols Begin Treatment stimulate_lps Stimulate with LPS pretreat_diols->stimulate_lps incubate_production Incubate for 24h for NO Production stimulate_lps->incubate_production collect_supernatant Collect Cell Supernatant incubate_production->collect_supernatant Start Assay add_griess Add Griess Reagent collect_supernatant->add_griess incubate_color Incubate for Color Development add_griess->incubate_color read_absorbance_no Read Absorbance at 540 nm incubate_color->read_absorbance_no Measure Results calculate_no Calculate Nitrite Concentration read_absorbance_no->calculate_no determine_inhibition Determine % NO Inhibition calculate_no->determine_inhibition

Caption: Workflow for the Nitric Oxide Inhibition Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound and 1,9-Nonanediol for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory agent (e.g., dexamethasone) plus LPS.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of nitric oxide inhibition for each diol concentration compared to the LPS-only control.

Conclusion and Future Directions

The structural dissimilarity between this compound and 1,9-Nonanediol strongly suggests a divergence in their biological activities. While direct comparative data is limited, the principles of structure-activity relationships for aliphatic diols provide a rational basis for hypothesizing that this compound may exhibit more potent antimicrobial and cytotoxic effects. The stereospecificity of this compound also opens the possibility for more targeted interactions with biological macromolecules, potentially leading to distinct anti-inflammatory properties.

The experimental protocols detailed in this guide offer a robust framework for researchers to systematically investigate these hypotheses. The data generated from such studies will be invaluable in elucidating the therapeutic potential of these diols and will contribute to a deeper understanding of how subtle changes in molecular architecture can profoundly impact biological function. Further investigations could also explore their effects on other biological processes, such as enzyme inhibition, receptor binding, and their potential as penetration enhancers in transdermal drug delivery systems.

References

Due to the lack of direct comparative studies on the specified diols, this reference list includes sources on the biological activities of related diols and general protocols for the described assays. These serve as a foundation for the experimental design and interpretation of results.

  • General information on aliphatic diols and their properties can be found in chemical d
  • For antimicrobial properties of aliphatic diols, refer to studies on the structure-activity relationships of similar compounds in journals of microbiology and medicinal chemistry.
  • Protocols for cytotoxicity assays are well-established and can be found in numerous cell biology and toxicology methods journals.
  • Methodologies for assessing anti-inflammatory activity in vitro are widely published in immunology and pharmacology journals.

A Comparative Guide to the Stereochemical Determination of 1,3-Diols via 13C NMR Analysis of Acetonide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product synthesis, medicinal chemistry, and drug development, the precise determination of molecular stereochemistry is not merely an academic exercise—it is fundamental to biological function. The 1,3-diol motif is a ubiquitous feature in a vast array of bioactive molecules, including polyketide antibiotics and cholesterol-lowering agents.[1] The relative orientation of the two hydroxyl groups (syn or anti) can profoundly impact a molecule's three-dimensional shape and, consequently, its therapeutic efficacy and pharmacological profile.

This guide provides an in-depth analysis of a powerful and reliable spectroscopic method for assigning the relative stereochemistry of 1,3-diols: the 13C NMR analysis of their corresponding acetonide derivatives. We will explore the causal relationship between stereochemistry and NMR observables, present a robust experimental protocol, and objectively compare this technique against other common analytical methods.

The Foundational Principle: How Stereochemistry Dictates Conformation and 13C NMR Signature

The elegance of the 13C NMR acetonide method lies in its ability to translate a subtle difference in stereochemistry into a large, unambiguous difference in NMR chemical shifts. The process begins by converting the 1,3-diol into a six-membered 2,2-dimethyl-1,3-dioxane ring, a reaction that is typically high-yielding and operationally simple.[2][3]

The stereochemical information is encoded in the preferred conformation of this newly formed ring:

  • syn-1,3-Diol Acetonides : These isomers readily adopt a low-energy chair conformation , placing the substituents at the C4 and C6 positions in equatorial orientations to minimize steric strain. This rigid chair conformation forces the two methyl groups of the acetonide at C2 into distinct axial and equatorial environments.[2][4]

  • anti-1,3-Diol Acetonides : An anti relationship between the C4 and C6 substituents would lead to a highly unfavorable 1,3-diaxial interaction in a chair conformation. To avoid this severe steric clash, the ring adopts a more flexible twist-boat conformation .[4] In this conformation, the two acetonide methyl groups occupy more chemically equivalent positions.

This distinct conformational preference between the syn and anti diastereomers is the root cause of their dramatically different and diagnostic 13C NMR spectra.

Decoding the Spectra: Diagnostic Chemical Shifts

The key to this analysis lies in three specific carbon signals of the 1,3-dioxane ring: the two acetonide methyl carbons and the quaternary acetal carbon (C2).

  • Acetonide Methyl Carbons (The Primary Indicator) : This is the most reliable correlation.[5]

    • In the chair conformation of a syn -acetonide, the magnetically anisotropic environment of the ring results in a large separation of the methyl signals. The axial methyl is shielded and appears upfield around δ 19-20 ppm , while the equatorial methyl is deshielded and resonates downfield around δ 30 ppm .[4][5][6]

    • In the twist-boat conformation of an anti -acetonide, the two methyl groups are in similar environments, leading to signals that are very close together, typically appearing around δ 24-25 ppm .[4][7]

  • Acetal Carbon (C2) (A Secondary, Less Reliable Indicator) :

    • For syn isomers, the C2 carbon typically resonates around δ 98.5 ppm .[5]

    • For anti isomers, this signal is shifted downfield to around δ 100.5 ppm .[5]

    • A Word of Caution : While this trend is generally observed, extensive studies have shown significant overlap in the chemical shift ranges for the acetal carbon in syn and anti isomers.[5] Therefore, stereochemical assignments should never be based solely on the C2 chemical shift. The separation and position of the acetonide methyl signals are the most trustworthy indicators.

DiastereomerPreferred ConformationAcetal Carbon (C2)Acetonide MethylsKey Diagnostic Feature
syn Chair~98.5 ppm~19 ppm (axial) & ~30 ppm (equatorial)Two well-separated methyl signals (Δδ ≈ 10 ppm)
anti Twist-Boat~100.5 ppm~25 ppm & ~25 ppmTwo signals with very similar chemical shifts (Δδ ≈ 0-1 ppm)
Experimental Protocol: A Self-Validating Workflow

The following protocol describes a reliable method for acetonide formation and subsequent NMR analysis. Its self-validating nature comes from the large, expected difference in chemical shifts, which provides a high degree of confidence in the assignment.

  • Reagents & Setup :

    • To a solution of the 1,3-diol (1.0 equiv) in anhydrous dichloromethane (DCM) or acetone (approx. 0.1 M), add 2,2-dimethoxypropane (DMP, 1.5-2.0 equiv).

    • Causality Note: DMP is often preferred over acetone as it serves as both the acetone source and a water scavenger, driving the equilibrium towards the product by producing volatile byproducts (methanol and acetone).

    • Add a catalytic amount of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) (0.05-0.1 equiv).

    • Equip the reaction vial with a magnetic stir bar and seal under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction :

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diol is consumed (typically 1-4 hours).

  • Workup & Purification :

    • Upon completion, quench the reaction by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate to neutralize the acid catalyst.

    • Concentrate the mixture in vacuo using a rotary evaporator.

    • The resulting crude product is often of sufficient purity for direct NMR analysis. If purification is required, flash column chromatography on silica gel is typically effective.

  • Sample Preparation : Dissolve ~5-15 mg of the acetonide derivative in ~0.6 mL of deuterated chloroform (CDCl3).

  • Acquisition Parameters :

    • Acquire a standard proton-decoupled 13C{1H} NMR spectrum.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the quaternary acetal carbon and the methyl signals.

    • Expert Tip: For complex molecules or when signal overlap is a concern, acquiring a 2D Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) spectrum is highly recommended.[6][8][9] This allows for the unambiguous assignment of the acetonide methyl carbons by correlating them to their distinct proton signals, providing an extra layer of validation.

G cluster_synthesis Chemical Derivatization cluster_analysis Spectroscopic Analysis cluster_decision Stereochemical Assignment Diol 1,3-Diol (Unknown Stereochemistry) Reagents 2,2-DMP, Cat. Acid Diol->Reagents Acetonide Acetonide Derivative Reagents->Acetonide NMR Acquire 13C NMR Spectrum in CDCl3 Acetonide->NMR Analysis Analyze Acetonide Region (δ 15-35 ppm) NMR->Analysis Syn syn-Diol Analysis->Syn Two signals? (δ ~19 & ~30 ppm) Anti anti-Diol Analysis->Anti One/close signals? (δ ~25 ppm)

Caption: Workflow from 1,3-diol to stereochemical assignment.

Comparison with Alternative Methodologies

While the 13C NMR acetonide method is powerful, it is essential to understand its place among other analytical techniques.

MethodPrincipleAdvantagesDisadvantages
13C NMR of Acetonides Conformational differences between diastereomeric cyclic ketals lead to large, predictable 13C chemical shift changes.Simple, rapid, reliable, requires small sample amounts, and does not require authentic standards. Applicable to complex polyol chains.[4][6]Indirect method requiring chemical derivatization. Can be ambiguous for molecules with unusual electronic substituents near the diol.[5]
1H NMR Analysis Analysis of proton chemical shifts (δ) and coupling constants (J-values) of the diol or its derivatives (e.g., Mosher esters).[10]Can provide information on both relative and absolute stereochemistry (Mosher's method). Does not always require derivatization.Often suffers from severe signal overlap in complex molecules, making analysis difficult or impossible.[6] J-value analysis can be inconclusive.
X-ray Crystallography Direct determination of the three-dimensional structure of a molecule in the solid state.Provides an unambiguous, definitive structural proof (the "gold standard").Requires a high-quality single crystal, which can be extremely difficult or impossible to grow for many complex molecules.[6]
Chiral Chromatography Physical separation of stereoisomers on a chiral stationary phase.Excellent for separating isomers and for analytical quantification (e.g., determining diastereomeric ratio).Purely separatory; requires authentic, characterized samples of each isomer to assign the identity of the eluted peaks.
Conclusion and Authoritative Grounding

The stereochemical analysis of 1,3-diol acetonides by 13C NMR spectroscopy, a method pioneered and extensively validated by researchers such as Rychnovsky and Evans, stands as a cornerstone technique in modern organic chemistry.[4][5][7] Its strength lies in the reliable correlation between the syn or anti relationship of the diol and the distinct, easily interpretable chemical shifts of the acetonide methyl groups.

This method provides a rapid, robust, and resource-efficient alternative to crystallization-dependent techniques and overcomes the signal-overlap limitations inherent in 1H NMR analysis of complex acyclic systems. For any researcher working with polyol-containing molecules, mastering this technique is an invaluable asset for accelerating research and ensuring the structural integrity of synthesized compounds.

References

  • Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Tetrahedron Letters, 31(49), 7099–7100. [Link]

  • Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters, 31(7), 945-948. [Link]

  • Rychnovsky, S. D., Rogers, B. N., & Richardson, T. I. (1997). Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. The Journal of Organic Chemistry, 62(9), 2925–2934. [Link]

  • Rychnovsky, S. D., Richardson, T. I., & Rogers, B. N. (1997). Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B. The Journal of Organic Chemistry, 62(9), 2925-2934. [Link]

  • Rychnovsky, S. D., Richardson, T. I., & Rogers, B. N. (1997). Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B. PubMed, 62(9), 2925-2934. [Link]

  • Uesugi, Y., et al. (2020). The Relationship between 13 C-NMR Acetonide Resonances and Relative Stereochemistries in 1,2-/1,3-Diols. ResearchGate. [Link]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. ResearchGate. [Link]

  • Thiery, V. (2008). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 395-455. [Link]

  • D'souza, L. J., & Kulkarni, M. G. (2014). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 7(1), 18-20. [Link]

  • Evans, D. A., Rieger, D. L., & Gage, J. R. (1990). 13C NMR chemical shift correlations in 1,3-diol acetonides. Implications for the stereochemical assignment of propionate-derived polyols. Semantic Scholar. [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Tormena, C. F., & da Silva, A. A. (2002). Substituent effects in the 13C NMR chemical shifts of alpha-mono-substituted acetonitriles. PubMed. [Link]

  • Rychnovsky, S. D., Rogers, B. N., & Richardson, T. I. (1997). Two-Dimensional NMR Analysis of Acetonide Derivatives in the Stereochemical Assignment of Polyol Chains: The Absolute Configurations of Dermostatins A and B. The Journal of Organic Chemistry. [Link]

Sources

The Decisive Role of Chirality: A Comparative Guide to the Enantioselective Bioactivity of 1,3-Diol Pheromones

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical ecology, the language of insects is often spoken through pheromones, chemical signals that govern a vast array of their social behaviors.[1][2][3] For researchers in drug development and pest management, deciphering this language is paramount. A particularly fascinating and challenging aspect of this field is stereochemistry's profound impact on a pheromone's biological activity.[4][5] This guide delves into the enantioselective bioactivity of a specific class of pheromones containing the 1,3-diol moiety, offering a comparative analysis supported by experimental data and detailed protocols. We will explore why one enantiomer of a 1,3-diol-containing pheromone can elicit a strong behavioral response, while its mirror image may be inactive or even inhibitory.[6]

The Significance of the 1,3-Diol Moiety and Enantioselectivity

The 1,3-diol functional group is a common structural feature in many natural products, including a variety of insect pheromones.[7][8][9] The two hydroxyl groups, separated by a single carbon, create chiral centers, leading to the existence of stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other.

The insect olfactory system, with its highly specific receptors, can often distinguish between these enantiomers with remarkable precision.[10][11] This enantioselective perception is the cornerstone of ensuring species-specific communication, preventing cross-attraction between different species.[6] For scientists aiming to synthesize these pheromones for applications such as pest monitoring and mating disruption, understanding and controlling the stereochemistry is not just a matter of academic interest—it is a critical determinant of product efficacy.

Case Study: Serricornin - A Pheromone of the Cigarette Beetle

A prime example of a pheromone featuring a 1,3-diol moiety is serricornin, the female-produced sex pheromone of the cigarette beetle (Lasioderma serricorne).[12][13] The structure of serricornin is (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone. The synthesis and bioassays of its various stereoisomers have unequivocally demonstrated that only the naturally occurring (4S,6S,7S)-enantiomer is biologically active.[13][14] This high degree of stereospecificity underscores the importance of enantioselective synthesis in producing effective pheromone lures.[15]

Comparative Bioactivity Data

The following table summarizes the dose-response data from electroantennography (EAG) and behavioral assays for the different stereoisomers of a hypothetical 1,3-diol-containing pheromone, "DiolPheromone," to illustrate the concept of enantioselective bioactivity.

StereoisomerEAG Response (mV at 10 µg)Behavioral Response (% Attraction in Wind Tunnel)
(2R,4R)-DiolPheromone1.2 ± 0.285 ± 5
(2S,4S)-DiolPheromone0.1 ± 0.055 ± 2
Racemic Mixture0.6 ± 0.140 ± 8

Note: Data are hypothetical and for illustrative purposes.

As the table demonstrates, the (2R,4R)-enantiomer elicits a significantly stronger antennal response and a much higher rate of attraction in behavioral assays compared to its (2S,4S)-enantiomer. The racemic mixture shows an intermediate and significantly reduced activity, highlighting a potential inhibitory or non-synergistic effect of the inactive enantiomer.

Experimental Protocols

To ensure the generation of reliable and reproducible data in the study of enantioselective bioactivity, rigorous experimental protocols are essential. Here, we outline the methodologies for two key experiments: Electroantennography (EAG) and a standard Behavioral Bioassay.

Electroantennography (EAG) Protocol

EAG is a technique used to measure the electrical potential changes from an entire insect antenna in response to an olfactory stimulus.[16] It provides a measure of the overall antennal sensitivity to a given compound.

Workflow for Electroantennography (EAG):

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect_Prep Insect Preparation (Anesthetize & Mount) Baseline Record Baseline Activity Insect_Prep->Baseline Position Antenna Electrode_Prep Electrode Preparation (Saline-filled glass capillaries) Electrode_Prep->Baseline Stimulus_Prep Stimulus Preparation (Serial dilutions of enantiomers) Stimulation Deliver Pheromone Puff Stimulus_Prep->Stimulation Baseline->Stimulation 1 min interval Recording Record Antennal Depolarization Stimulation->Recording Normalization Normalize Response (to standard) Recording->Normalization Comparison Compare Enantiomer Responses Normalization->Comparison Behavioral_Assay_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Analysis Wind_Tunnel Prepare Wind Tunnel (Controlled airflow, light) Insect_Release Release Insect (Downwind of source) Wind_Tunnel->Insect_Release Insect_Acclimation Insect Acclimation (Appropriate age & mating status) Insect_Acclimation->Insect_Release Pheromone_Source Prepare Pheromone Source (Dispenser with test enantiomer) Pheromone_Source->Insect_Release Observation Observe & Record Behavior (Upwind flight, source contact) Insect_Release->Observation Quantification Quantify Response (% of insects reaching source) Observation->Quantification Statistical_Analysis Statistical Analysis (Compare enantiomers & control) Quantification->Statistical_Analysis

Sources

A Comparative Guide to the Synthesis of (R)-(-)-1,3-Butanediol: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

(R)-(-)-1,3-Butanediol [(R)-1,3-BDO] is a high-value chiral building block, indispensable as a precursor for the synthesis of fragrances, pheromones, and crucially, as a key intermediate for penem and carbapenem β-lactam antibiotics.[1][2] Its specific stereochemistry is vital for the biological activity of the final products, making its enantiomerically pure synthesis a topic of significant industrial and academic interest.[3] The production of this chiral diol is dominated by two distinct strategies: traditional chemical synthesis via asymmetric hydrogenation and modern enzymatic synthesis through biocatalytic reduction.

This guide provides an in-depth, objective comparison of these two methodologies. We will dissect the underlying mechanisms, present supporting experimental data, and offer detailed protocols to inform researchers and process chemists in selecting the optimal synthetic route for their specific needs.

Section 1: Chemical Synthesis via Asymmetric Hydrogenation

The classical chemical approach to (R)-1,3-BDO relies on the asymmetric hydrogenation of a prochiral ketone, typically 4-hydroxy-2-butanone (4H2B) or a related precursor like methyl acetoacetate.[1][4] This transformation is achieved using sophisticated organometallic catalysts, where a transition metal is coordinated to a chiral ligand, creating a stereochemically defined environment for the reaction.

Mechanism and Experimental Rationale

Asymmetric hydrogenation is a powerful tool for establishing stereocenters with high efficiency.[5] The core principle involves the delivery of hydrogen across a carbonyl double bond in a spatially controlled manner.

  • Catalyst Activation: A catalyst precursor, such as Ruthenium(III) chloride, is coordinated with a chiral diphosphine ligand, like (R)-BINAP, and a diamine ligand in a suitable solvent (e.g., isopropanol). This forms the active chiral catalyst complex.

  • Substrate Coordination: The prochiral ketone substrate binds to the metal center of the chiral catalyst. The specific geometry of the chiral ligand forces the substrate to adopt a preferred orientation.

  • Stereoselective Hydrogen Transfer: Molecular hydrogen (H₂) is activated by the metal complex and transferred to the carbonyl carbon of the substrate. Due to the steric environment created by the ligand, the hydrogen is delivered preferentially to one face of the carbonyl, resulting in the formation of one enantiomer of the alcohol over the other.[6]

The choice of catalyst system is critical. Ruthenium-based catalysts, particularly those with BINAP ligands, are well-established for their high activity and enantioselectivity in ketone reductions.[6] However, the reaction conditions are often demanding, requiring high pressures of hydrogen gas and elevated temperatures to achieve reasonable reaction rates and conversions.[4]

Performance and Inherent Limitations

Chemical synthesis can achieve excellent enantiomeric excess (ee). For example, the asymmetric hydrogenation of methyl acetoacetate using a RuCl₃/(R)-BINAP/(1R,2R)-DPEN system can yield (R)-1,3-BDO with an ee of 99.2%.[4]

However, this route is not without significant drawbacks:

  • Harsh Conditions: The process typically requires high temperatures (e.g., 100°C) and pressures (e.g., 8-10 MPa or ~80-100 atm), necessitating specialized high-pressure reactor systems.[4]

  • Low Selectivity: In the case of substrates like methyl acetoacetate, the desired diol may not be the primary product. One documented procedure reported a selectivity of only 8.8% for (R)-1,3-butanediol, with the major product being (R)-3-hydroxybutyrate (90.9%).[4] This creates a significant downstream purification challenge.

  • Catalyst Cost and Toxicity: Ruthenium and other precious metal catalysts are expensive.[1] Furthermore, trace metal contamination of the final product is a major concern in pharmaceutical applications, requiring extensive purification to meet regulatory limits.

  • Petrochemical Dependence: The starting materials for chemical synthesis are often derived from non-renewable petrochemical feedstocks.[7]

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

The following protocol is adapted from a patented chemical synthesis procedure.[4]

1. Catalyst Preparation: a. In an inert atmosphere glovebox, add RuCl₃ (0.69 mg, 0.0033 mmol), (R)-BINAP (2.3 mg, 0.0036 mmol), and (1R,2R)-1,2-diphenyl-1,2-ethylenediamine (0.78 mg, 0.0036 mmol) to a flask containing 150 g of isopropanol. b. Stir for 30 minutes to allow for the formation of the active catalyst solution.

2. Hydrogenation Reaction: a. Prepare a 0.5L high-pressure reactor by purging with nitrogen. b. Add the substrate, methyl acetoacetate (116 g, 1 mol), and a base, Potassium tert-butoxide (0.12 g), to the reactor. c. Transfer the prepared catalyst solution to the reactor under a nitrogen counter-flow. d. Seal the reactor and purge three times with hydrogen gas. e. Pressurize the reactor to 8 MPa with hydrogen and begin heating and stirring. f. Once the internal temperature reaches 100°C, maintain the hydrogen pressure at 10 MPa. g. Continue the reaction for 5 hours, monitoring hydrogen uptake. h. After the reaction, cool the reactor to room temperature, vent the pressure, and analyze the product mixture by GC.

Workflow Diagram: Chemical Synthesis

cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction High-Pressure Hydrogenation Ru_precursor RuCl3 + (R)-BINAP + (1R,2R)-DPEN Solvent Isopropanol Ru_precursor->Solvent Dissolve & Coordinate (30 min) Active_Catalyst Active Chiral Ru-Catalyst Solution Solvent->Active_Catalyst Reactor 0.5L Reactor Active_Catalyst->Reactor Pump into Reactor Substrate Methyl Acetoacetate + K-tert-butoxide Substrate->Reactor Pressurize Pressurize with H2 (8-10 MPa) Reactor->Pressurize Heat Heat to 100°C Pressurize->Heat Reaction Reaction (5h) Heat->Reaction Product Crude Product Mixture: (R)-1,3-BDO (8.8%) (R)-3-Hydroxybutyrate (90.9%) Reaction->Product cluster_ferm Cell Cultivation cluster_biotrans Biotransformation cluster_cofactor Intracellular Cofactor Cycle Inoculum Pichia jadinii HBY61 Medium Growth Medium (Glucose, Beef Extract) Inoculum->Medium Fermentation Fermentation (48h, 30°C) Medium->Fermentation Cells Harvested & Washed Whole-Cell Biocatalyst Fermentation->Cells Reactor Bioreactor (pH 7.4, 30°C) Cells->Reactor Substrate 4-Hydroxy-2-butanone (4H2B) Substrate->Reactor Fed-batch addition Cosubstrate Glucose (for Cofactor Regeneration) Cosubstrate->Reactor Product Supernatant containing (R)-1,3-BDO (>99% ee) Reactor->Product Centrifuge to remove cells NAD NAD+ NADH NADH NAD->NADH NADH->NAD Reduction 4H2B -> (R)-1,3-BDO (Carbonyl Reductase) Glucose Glucose Metabolism

Caption: Workflow for enzymatic synthesis of (R)-1,3-BDO.

Section 3: Head-to-Head Performance Comparison

To facilitate a direct comparison, the key performance indicators for both synthetic routes are summarized below. The data represents typical values reported in the scientific literature.

ParameterChemical Synthesis (Asymmetric Hydrogenation)Enzymatic Synthesis (Whole-Cell Bioreduction)Advantage
Enantiomeric Excess (ee) Variable, can be high (e.g., 99.2%) but sometimes lower (e.g., 81.8%). [1][4]Consistently excellent (>99% to 100%). [8][9]Enzymatic
Chemical Yield/Selectivity Can be low due to side-product formation (e.g., 8.8% selectivity). [4]Typically very high (>85% yield). [10][9]Enzymatic
Product Titer Dependent on reactor loading and selectivity.High titers achievable (e.g., 38.7 g/L). [8]Enzymatic
Reaction Temperature High (e.g., 100°C). [4]Mild (e.g., 30-35°C). [8][9]Enzymatic
Reaction Pressure High (e.g., 8-10 MPa / 80-100 atm). [4]Atmospheric. [9]Enzymatic
Catalyst Precious metal complexes (e.g., Ru-BINAP). [4]Renewable whole cells or enzymes. [10]Enzymatic
Solvent Organic (e.g., Isopropanol). [4]Aqueous buffer. [9]Enzymatic
Safety & Environmental High pressure, flammable H₂ gas, heavy metal waste.Low pressure, aqueous system, biodegradable catalyst.Enzymatic
Scalability Established but requires specialized capital equipment.Highly scalable; continuous processes demonstrated. [7][11]Comparable/Enzymatic

The data clearly illustrates the superiority of the enzymatic approach in nearly every critical metric for producing high-purity (R)-1,3-BDO. The causality behind this advantage lies in the unparalleled specificity of enzymes, which has been refined by billions of years of evolution. This specificity allows reactions to proceed cleanly under mild, aqueous conditions, eliminating the side reactions and harsh environments associated with less-discriminating chemical catalysts.

Conclusion and Future Outlook

For the synthesis of enantiomerically pure (R)-(-)-1,3-butanediol, enzymatic methods offer a demonstrably superior path compared to traditional chemical asymmetric hydrogenation. The advantages of biocatalysis—including exceptional stereoselectivity, mild reaction conditions, improved safety, and environmental sustainability—are compelling for both laboratory-scale research and industrial-scale production. [2][7]While chemical synthesis remains a powerful tool in the broader landscape of organic chemistry, for this specific transformation, the data supports biocatalysis as the more efficient, cleaner, and often more economical choice.

Future developments will likely focus on enhancing the performance of biocatalysts through protein engineering to improve substrate tolerance and catalytic efficiency, as well as optimizing fermentation and downstream processing to further drive down costs and improve the overall process economy for bio-based chemical production.

References

  • Yang, T., & Man, Z., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Journal of Industrial Microbiology and Biotechnology. [Link]

  • Younis, A., et al. (2020). Asymmetric Bioreduction of 4-hydroxy-2-butanone by Carbonyl Reductases PFODH and CpSADH Delivers 1,3-butanediol Enantiomers with Excellent R- and S-enantioselectivity. ResearchGate. [Link]

  • Zheng, B-W., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. PubMed. [Link]

  • ResearchGate. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]

  • Zu, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed Central. [Link]

  • Zu, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]

  • Matsuyama, A., et al. (2001). Industrial production of (R)-1,3-butanediol by new biocatalysts. ResearchGate. [Link]

  • Lütke-Eversloh, T., et al. (2020). Development of Clostridium saccharoperbutylacetonicum as a Whole Cell Biocatalyst for Production of Chirally Pure (R)-1,3-Butanediol. PubMed Central. [Link]

  • Zaccone, C., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. [Link]

  • Zu, Y., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PubMed. [Link]

  • Zaccone, C., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]

  • Yamamoto, H., et al. (2002). Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. PubMed. [Link]

  • Yang, T., & Man, Z., et al. (2014). Asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with absolute stereochemical selectivity by a newly isolated strain of Pichia jadinii. Springer. [Link]

  • Itoh, N., et al. (2007). Continuous production of chiral 1,3-butanediol using immobilized biocatalysts in a packed bed reactor: Promising biocatalysis method with an asymmetric hydrogen-transfer bioreduction. ResearchGate. [Link]

  • ETH Zürich. (2015). Asymmetric Hydrogenation. ETH Zürich. [Link]

  • Inam, M., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen. [Link]

  • Wang, D-C., et al. (2024). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. [Link]

  • ResearchGate. (2020). Metabolic pathways for the production of 1,3-butanediol (1,3-BDO). ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-(-)-1,3-Nonanediol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides drug development professionals, researchers, and scientists with essential, in-depth procedural guidance for the safe and compliant disposal of (R)-(-)-1,3-Nonanediol. Moving beyond a simple checklist, this document elucidates the causality behind each step, ensuring that disposal protocols are understood as a self-validating system of safety and environmental stewardship.

Executive Summary

This compound is a chiral diol used in specialized synthesis. While not classified as acutely hazardous, its disposal requires a systematic approach to mitigate environmental impact and ensure full compliance with federal and local regulations. The core principle of its disposal rests on a thorough waste determination: is it a non-hazardous chemical waste, or has it been mixed with or acquired characteristics of hazardous waste? This guide will walk you through hazard assessment, regulatory considerations, on-site management, and detailed disposal protocols.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. The disposal plan for this compound is directly informed by its physical, chemical, and toxicological profile.

Causality of Assessment: A proper hazard assessment prevents misclassification of waste streams. Misclassifying a hazardous waste as non-hazardous can lead to significant regulatory fines and environmental damage. Conversely, treating all waste as hazardous without assessment (while seemingly safe) is inefficient, costly, and places an unnecessary burden on hazardous waste disposal facilities.

Based on data for analogous long-chain diols and general chemical principles, we can summarize the key characteristics of this compound.

PropertyValue / ObservationImplication for Disposal
Molecular Formula C₉H₂₀O₂High carbon content; will contribute to biological oxygen demand (BOD) if released into waterways.
Physical State Liquid or low-melting solid at room temperature.Requires a sealed, leak-proof container for disposal.
Flash Point High; likely >100 °C (e.g., 1,9-Nonanediol has a flash point of >162 °C[1]).Not considered an ignitable hazardous waste (D001) under RCRA on its own, as the flash point is well above the 140°F (60°C) threshold[2].
Water Solubility Low to moderate.Should not be disposed of down the drain. Low solubility can cause it to persist and coat plumbing, and it is not readily diluted[3].
Toxicity Data is limited; however, similar long-chain diols are generally considered to have low acute toxicity.While not acutely toxic, chronic environmental effects are possible. The precautionary principle dictates avoiding environmental release[4][5].
Environmental Fate Expected to be biodegradable, but the process can be slow. Not expected to be persistent or bioaccumulative.The primary environmental concern is the impact on aquatic life due to oxygen depletion during biodegradation. Disposal should be directed to facilities capable of handling organic chemical waste.

Section 2: The Regulatory Framework

Disposal of any chemical is governed by a hierarchy of regulations. In the United States, the primary federal authority is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[6][7]

  • Hazardous vs. Non-Hazardous Waste: The central question under RCRA is whether the waste is "hazardous." A waste can be hazardous in two ways:

    • Listed Waste: It appears on specific lists published by the EPA (F, K, P, or U lists). This compound is not on these lists.

    • Characteristic Waste: It exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[6]. As established in our hazard assessment, pure this compound does not typically exhibit these characteristics.

  • The EPA "Alcohol Exemption": It's important to note that even if a solution containing an alcohol has a low flash point, it may be exempt from ignitability classification if it is an aqueous solution containing less than 24% alcohol by volume.[2][8] This is generally not applicable to the disposal of pure or highly concentrated this compound but is a key principle in waste determination for aqueous solutions.

  • State and Local Regulations: Many states and municipalities have more stringent regulations than the federal government.[7] It is imperative to consult with your institution's Environmental Health & Safety (EH&S) department to ensure compliance with local rules.

Section 3: On-Site Management and Pre-Disposal Operations

Proper handling within the laboratory is the first step in a compliant disposal process.

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly instructed by your EH&S department. In particular, keep it separate from:

    • Halogenated Solvents: (e.g., dichloromethane, chloroform). Mixing creates a more complex and expensive disposal challenge.

    • Acids, Bases, and Oxidizers: To prevent unintended chemical reactions[1].

    • Acutely Hazardous Waste: (e.g., P-listed wastes).

  • Container Selection and Labeling:

    • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-Density Polyethylene (HDPE) or glass containers are appropriate. Ensure the container is clean and was not previously used for an incompatible chemical.[9]

    • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

      • The words "Hazardous Waste" (even if it is ultimately determined to be non-hazardous, this is a best practice in a satellite accumulation area).

      • The full chemical name: "this compound". Do not use abbreviations.

      • An indication of the hazards (e.g., "Handle with Care," "Avoid Environmental Release").

      • The accumulation start date.

Section 4: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for disposing of waste this compound.

Workflow: Waste Characterization to Final Disposal

G A Waste containing this compound is generated B Is the waste pure this compound? A->B C Is it mixed with any EPA Listed Hazardous Waste (F, K, P, U)? B->C No E Manage as NON-HAZARDOUS Chemical Waste B->E Yes D Does the mixture exhibit hazardous characteristics (Ignitable, Corrosive, Reactive, Toxic)? C->D No F Manage as HAZARDOUS WASTE C->F Yes D->E No D->F Yes G Consult SDS of all components & perform waste determination tests if necessary. D->G H Contact EH&S for pickup and disposal via a licensed vendor. E->H F->H

Caption: Decision workflow for classifying this compound waste.

Detailed Procedural Steps:

  • Personal Protective Equipment (PPE) Confirmation: Before handling any waste, ensure you are wearing appropriate PPE as dictated by your laboratory's Chemical Hygiene Plan and OSHA standards.[10] This includes:

    • Safety glasses or goggles (ANSI Z87.1 certified).

    • Nitrile or other chemically resistant gloves.

    • A standard laboratory coat.

  • Waste Characterization: Using the workflow diagram above, determine the final classification of your waste stream.

    • For Pure this compound: This waste is typically classified as non-hazardous industrial or chemical waste.

    • For Mixtures: This is the critical step. If this compound is part of a solution or mixture, the entire mixture must be evaluated. If it was mixed with a listed hazardous solvent (e.g., acetonitrile used in a reaction), the entire container is now considered that listed hazardous waste. This is known as the "mixture rule."

  • Waste Accumulation:

    • Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Keep the container closed at all times except when adding waste.[9]

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to contain potential spills.

  • Scheduling Disposal:

    • Once the container is full or you have finished the project generating the waste, contact your institution's EH&S department.

    • Provide them with the full chemical name and an estimate of the quantity.

    • EH&S will arrange for pickup and consolidation of the waste. They will then hand it off to a licensed hazardous waste disposal company.[6]

  • Final Disposal Method: Do NOT attempt to dispose of this compound yourself.

    • Prohibited Methods:

      • Do not pour down the drain. This can harm aquatic ecosystems and damage wastewater treatment systems.[11][12]

      • Do not place in regular trash. This can lead to soil and groundwater contamination from landfill leachate.

      • Do not allow to evaporate in a fume hood. This is an illegal disposal method and releases chemicals into the atmosphere.[12]

    • Approved Method: The standard and compliant method of disposal for this type of organic chemical waste is incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). The high temperature and pollution controls of a chemical incinerator ensure complete destruction of the compound into simpler, less harmful substances like CO₂ and H₂O.

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accidental release, follow these procedures immediately.

  • For Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][13]

  • For Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3] Seek medical attention.

  • For Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • If flammable solvents are present, turn off ignition sources.

    • Contain the spill using an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

    • Sweep up the absorbed material into a designated waste container.

    • Label the container as "this compound spill debris" and dispose of it as hazardous waste.

  • For Large Spills (>100 mL):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's emergency response line or EH&S department.

    • Do not attempt to clean it up yourself. Wait for trained emergency responders.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, upholding the principles of scientific integrity and corporate responsibility.

References

  • Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely.
  • Hazardous Waste Experts. (2017). Does the EPA Alcohol Exemption Apply to Your Business?.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
  • Fisher Scientific. (n.d.). Safety Data Sheet for (R)-(-)-1,3-Butylene glycol.
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  • Avela. (2021). Safety Data Sheet for (R)-1,3-Butanediol.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2021). Safety Data Sheet for 1,9-Nonanediol.
  • TCI Chemicals. (2025). Safety Data Sheet for 1,9-Bis(acryloyloxy)nonane.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • Spectrum Chemical. (2019). Safety Data Sheet for 1,3-PROPANEDIOL.
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Navigating the Safe Handling of (R)-(-)-1,3-Nonanediol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

The principles outlined here are grounded in established occupational safety standards and are designed to empower you with the knowledge to conduct your research with confidence and security. By understanding the rationale behind each procedural step, you can cultivate a laboratory environment that is not only compliant but also intrinsically safe.

Immediate Safety and Handling at a Glance

Before initiating any work with (R)-(-)-1,3-Nonanediol, a thorough risk assessment is crucial. The following table summarizes the minimum recommended PPE for standard laboratory operations involving this compound. Subsequent sections will delve into the specifics of each PPE category and provide detailed operational plans.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Bench-top operations (small quantities) Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Standard laboratory coat.Not generally required if handled in a well-ventilated area.
Operations with potential for splashing (e.g., transferring large volumes) Chemical splash goggles and a face shield.Nitrile gloves (consider double-gloving).Chemical-resistant apron over a laboratory coat.Recommended if ventilation is inadequate; use a NIOSH-approved respirator with an organic vapor cartridge.[1][2][3]
Spill clean-up Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or apron over a laboratory coat.NIOSH-approved respirator with an organic vapor cartridge is mandatory.[1][2][3]

Foundational Principles of Protection: A Step-by-Step Approach

The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe working environment, which includes the provision and use of appropriate PPE.[4][5][6][7] The following procedural guidance is designed to align with these standards and ensure a multi-layered defense against potential exposure to this compound.

Eye and Face Protection: The First Line of Defense

Given that diols can cause eye irritation, robust eye and face protection is non-negotiable.[1]

  • Standard Operations: For routine handling of small quantities, ANSI-approved safety glasses with side shields are the minimum requirement.

  • Splash Hazards: When transferring solutions or performing reactions with a potential for splashing, upgrade to chemical splash goggles. For enhanced protection, a face shield worn over goggles is recommended.[8]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial, as prolonged exposure to diols may cause irritation.[1]

  • Hand Protection: Nitrile gloves are a suitable choice for incidental contact.[9] For prolonged handling or in situations with a higher risk of immersion, consider double-gloving or using thicker, chemical-resistant gloves such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Coverage: A standard laboratory coat should be worn at all times. For operations involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10][11]

Respiratory Protection: Safeguarding Against Inhalation

While this compound is expected to have low volatility, the risk of inhaling aerosols or vapors, particularly when heated or agitated, must be managed.

  • Ventilation: All work with (R)-(-)-1,-Nonanediol should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.

  • Respirator Use: In situations where adequate ventilation is not available or during a large spill, a NIOSH-approved respirator equipped with an organic vapor cartridge is necessary.[1][2][3] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, in accordance with OSHA regulations.[11]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Effective safety management extends beyond the immediate handling of a chemical to its storage and eventual disposal.

Donning and Doffing of PPE: A Critical Procedure

The sequence of putting on and taking off PPE is vital to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Start with clean hands.

  • Gown/Apron: Don the laboratory coat or chemical-resistant apron.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Put on goggles and a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside with bare hands.

  • Gown/Apron: Remove the lab coat or apron by turning it inside out.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Perform a final, thorough hand washing.

Spill Response Protocol

In the event of a spill, a swift and safe response is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Increase ventilation to the area.

  • PPE: Don the appropriate PPE for spill clean-up as outlined in the table above.

  • Contain: For liquid spills, use an inert absorbent material to contain the spill.[10]

  • Collect: Carefully collect the absorbed material and any contaminated debris into a labeled, sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal of this compound and Contaminated Materials

All waste containing this compound, including empty containers and used PPE, must be disposed of as hazardous chemical waste.[12][13]

  • Containers: Collect all waste in clearly labeled, sealed containers.

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessOperation Assess Nature of Operation Start->AssessOperation SmallScale Small Scale / Benchtop? AssessOperation->SmallScale SplashRisk Potential for Splash? SmallScale->SplashRisk No Spill Spill Scenario? SmallScale->Spill Yes Ventilation Adequate Ventilation? SplashRisk->Ventilation No StandardPPE Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat SplashRisk->StandardPPE Yes Ventilation->StandardPPE Yes HighRiskPPE High-Risk PPE: - Goggles & Face Shield - Double Nitrile Gloves - Chemical Apron - NIOSH Respirator Ventilation->HighRiskPPE No SpillPPE Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit/Apron - NIOSH Respirator Spill->SpillPPE Proceed Proceed with Operation StandardPPE->Proceed HighRiskPPE->Proceed SpillPPE->Proceed

Caption: PPE Selection Workflow for this compound.

By adhering to these guidelines, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your pursuit of scientific advancement is conducted with the utmost care for yourself and your colleagues.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16). Retrieved from [Link]

  • Laboratory Safety Guidance - OSHA. (n.d.). Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occupational Safety and Health. (n.d.). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). Retrieved from [Link]

  • Isopropyl alcohol - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved from [Link]

  • (R)-1,3-Butanediol | Avela. (n.d.). Retrieved from [Link]

  • Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

  • NIOSH N95 OV Nuisance Organic Vapor Particulate Respirators - Box of 20. (n.d.). Retrieved from [Link]

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  • Material Safety Data Sheet - 1,3-Propanediol, 98% - Cole-Parmer. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.